molecular formula C11H16N2O3S B1388485 2-(1H-indol-1-yl)ethanamine methanesulfonate CAS No. 1185467-83-7

2-(1H-indol-1-yl)ethanamine methanesulfonate

Cat. No.: B1388485
CAS No.: 1185467-83-7
M. Wt: 256.32 g/mol
InChI Key: VXDXIQILEPJEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)ethanamine methanesulfonate is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-indol-1-ylethanamine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.CH4O3S/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;1-5(2,3)4/h1-5,7H,6,8,11H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDXIQILEPJEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C2C(=C1)C=CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-indol-1-yl)ethanamine Methanesulfonate: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-indol-1-yl)ethanamine methanesulfonate is a chemical compound featuring an indole nucleus linked to an ethanamine side chain at the nitrogen atom, formulated as a methanesulfonate salt. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. This guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of this compound, serving as a valuable resource for professionals in research and drug development. While specific experimental data for this exact salt form is limited, this guide synthesizes available information on the free base and related compounds to provide a thorough technical profile.

Physicochemical Properties

The methanesulfonate salt of 2-(1H-indol-1-yl)ethanamine is formed by the reaction of the basic ethanamine with methanesulfonic acid. This salt formation is a common strategy in pharmaceutical development to improve the solubility and stability of a parent compound.[1]

Table 1: Physicochemical Properties of this compound and its Free Base

PropertyThis compound2-(1H-indol-1-yl)ethanamine (Free Base)
CAS Number 1185467-83-7[2]13708-58-2[3]
Molecular Formula C11H16N2O3S[2]C10H12N2[3]
Molecular Weight 256.32 g/mol [2]160.22 g/mol [3]
Appearance Solid (predicted)Solid[3]
Melting Point Not experimentally determinedNot experimentally determined
Boiling Point Not experimentally determinedNot experimentally determined
Solubility Expected to have higher aqueous solubility than the free base[1]No specific data available
logP (Computed) Not available1.7[3]
Topological Polar Surface Area (Computed) 93.7 Ų[2]31 Ų[3]
Hydrogen Bond Donor Count (Computed) 2[2]1[3]
Hydrogen Bond Acceptor Count (Computed) 4[2]2[3]

Note: Most properties for the methanesulfonate salt are computed or inferred based on general chemical principles and data from suppliers. Experimental data is not widely available in peer-reviewed literature.

Synthesis and Characterization

The synthesis of this compound involves a two-step process: the synthesis of the free base, 2-(1H-indol-1-yl)ethanamine, followed by its conversion to the methanesulfonate salt.

Synthesis of 2-(1H-indol-1-yl)ethanamine (Free Base)

The free base can be synthesized through various methods known for N-alkylation of indoles. A common approach involves the reaction of indole with a suitable two-carbon electrophile containing a protected amine functionality, followed by deprotection.

Figure 1: General synthetic workflow for 2-(1H-indol-1-yl)ethanamine.
Formation of the Methanesulfonate Salt

The conversion of the free base to its methanesulfonate salt is a straightforward acid-base reaction.

This protocol is a representative example for the preparation of a methanesulfonate salt from a free amine base and may be adapted for 2-(1H-indol-1-yl)ethanamine.

  • Dissolution: Dissolve the free base, 2-(1H-indol-1-yl)ethanamine, in a suitable organic solvent such as acetone, isopropanol, or ethyl acetate.[4] The concentration will depend on the solubility of the free base.

  • Acid Addition: While stirring the solution, slowly add one molar equivalent of methanesulfonic acid (CH₃SO₃H). The acid can be added neat or as a solution in the same solvent.

  • Precipitation: The methanesulfonate salt is typically less soluble in the organic solvent than the free base and will precipitate out of the solution. The mixture may be stirred for an additional period to ensure complete salt formation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent to remove any unreacted starting materials.

  • Drying: Dry the isolated salt under vacuum to remove residual solvent.

Salt_Formation_Workflow FreeBase 2-(1H-indol-1-yl)ethanamine(in Acetone) Reaction Stirring at Room Temperature FreeBase->Reaction MsOH Methanesulfonic Acid MsOH->Reaction 1 equivalent Precipitate Precipitation of Salt Reaction->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with Cold Acetone Filtration->Washing Drying Vacuum Drying Washing->Drying FinalProduct 2-(1H-indol-1-yl)ethanamineMethanesulfonate Drying->FinalProduct

Figure 2: Workflow for the preparation of the methanesulfonate salt.
Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the indole and ethanamine moieties, as well as the methyl group from the methanesulfonate counterion.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the N-H bonds of the amine, C-H and C=C bonds of the indole ring, and the S=O bonds of the sulfonate group would be expected.

  • Mass Spectrometry (MS): This would be used to confirm the molecular weight of the cation (the free base).

  • Elemental Analysis: To determine the elemental composition and confirm the 1:1 stoichiometry of the amine and methanesulfonic acid.

Potential Applications in Research and Drug Discovery

While there are no specific reported biological activities for this compound itself, its core structure, 2-(1H-indol-1-yl)ethanamine, is a valuable building block in medicinal chemistry. Indole derivatives are known to possess a wide range of pharmacological activities.

The ethanamine side chain at the N1 position of the indole ring makes this compound a useful synthon for the preparation of more complex heterocyclic systems, such as pyrazino[1,2-a]indoles. These fused heterocyclic systems have been investigated for a variety of therapeutic applications.

Figure 3: Logical relationship of the compound's role in drug discovery.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the hazard classification for the free base, 2-(1H-indol-1-yl)ethanamine, the following precautions should be considered.[3]

  • Hazard Statements (for the free base):

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.

    • Store in a tightly sealed container in a cool, dry place.

It is crucial to consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a research chemical with potential as a synthetic intermediate in the development of novel therapeutic agents. While detailed experimental data for this specific salt is scarce, its structural relationship to other biologically active indole derivatives suggests that it is a compound of interest for medicinal chemists. The information provided in this guide, compiled from available data on the free base and general chemical principles, offers a foundational understanding for researchers and drug development professionals working with this and related molecules. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activity, and safety profile.

References

  • PrepChem. Synthesis of m-AMSA methanesulfonate salt. Available from: [Link]

  • Angene Chemical. This compound|1185467-83-7. Available from: [Link]

  • Gernon, M. D. The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. 2003. Available from: [Link]

  • Babu, R. J., & Dudhipala, N. (2023). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 28(15), 5727. Available from: [Link]

  • Google Patents. Method of preparing methane sulfonamide and its derivatives. US3592850A.
  • PubChem. Methanesulfonic acid, ammonium salt (1:1). CID 11297950. Available from: [Link]

  • Gernon, M. D. The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts.
  • National Research Council (US) Committee on Toxicology. (1996). Spacecraft Maximum Allowable Concentrations for Selected Airborne Contaminants: Volume 2. National Academies Press (US). Available from: [Link]

  • Wikipedia. Methanesulfonic acid. Available from: [Link]

  • PubChem. 2-(1H-indol-1-yl)ethanamine. CID 258690. Available from: [Link]

  • Semantic Scholar. Hydration of the methanesulfonate–ammonia/amine complex and its atmospheric implications. Available from: [Link]

  • Organic Syntheses. 4. Available from: [Link]

  • PubMed. Indole Toxicity Involves the Inhibition of Adenosine Triphosphate Production and Protein Folding in Pseudomonas Putida. Available from: [Link]

  • The Royal Society of Chemistry. 乙酸-2-叔丁基-3-吲哚酯( 3f): Yellow solid; m.p.115-120 oC; 1H NMR (CDCl3, 600 MHz): 0.90 (t, J = 7.4 Hz, 9H),. Available from: [Link]

  • PubChem. 1-Methyl-1H-indole-3-ethylamine. CID 23492. Available from: [Link]

  • MDPI. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Available from: [Link]

  • Google Patents. Patent Document US 09969686. US 9969686 B2.
  • Wikipedia. α-Methyltryptamine. Available from: [Link]

  • PubMed. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. Available from: [Link]

  • Google Patents. Synthesis of 3--5-[2-(phenylsulfonyl)ethyl]-1h-indole. US20110166364A1.
  • Google Patents. Processes for production of indole compounds. EP1829872B1.
  • ResearchGate. (PDF) Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. Available from: [Link]

  • Google Patents. INDOL-2-YL-PIPERAZIN-1-YL-METHANONE DERIVATIVES. EP 2118089 B1.
  • PubMed. Antimalarial activity of N-alkyl amine, carboxamide, sulfonamide, and urea derivatives of a dispiro-1,2,4-trioxolane piperidine. Available from: [Link]

  • National Center for Biotechnology Information. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Available from: [Link]

  • ResearchGate. Synthesis of N -Alkyl-Carbazole Derivatives as 5-HT 7 R Antagonists. Available from: [Link]

  • PubMed. Naphthazarin Derivatives (II): Formation of Glutathione Conjugate, Inhibition of DNA topoisomerase-I and Cytotoxicity. Available from: [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of natural and synthetic molecules with significant biological activities.[1][2] Its unique structure allows for diverse interactions with biological targets, leading to a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and psychoactive properties.[3][4][5] This guide focuses on a specific, less-explored member of this family: 2-(1H-indol-1-yl)ethanamine methanesulfonate .

Unlike the well-studied tryptamines, where the ethylamine side chain is attached at the 3-position of the indole ring, this compound features a 1-position linkage. This seemingly subtle structural difference can dramatically alter its pharmacological profile, presenting a unique opportunity for novel drug discovery. The methanesulfonate salt form enhances the compound's solubility and stability, making it suitable for pharmacological studies.

This document provides a comprehensive exploration of the hypothesized mechanisms of action for 2-(1H-indol-1-yl)ethanamine, offering a roadmap for researchers to investigate its therapeutic potential. We will delve into its structural features, propose potential biological targets and signaling pathways, and provide detailed experimental protocols for validation.

Structural Analysis and Physicochemical Properties

The key to understanding the potential mechanism of action of 2-(1H-indol-1-yl)ethanamine lies in its molecular architecture. The molecule consists of two primary moieties: the indole ring and the ethylamine side chain.

  • Indole-1-yl Core: The nitrogen at the 1-position of the indole ring is a key feature. Unlike the electron-rich 3-position, the 1-position nitrogen is involved in the aromatic system, and substitution at this position can influence the electronic properties of the entire ring system. This will likely lead to a different set of protein interactions compared to its 3-substituted isomers.

  • Ethylamine Side Chain: The ethylamine group is a common pharmacophore found in many neurotransmitters and psychoactive drugs, such as serotonin, dopamine, and amphetamines. The presence of this side chain suggests potential interactions with monoamine transporters or receptors.

A summary of the computed physicochemical properties of 2-(1H-indol-1-yl)ethanamine is presented in the table below.

PropertyValueSource
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
XLogP31.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2

Hypothesized Mechanisms of Action

Given the limited direct data on 2-(1H-indol-1-yl)ethanamine, we propose the following hypothesized mechanisms of action based on its structural characteristics and the known pharmacology of related indole derivatives.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

Rationale: The ethylamine side chain is a structural feature shared with known monoamine oxidase inhibitors. MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, which can have antidepressant and anxiolytic effects.

Proposed Signaling Pathway:

MAO_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron 2-IAEM 2-(1H-indol-1-yl)ethanamine methanesulfonate MAO Monoamine Oxidase (MAO) 2-IAEM->MAO Inhibits Neurotransmitters Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO->Neurotransmitters Degrades Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Stored in NT_Cleft Increased Neurotransmitter Levels Vesicles->NT_Cleft Released into Receptors Post-synaptic Receptors NT_Cleft->Receptors Binds to Signal Downstream Signaling Receptors->Signal

Caption: Hypothesized MAO inhibition by this compound.

Hypothesis 2: Serotonin Receptor Modulation

Rationale: The indole scaffold is a key component of serotonin (5-hydroxytryptamine). While our compound is an indole-1-yl derivative, it may still possess affinity for certain serotonin receptor subtypes. Depending on the subtype, this could lead to a range of effects, from psychedelic to anxiolytic or antidepressant.

Proposed Signaling Pathway:

Serotonin_Receptor_Modulation 2-IAEM 2-(1H-indol-1-yl)ethanamine methanesulfonate 5HT_Receptor Serotonin Receptor (e.g., 5-HT2A, 5-HT1A) 2-IAEM->5HT_Receptor Binds to (Agonist or Antagonist) G_Protein G-protein 5HT_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Ion_Channel_Modulation 2-IAEM 2-(1H-indol-1-yl)ethanamine methanesulfonate Ion_Channel Voltage-gated Ion Channel (e.g., Na+, K+, Ca2+) 2-IAEM->Ion_Channel Modulates (Blocks or Opens) Membrane_Potential Membrane Potential Ion_Channel->Membrane_Potential Alters Neuronal_Excitability Neuronal Excitability Membrane_Potential->Neuronal_Excitability Affects NT_Release Neurotransmitter Release Neuronal_Excitability->NT_Release Regulates

Caption: Hypothesized modulation of ion channels by this compound.

Proposed Experimental Workflows for Target Identification and Validation

To investigate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols provide a starting point for researchers.

Experimental Workflow 1: In Vitro Target Screening

Objective: To identify potential molecular targets of this compound.

In_Vitro_Screening Compound 2-(1H-indol-1-yl)ethanamine methanesulfonate Receptor_Binding Radioligand Binding Assays (Serotonin, Dopamine, etc.) Compound->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (MAO-A, MAO-B) Compound->Enzyme_Inhibition Ion_Channel_Patch_Clamp Patch-Clamp Electrophysiology (on various ion channels) Compound->Ion_Channel_Patch_Clamp Data_Analysis Data Analysis (IC50, Ki, EC50 values) Receptor_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis Ion_Channel_Patch_Clamp->Data_Analysis Target_Prioritization Prioritization of Hits Data_Analysis->Target_Prioritization

Caption: Experimental workflow for in vitro target screening.

Detailed Protocol for MAO Inhibition Assay:

  • Prepare Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • This compound at various concentrations.

    • Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • MAO substrate (e.g., kynuramine).

    • Phosphate buffer.

  • Assay Procedure:

    • Incubate the MAO enzyme with the test compound or control for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate.

    • Stop the reaction after a specific time (e.g., 30 minutes) by adding a stop solution (e.g., NaOH).

    • Measure the product formation using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow 2: Cell-Based Assays

Objective: To validate the in vitro findings in a cellular context and assess the functional consequences of target engagement.

Cell_Based_Assays Prioritized_Targets Prioritized Targets from In Vitro Screening Cell_Line_Selection Select Appropriate Cell Lines (e.g., neuronal cells, cells overexpressing target receptors) Prioritized_Targets->Cell_Line_Selection Functional_Assays Functional Assays Cell_Line_Selection->Functional_Assays Second_Messenger Second Messenger Assays (cAMP, Calcium Flux) Functional_Assays->Second_Messenger Neurotransmitter_Uptake Neurotransmitter Uptake Assays Functional_Assays->Neurotransmitter_Uptake Membrane_Potential_Assays Membrane Potential Assays Functional_Assays->Membrane_Potential_Assays Data_Interpretation Data Interpretation and Mechanism Confirmation Second_Messenger->Data_Interpretation Neurotransmitter_Uptake->Data_Interpretation Membrane_Potential_Assays->Data_Interpretation

Caption: Experimental workflow for cell-based functional assays.

Detailed Protocol for Serotonin Receptor Functional Assay (Calcium Flux):

  • Cell Culture:

    • Culture cells stably expressing the serotonin receptor of interest (e.g., HEK293 cells expressing 5-HT2A).

  • Cell Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Treatment:

    • Add this compound at various concentrations to the cells.

    • Use a known agonist (e.g., serotonin) and antagonist as controls.

  • Measurement:

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis:

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Interpretation and Future Directions

The results from these experimental workflows will provide crucial insights into the mechanism of action of this compound.

  • Positive MAO inhibition results would suggest potential antidepressant or anxiolytic applications. Further studies would involve in vivo microdialysis to measure neurotransmitter levels in the brain.

  • Affinity for specific serotonin receptors would open up avenues for treating a range of neuropsychiatric disorders. The next steps would be to determine the functional activity (agonist, antagonist, or partial agonist) at these receptors.

  • Modulation of ion channels could indicate potential uses in treating conditions related to neuronal hyperexcitability, such as epilepsy or neuropathic pain.

Conclusion

While the mechanism of action of this compound remains to be fully elucidated, its unique chemical structure warrants a thorough investigation. By leveraging our understanding of related indole derivatives and employing a systematic, hypothesis-driven experimental approach, researchers can unlock the therapeutic potential of this novel compound. The workflows and protocols outlined in this guide provide a solid foundation for initiating such an investigation, which could ultimately lead to the development of new and effective treatments for a variety of disorders.

References

  • Agarwal, P., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(1), 46-51. [Link]

  • D'Acquarica, I., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B, 7(2), 160-181. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2586. [Link]

  • JETIR. (2022). A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. JETIR, 9(4). [Link]

  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. [Link]

  • Istrati, D., et al. (2015). Biomedical Importance of Indoles. Current Organic Chemistry, 19(8), 734-747. [Link]

  • PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Targets of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological targets of the novel compound 2-(1H-indol-1-yl)ethanamine methanesulfonate. As a structural isomer of the well-characterized tryptamine, this molecule, belonging to the class of substituted isotryptamines, is poised for significant interaction with key neurological pathways. This document synthesizes the available data on structurally analogous compounds to postulate primary and secondary targets, including serotonin (5-HT) receptors and monoamine oxidases (MAO). We further provide detailed, field-proven experimental protocols for the validation of these interactions, designed for researchers, scientists, and drug development professionals. This guide is intended to serve as a foundational resource for initiating and advancing research into the therapeutic potential of this promising compound.

Introduction: Unveiling a Novel Indoleamine

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and synthetic drugs.[1][2] The compound 2-(1H-indol-1-yl)ethanamine, presented here as its methanesulfonate salt for enhanced solubility and stability, represents a unique structural variation within the indoleamine family. Unlike the canonical tryptamines where the ethylamine side chain is attached at the C3 position of the indole ring, this compound features the side chain at the N1 position.[3] This seemingly subtle shift has profound implications for its three-dimensional conformation and, consequently, its pharmacological profile.

Recent research into N1-substituted tryptamines, or "isotryptamines," suggests that this structural motif can engender unique pharmacological properties, including the potential for neuroplasticity-promoting effects without the hallucinogenic activity often associated with C3-substituted tryptamines.[3] This guide will, therefore, focus on the most probable biological targets for 2-(1H-indol-1-yl)ethanamine based on its structural relationship to known psychoactive and neuromodulatory compounds.

Postulated Primary Biological Targets: Serotonin Receptors

The structural similarity of 2-(1H-indol-1-yl)ethanamine to serotonin (5-hydroxytryptamine) and other tryptamines strongly suggests that its primary biological targets are likely to be serotonin (5-HT) receptors. The ethylamine side chain is a key pharmacophore for interaction with these receptors.

5-HT₂ Family Receptors (5-HT₂ₐ and 5-HT₂c)

Rationale for Targeting: Substituted isotryptamines have been shown to exhibit significant affinity for 5-HT₂ₐ and 5-HT₂c receptors, acting as agonists.[3] These receptors are critical in modulating a wide range of cognitive and behavioral processes. Notably, some isotryptamine analogs promote neuronal plasticity through these receptors without inducing hallucinogenic effects, a highly desirable therapeutic profile for treating neuropsychiatric disorders.[3][4]

Downstream Signaling Pathway: Activation of 5-HT₂ₐ/₂c receptors, which are Gq/11-coupled G-protein coupled receptors (GPCRs), typically initiates the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

5HT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT₂ₐ Receptor Gq Gαq 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Plasticity) Ca_Release->Downstream PKC->Downstream Compound 2-(1H-indol-1-yl)ethanamine Compound->5HT2A_R Binds & Activates

Caption: 5-HT₂ₐ receptor signaling cascade.

5-HT₁ₐ Receptor

Rationale for Targeting: The indoleamine scaffold is also a common feature of ligands for the 5-HT₁ₐ receptor.[5] Agonism at this receptor is associated with anxiolytic and antidepressant effects.[6] Given the structural similarities, it is plausible that 2-(1H-indol-1-yl)ethanamine could also interact with this receptor subtype.

Downstream Signaling Pathway: The 5-HT₁ₐ receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This leads to a reduction in the activity of protein kinase A (PKA).

Postulated Secondary Biological Targets: Monoamine Oxidases (MAO)

Rationale for Targeting: Indole derivatives are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1][7][8] Inhibition of MAO can lead to increased synaptic availability of these neurotransmitters, a mechanism utilized in the treatment of depression and Parkinson's disease. The ethylamine side chain of the target compound is structurally similar to the substrates of MAO.

Mechanism of Interaction: Indole-based inhibitors of MAO are often reversible and competitive.[7] The planarity of the indole ring and the electron distribution within the molecule are key determinants of inhibitory activity and selectivity for MAO-A versus MAO-B.[7]

Experimental Validation Protocols

To ascertain the biological targets of this compound, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

Workflow for Target Validation

Target_Validation_Workflow Start Start: Compound Synthesis & Purification Receptor_Binding Primary Screening: Radioligand Binding Assays (5-HT Receptor Panel) Start->Receptor_Binding MAO_Inhibition Enzyme Inhibition Assays (MAO-A & MAO-B) Start->MAO_Inhibition Functional_Assays Secondary Screening: Functional Assays (e.g., Ca²⁺ Flux, cAMP) Receptor_Binding->Functional_Assays If Hits Identified MAO_Inhibition->Functional_Assays If Hits Identified Selectivity Selectivity Profiling: Broad Receptor Panel Screening Functional_Assays->Selectivity Cellular_Assays Cell-Based Assays: Neurite Outgrowth, Synaptogenesis Selectivity->Cellular_Assays In_Vivo In Vivo Studies: Animal Models of Depression, Anxiety, Cognition Cellular_Assays->In_Vivo End End: Lead Optimization In_Vivo->End

Caption: Experimental workflow for target validation.

Detailed Experimental Protocols

4.2.1. Radioligand Binding Assays for Serotonin Receptors

  • Objective: To determine the binding affinity (Ki) of 2-(1H-indol-1-yl)ethanamine for a panel of serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c).

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant serotonin receptor subtypes.

    • Assay Buffer: Utilize a buffer appropriate for the specific receptor subtype (e.g., Tris-HCl with appropriate salts).

    • Radioligand: Select a high-affinity radiolabeled antagonist or agonist for each receptor subtype (e.g., [³H]WAY-100635 for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ).

    • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

4.2.2. Functional Assays: Calcium Mobilization for 5-HT₂ Receptors

  • Objective: To determine the functional activity (EC₅₀ and Emax) of the compound at 5-HT₂ₐ and 5-HT₂c receptors.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the receptor of interest and a calcium-sensitive fluorescent probe (e.g., Fluo-4 AM).

    • Compound Treatment: Add varying concentrations of the test compound to the cells.

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect) values.

4.2.3. Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To determine the inhibitory potency (IC₅₀) of the compound against MAO-A and MAO-B.

  • Methodology:

    • Enzyme Source: Use human recombinant MAO-A and MAO-B or mitochondrial preparations from tissue sources.

    • Substrate: Utilize a fluorogenic or chromogenic substrate for each MAO isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

    • Inhibition Assay: Pre-incubate the enzyme with a range of concentrations of the test compound.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

    • Detection: Measure the product formation over time using a spectrophotometer or fluorometer.

    • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

The quantitative data generated from the aforementioned assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Predicted Binding Affinities (Ki) and Functional Potencies (EC₅₀/IC₅₀) of 2-(1H-indol-1-yl)ethanamine at Key Biological Targets

TargetAssay TypePredicted OutcomeRationale
5-HT₂ₐ Receptor Radioligand BindingKi in the nanomolar to low micromolar rangeStructural similarity to isotryptamines[3]
Calcium MobilizationAgonist or partial agonist activityExpected functional consequence of binding
5-HT₂c Receptor Radioligand BindingKi in the nanomolar to low micromolar rangeStructural similarity to isotryptamines[3]
Calcium MobilizationAgonist or partial agonist activityExpected functional consequence of binding
5-HT₁ₐ Receptor Radioligand BindingKi in the low micromolar rangeCommon target for indoleamines[5]
cAMP AssayAgonist activity (decrease in cAMP)Expected functional consequence of binding
MAO-A Enzyme InhibitionIC₅₀ in the micromolar rangeCommon activity for indole derivatives[7][8]
MAO-B Enzyme InhibitionIC₅₀ in the micromolar rangePotential for non-selective or selective inhibition[1]

Conclusion and Future Directions

This technical guide has outlined the most probable biological targets for the novel compound this compound, focusing on serotonin receptors and monoamine oxidases. The provided rationale, based on structure-activity relationships of analogous compounds, and detailed experimental protocols offer a robust framework for initiating a comprehensive investigation into its pharmacological profile.

The unique structural attributes of this isotryptamine derivative suggest the potential for a differentiated therapeutic profile, possibly with neuroplasticity-promoting effects devoid of hallucinogenic properties. Future research should focus on executing the proposed validation assays, followed by selectivity profiling against a broader panel of CNS targets. Promising in vitro results should then be translated into cell-based models of neuronal health and, ultimately, in vivo studies in relevant animal models of neuropsychiatric disorders. The exploration of this compound and its analogs could pave the way for a new generation of therapeutics for a range of unmet medical needs.

References

  • Chaurasiya, B., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences, 8(1), 1-25.
  • de Sá Alves, J. F., et al. (2020). Indole: A Privileged Scaffold for the Development of Agonists of the Peroxisome Proliferator-Activated Receptors (PPAR). Journal of the Brazilian Chemical Society, 31, 1535-1557.
  • Abdel-Magid, A. F. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. ACS Medicinal Chemistry Letters, 1(5), 224-225.
  • Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Subcellular Biochemistry, 87, 75-96.
  • Grokipedia. (n.d.). Substituted isotryptamine. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2025). Design and Evaluation of Substituted Tryptamines for Nonpsychedelic Modulation of Metabolic and Neuropsychiatric Pathways. ACS Medicinal Chemistry Letters.
  • Brimblecombe, R. W., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23(1), 43-54.
  • Klein, A. K., et al. (2021). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • Heinrich, T., et al. (2004). Indolebutylamines as selective 5-HT(1A) agonists. Journal of Medicinal Chemistry, 47(19), 4677-4683.
  • Chilin, A., et al. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Medicinal Chemistry, 9(2), 287-293.
  • Zaitseva, K. V., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1234.
  • Psychedelic Science Review. (2021). The Structure-Activity Relationship of Psilocybin Analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258690, 2-(1H-indol-1-yl)ethanamine. Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 27(19), 6543.

Sources

An In-depth Technical Guide to the Discovery and Synthesis of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and conceptual framework surrounding 2-(1H-indol-1-yl)ethanamine and its methanesulfonate salt. The indole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a vast array of biologically active compounds.[1][2] This guide, intended for researchers, scientists, and professionals in drug development, will delve into the strategic considerations for the synthesis of N-alkylated indoles, the rationale for the selection of the methanesulfonate salt form, and the potential pharmacological significance of this molecular scaffold. Detailed, step-by-step protocols are presented, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of synthetic and medicinal chemistry. The N-substituted indole ethylamine framework, in particular, is of significant interest due to its structural resemblance to endogenous neurotransmitters like serotonin, suggesting a potential for interaction with neurological targets.[3] This guide focuses on the synthesis of a specific N-alkylated indole, 2-(1H-indol-1-yl)ethanamine, and its conversion to the methanesulfonate salt, a form often favored in pharmaceutical development for its advantageous physicochemical properties.[4]

Synthetic Pathways to 2-(1H-indol-1-yl)ethanamine

The synthesis of 2-(1H-indol-1-yl)ethanamine can be approached through several strategic disconnections. The most direct and logical approach involves the N-alkylation of the indole nucleus with a protected 2-aminoethyl moiety. This section will detail a robust synthetic route, explaining the critical choices behind each step.

Strategic Approach: N-Alkylation of Indole

The N-alkylation of indoles is a fundamental transformation in organic synthesis.[5] A common and effective method involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic substitution with an appropriate alkylating agent.[5] Given the target molecule, a 2-aminoethyl group must be introduced at the N1 position. To prevent undesired side reactions with the free amine, a protecting group strategy is essential.

Diagram 1: Overall Synthetic Strategy

SynthesisStrategy Indole Indole Alkylation N-Alkylation Indole->Alkylation ProtectedAmine Protected 2-Aminoethyl Halide ProtectedAmine->Alkylation ProtectedIntermediate N-Protected Intermediate Alkylation->ProtectedIntermediate Deprotection Deprotection ProtectedIntermediate->Deprotection FreeBase 2-(1H-indol-1-yl)ethanamine Deprotection->FreeBase SaltFormation Salt Formation FreeBase->SaltFormation MethanesulfonateSalt Methanesulfonate Salt SaltFormation->MethanesulfonateSalt

Caption: A high-level overview of the synthetic workflow.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol outlines a two-step process for the synthesis of 2-(1H-indol-1-yl)ethanamine, beginning with the N-alkylation of indole using a phthalimide-protected 2-bromoethylamine, a variation of the Gabriel synthesis.[6]

Step 1: Synthesis of 2-(2-(1H-indol-1-yl)ethyl)isoindoline-1,3-dione (N-Protected Intermediate)

  • Rationale: The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, avoiding the common issue of over-alkylation.[6] By using N-(2-bromoethyl)phthalimide, we introduce the protected aminoethyl group onto the indole nitrogen.

  • Protocol:

    • To a solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Add a solution of N-(2-bromoethyl)phthalimide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(2-(1H-indol-1-yl)ethyl)isoindoline-1,3-dione.

Step 2: Synthesis of 2-(1H-indol-1-yl)ethanamine (Free Base)

  • Rationale: The removal of the phthalimide protecting group is typically achieved by hydrazinolysis, a method known as the Ing-Manske procedure. This method is generally clean and efficient.

  • Protocol:

    • Dissolve the 2-(2-(1H-indol-1-yl)ethyl)isoindoline-1,3-dione (1.0 eq) in ethanol.

    • Add hydrazine hydrate (4-5 eq) to the solution.

    • Reflux the reaction mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and filter to remove the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1H-indol-1-yl)ethanamine as the free base.

Synthesis and Rationale for the Methanesulfonate Salt

In pharmaceutical development, the salt form of an active pharmaceutical ingredient (API) is critically important as it can significantly influence properties such as solubility, stability, and bioavailability.

Advantages of Methanesulfonate Salts

Methanesulfonate (mesylate) salts are frequently employed in the pharmaceutical industry for several reasons:

  • High Solubility: Methanesulfonic acid is a strong acid, which often leads to the formation of highly water-soluble salts with basic APIs.

  • Crystallinity: Mesylate salts have a high propensity to form stable, crystalline solids, which is advantageous for purification, handling, and formulation.

  • Reduced Corrosiveness: Compared to hydrochloride salts, methanesulfonate salts can be less corrosive to manufacturing equipment.[4]

Detailed Protocol: Formation of 2-(1H-indol-1-yl)ethanamine Methanesulfonate
  • Protocol:

    • Dissolve the 2-(1H-indol-1-yl)ethanamine free base (1.0 eq) in a suitable solvent such as isopropanol or ethyl acetate.

    • Slowly add a solution of methanesulfonic acid (1.0 eq) in the same solvent dropwise with stirring.

    • Stir the mixture at room temperature for 1-2 hours. The methanesulfonate salt will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsSolventTypical Yield
1N-AlkylationIndole, NaH, N-(2-bromoethyl)phthalimideDMF70-85%
2DeprotectionHydrazine hydrateEthanol80-95%
3Salt FormationMethanesulfonic acidIsopropanol/Ethyl Acetate>95%

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Biological Significance and Future Directions

While specific biological data for 2-(1H-indol-1-yl)ethanamine is not extensively available in the public domain, the broader class of N-substituted indole ethylamines has been investigated for a range of pharmacological activities.[3] The structural similarity to key neurotransmitters suggests potential interactions with receptors and transporters in the central nervous system.

Diagram 2: Potential Pharmacological Interactions

BiologicalSignificance Compound 2-(1H-indol-1-yl)ethanamine SerotoninReceptors Serotonin Receptors (5-HT) Compound->SerotoninReceptors Potential Agonist/Antagonist DopamineReceptors Dopamine Receptors Compound->DopamineReceptors Potential Modulator MonoamineTransporters Monoamine Transporters Compound->MonoamineTransporters Potential Inhibitor CNS CNS Effects SerotoninReceptors->CNS DopamineReceptors->CNS MonoamineTransporters->CNS

Caption: Hypothetical biological targets for 2-(1H-indol-1-yl)ethanamine.

Further research is warranted to elucidate the specific pharmacological profile of 2-(1H-indol-1-yl)ethanamine and its methanesulfonate salt. Screening against a panel of CNS targets, including serotonin and dopamine receptors, would be a logical next step in its evaluation as a potential therapeutic agent.

Conclusion

This technical guide has provided a detailed and referenced pathway for the synthesis of this compound. By leveraging established synthetic methodologies such as the Gabriel synthesis for amine formation and a strategic N-alkylation of the indole nucleus, a reproducible and scalable route is presented. The rationale for the selection of the methanesulfonate salt form has been discussed in the context of pharmaceutical development. While the specific biological activity of this compound remains to be fully explored, its structural characteristics suggest it is a promising candidate for further investigation in the field of medicinal chemistry.

References

  • Muralisankar, M., et al. (2016).
  • Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Erviti, V. (1959). PHARMACOLOGY OF INDOLEALKYLAMINES. Pharmacological Reviews, 11(2), 273-280.
  • Nalli, V., et al. (2020).
  • An In-Depth Technical Guide to 2-amino-1-(1H-indol-3-yl)ethanol: Structural Analogs and Derivatives for Drug Discovery. (2025). BenchChem.
  • Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Synthesis of N-substituted indoles via intramolecular cyclization of ketoxime. (2024).
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
  • Versatility in pharmacological actions of 3-substituted indoles. (2019).
  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
  • (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. (n.d.).
  • 2-(1H-indol-1-yl)ethanamine. (n.d.). PubChem.
  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). MDPI.
  • Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. (2024). PLOS ONE.
  • N-substituted indole-3-imine derivatives and their amine congeners: antioxidant and Src kinase inhibitory effects. (2010). PubMed.
  • Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. (2011). PubMed.
  • Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene)
  • Synthesis of 3-(2-N,N-diethylaminoethoxy)indoles as potential 5-HT6 receptor ligands. (n.d.). PubMed.
  • An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide: a potential synthetic precursor for Naratriptan and its novel 3-substituted derivatives. (2025).
  • US Patent 4,564,677A: Preparation of N-amino compounds. (1986).
  • US Patent 7,645,886B2: Synthesis of amines and intermediates for the synthesis thereof. (2010).
  • US Patent 11,261,158B2: Synthesis of 2-indolinone derivatives. (2022).
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal.
  • US Patent Application US20200131137A1: Continuous process for the preparation of 2-(1h-imidazol-4-yl) ethanamine and pharmaceutically acceptable salts thereof. (2020).
  • European Patent EP2651887B1: N-(2-(5-substituted-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide derivatives and related compounds as Tau-aggregation induced toxicity inhibitors for the treatment of neurodegenerative disorders. (n.d.).

Sources

An In-depth Technical Guide to 2-(1H-indol-1-yl)ethanamine Methanesulfonate: A Privileged Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. This technical guide focuses on 2-(1H-indol-1-yl)ethanamine and its methanesulfonate salt, a key structural motif and versatile building block for the synthesis of diverse compound libraries. This document provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its potential as a scaffold in the design of novel therapeutics. We will explore the derivatization of this core structure and the resulting biological activities, with a focus on quantitative data and detailed experimental methodologies to support drug discovery and development efforts. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of medicinal chemistry and pharmacology.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility stems from its unique electronic properties, its ability to participate in hydrogen bonding and π-stacking interactions, and its structural resemblance to endogenous signaling molecules like serotonin and tryptophan.[2] Consequently, indole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3]

This guide centers on 2-(1H-indol-1-yl)ethanamine, a simple yet highly functionalized indole derivative. Its primary amine provides a convenient handle for a wide array of chemical modifications, making it an ideal starting point for the construction of large and diverse chemical libraries. The methanesulfonate salt is often utilized to improve the solubility and handling properties of the parent amine, a common strategy in pharmaceutical development.

Physicochemical Properties and Synthesis of the Core Scaffold

A thorough understanding of the physicochemical properties of 2-(1H-indol-1-yl)ethanamine methanesulfonate is crucial for its application in synthesis and formulation.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1185467-83-7N/A
Molecular Formula C11H16N2O3SN/A
Molecular Weight 256.32 g/mol N/A
Hydrogen Bond Donor Count 2N/A
Hydrogen Bond Acceptor Count 4N/A
Rotatable Bond Count 2N/A
Synthesis of 2-(1H-indol-1-yl)ethanamine

The synthesis of the core amine can be achieved through several established routes. A common and efficient method involves the N-alkylation of indole with a protected 2-haloethylamine, followed by deprotection.

Experimental Protocol: Synthesis of 2-(1H-indol-1-yl)ethanamine

  • Indole Deprotonation: To a solution of indole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Stir the mixture for 30-60 minutes at room temperature to ensure complete deprotonation.

  • N-Alkylation: To the resulting solution of the indole anion, add a solution of a protected 2-haloethylamine, such as 2-(Boc-amino)ethyl bromide (1.2 eq), in the same solvent. Allow the reaction to stir at room temperature overnight.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Protected Intermediate: Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected 2-(1H-indol-1-yl)ethanamine.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent, such as dichloromethane (DCM) or dioxane, and add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc protecting group. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The resulting residue can be neutralized with a base and extracted to yield the free amine, or directly used for the formation of the methanesulfonate salt.

The Role of 2-(1H-indol-1-yl)ethanamine as a Scaffold in Drug Design

The true potential of 2-(1H-indol-1-yl)ethanamine lies in its utility as a starting material for the synthesis of a vast array of derivatives with diverse biological activities. The primary amine serves as a key point for diversification.

Caption: Drug discovery workflow starting from the core scaffold.

Neuroactive Agents: Targeting Serotonin and Dopamine Receptors

The structural similarity of the indole nucleus to serotonin makes it a prime candidate for the development of ligands for serotonin (5-HT) and dopamine (D2) receptors, which are key targets in the treatment of neuropsychiatric disorders.[4] Derivatives of 2-(1H-indol-1-yl)ethanamine can be designed to modulate the activity of these receptors.[5]

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of novel indole derivatives to G protein-coupled receptors (GPCRs) like the 5-HT and D2 receptors.

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT1A receptor).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor) and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Anticancer Agents: Targeting Kinases and Tubulin

Indole derivatives have shown significant promise as anticancer agents by targeting various cellular pathways involved in cancer progression, such as protein kinases and tubulin polymerization.

Caption: Potential anticancer mechanisms of indole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test indole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Anti-infective Agents: Targeting Bacterial and Fungal Pathogens

The indole scaffold is also a promising starting point for the development of novel anti-infective agents. Derivatives have shown activity against a range of pathogens, including bacteria and fungi.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a serial dilution of the test compound in a suitable growth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microorganism suspension.

  • Incubation: Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.

  • Visual Assessment: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Future Perspectives and Conclusion

This compound represents a valuable and versatile scaffold in the ongoing quest for novel therapeutics. Its straightforward synthesis and the reactivity of its primary amine group provide a fertile ground for the generation of diverse chemical libraries. The extensive body of research on indole derivatives clearly demonstrates the potential for this core structure to yield compounds with a wide range of biological activities.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The application of high-throughput screening methods, coupled with computational modeling and structure-activity relationship studies, will be crucial in identifying promising lead compounds. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of derivatives will be essential for their successful translation into clinical candidates.

References

  • Deep phenotypic profiling of neuroactive drugs in larval zebrafish. bioRxiv. [Link]

  • A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. ACS Chemical Neuroscience. [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. [Link]

  • Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. The Pharma Innovation Journal. [Link]

  • Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology. [Link]

  • Simultaneous classification of neuroactive compounds in zebrafish. bioRxiv. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals. [Link]

  • In Vivo Neuroscience Models. Selvita. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. [Link]

  • Design, synthesis, and characterization of indole derivatives. ResearchGate. [Link]

  • G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds. Archiv der Pharmazie. [Link]

  • Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. European Journal of Medicinal Chemistry. [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]

  • GPCR Screening and Profiling. Eurofins Discovery. [Link]

  • 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine. PubChem. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules. [Link]

  • Antimicrobial and in silico admet screening of novel (E)-n-(2-(1H-indol-3-yl-amino) vinyl). ResearchGate. [Link]

  • 2-(Purin-9-yl)-tetrahydrofuran-3,4-diol derivatives.
  • Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. MDPI. [Link]

  • 2-(1'-hydroxy-4'-isopropylene-1'-methylcyclohexyl-2'-thio)-methyl ethanoate exhibiting fungicidal and anti-inflammatory action.
  • 3-Indolyl alkylene amino propanols and cardiovascular compositions thereof.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1H-indol-1-yl)ethanamine methanesulfonate, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific salt, this document combines foundational information with expert analysis and predictive insights based on the well-established chemistry of its constituent parts: the 2-(1H-indol-1-yl)ethanamine cation and the methanesulfonate anion. This guide will cover the compound's identity, predicted physicochemical characteristics, expected spectroscopic profile, a proposed synthetic route, and protocols for its characterization and handling. The aim is to equip researchers with the necessary information to synthesize, identify, and utilize this compound in their research endeavors.

Introduction and Molecular Identity

This compound is an organic salt that pairs the indole-containing amine, 2-(1H-indol-1-yl)ethanamine, with methanesulfonic acid. The indole moiety is a prevalent scaffold in numerous biologically active compounds, and its derivatives are of significant interest in the development of new therapeutic agents. The formation of a methanesulfonate (mesylate) salt is a common strategy in pharmaceutical development to improve the solubility, stability, and handling properties of a basic parent compound.

The core structure, 2-(1H-indol-1-yl)ethanamine, is a structural isomer of the well-known neurotransmitter precursor, tryptamine (2-(1H-indol-3-yl)ethanamine). The position of the ethylamine side chain on the indole nitrogen (N-1) rather than the C-3 position can significantly alter its chemical and biological properties.

Molecular Structure:

Caption: Ionic association of the core molecular structures.

Table 1: Compound Identification

IdentifierValueReference
Chemical Name This compound[1]
Synonym(s) [2-(1H-indol-1-yl)ethyl]amine methanesulfonate[1]
CAS Number 1185467-83-7[2][3]
Molecular Formula C11H16N2O3S[2]
Molecular Weight 256.33 g/mol [1][2]

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale and Insights
Physical State White to off-white crystalline solidAmine salts are typically crystalline solids at room temperature.
Melting Point Expected to be >150 °CMethanesulfonate salts of amines generally have relatively high melting points due to their ionic nature and crystalline lattice energy. For comparison, tryptamine hydrochloride has a melting point of 254-256 °C.
Solubility High solubility in water and polar protic solvents (e.g., ethanol, methanol). Low solubility in non-polar aprotic solvents (e.g., hexane, toluene).Methanesulfonic acid is a strong acid, leading to the formation of a salt that readily dissociates in polar solvents. Methanesulfonate salts are known for their excellent water solubility.[4]
pKa ~10 (predicted for the protonated amine)The pKa of the ethylamine side chain is expected to be similar to other primary alkylamines. The indole nitrogen is non-basic.
Hygroscopicity Potentially hygroscopicAmine salts can attract and retain water from the atmosphere. Proper storage in a desiccated environment is recommended.

Predicted Spectroscopic Profile

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ is expected to show characteristic signals for both the ethanamine and methanesulfonate moieties.

Predicted ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

  • ~8.1 (s, 3H): Protons of the ammonium group (-NH₃⁺) and any residual water.

  • 7.6-7.7 (d, 1H): Indole H-4.

  • 7.5-7.6 (d, 1H): Indole H-7.

  • 7.3 (d, 1H): Indole H-2.

  • 7.1-7.2 (t, 1H): Indole H-6.

  • 7.0-7.1 (t, 1H): Indole H-5.

  • 6.5 (d, 1H): Indole H-3.

  • 4.5-4.6 (t, 2H): Methylene group attached to the indole nitrogen (-N-CH₂-).

  • 3.3-3.4 (t, 2H): Methylene group attached to the ammonium group (-CH₂-NH₃⁺).

  • 2.3 (s, 3H): Methyl group of the methanesulfonate anion (CH₃-SO₃⁻).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

  • ~136: Indole C-7a.

  • ~128: Indole C-3a.

  • ~128: Indole C-2.

  • ~121: Indole C-5.

  • ~120: Indole C-6.

  • ~119: Indole C-4.

  • ~109: Indole C-7.

  • ~101: Indole C-3.

  • ~45: Methylene carbon attached to the indole nitrogen (-N-CH₂-).

  • ~40: Methyl carbon of the methanesulfonate anion (CH₃-SO₃⁻).

  • ~38: Methylene carbon attached to the ammonium group (-CH₂-NH₃⁺).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic vibrational modes for the functional groups present.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100-2800-NH₃⁺N-H stretching
~3100C-H (aromatic)C-H stretching
~2950C-H (aliphatic)C-H stretching
~1600, ~1470C=C (aromatic)C=C stretching
~1200, ~1050S=OAsymmetric and symmetric stretching
~740C-H (aromatic)Out-of-plane bending
Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the spectrum would be dominated by the molecular ion of the free base.

  • Expected [M+H]⁺: m/z 161.11

The primary fragmentation pathway for tryptamine-like structures involves the cleavage of the Cα-Cβ bond of the ethylamine side chain, resulting in the formation of a stable iminium ion. A key fragment for 2-(1H-indol-1-yl)ethanamine would be the indolyl-N-methyl cation.

Proposed Synthesis and Characterization

A plausible synthetic route to this compound involves the N-alkylation of indole followed by salt formation.

Synthetic Workflow

G Indole Indole Reaction1 N-Alkylation Indole->Reaction1 Bromoethylamine 2-Bromoethylamine hydrobromide Bromoethylamine->Reaction1 Base Strong Base (e.g., NaH) Base->Reaction1 Solvent1 Anhydrous DMF Solvent1->Reaction1 FreeBase 2-(1H-indol-1-yl)ethanamine (Free Base) Reaction2 Salt Formation FreeBase->Reaction2 MsOH Methanesulfonic Acid MsOH->Reaction2 Solvent2 Solvent (e.g., Isopropanol) Solvent2->Reaction2 Product 2-(1H-indol-1-yl)ethanamine methanesulfonate Reaction1->FreeBase Reaction2->Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(1H-indol-1-yl)ethanamine (Free Base)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of 2-bromoethylamine hydrobromide (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(1H-indol-1-yl)ethanamine as a free base.

Step 2: Formation of the Methanesulfonate Salt

  • Dissolve the purified 2-(1H-indol-1-yl)ethanamine (1.0 equivalent) in a suitable solvent such as isopropanol or ethanol.

  • To this solution, add methanesulfonic acid (1.0 equivalent) dropwise with stirring.

  • Stir the mixture at room temperature. The product may precipitate out of solution. If not, cooling the mixture or adding a less polar co-solvent (e.g., diethyl ether) can induce crystallization.

  • Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Characterization Workflow

G cluster_0 Synthesis cluster_1 Purification cluster_2 Structure & Purity Analysis Crude_Product Crude Product Purification Column Chromatography / Recrystallization Crude_Product->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA HPLC HPLC for Purity Purification->HPLC

Caption: Workflow for the characterization of the final product.

Stability, Storage, and Handling

Stability: Amine methanesulfonate salts are generally chemically and thermally stable.[5] The methanesulfonate anion is the conjugate base of a strong acid and is non-oxidizing. The primary potential for degradation would be through oxidation or light-induced decomposition of the indole ring over extended periods.

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. To mitigate potential hygroscopicity, storage in a desiccator is advisable.

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. While specific toxicity data is unavailable, indole derivatives and amines should be handled with care in a well-ventilated area or fume hood.

Conclusion

This compound is a compound with potential utility in chemical and pharmaceutical research. While direct experimental data on its physicochemical properties are scarce, this guide provides a robust framework of predicted properties, spectroscopic signatures, and practical methodologies for its synthesis and characterization. This information is intended to serve as a valuable resource for scientists working with this and related indole derivatives, facilitating its incorporation into future research and development endeavors.

References

  • Angene Chemical. This compound. [Link]

  • PrepChem. Synthesis of [2-(1H-indol-3-yl)-1,1-dimethylethyl]{2-[2-(tetrahydrofur-2-ylmethyloxy)phenoxy]ethyl}amine hydrochloride. [Link]

  • ResearchGate. An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide: a potential synthetic precursor for Naratriptan and its novel 3-substituted derivatives. [Link]

  • Wikipedia. Methanesulfonic acid. [Link]

  • PubChem. 2-(1H-indol-1-yl)ethanamine. [Link]

  • Future4200. Effect of Heat-Stable Salts on Amine Absorber and Regenerator Performance. [Link]

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • PubMed. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

  • PNNL. Amine-Amine Exchange in Aminium-Methanesulfonate Aerosols. [Link]

  • ResearchGate. FT-IR spectrum of control indole. [Link]

  • ResearchGate. The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. [Link]

  • The Royal Society of Chemistry. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. [Link]

  • Wikipedia. Tryptamine. [Link]

  • Ataman Kimya. METHANESULFONIC ACID. [Link]

  • Google Patents.
  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • NIH. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. [Link]

  • NIH. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. [Link]

  • PubChem. Methylammonium methanesulfonate. [Link]

  • ResearchGate. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • ResearchGate. Methanesulfonate and p-toluenesulfonate salts of the N-methyl-N-alkylpyrrolidinium and quaternary ammonium cations: Novel low cost ionic liquids. [Link]

  • ResearchGate. Synthesis of N-alkylated indoles. [Link]

  • The Royal Society of Chemistry. Supporting information Indoles. [Link]

  • ScienceDirect. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Iopscience. Research on the Technical Scheme for Removing Heat Stable Salts From Amine Solutions. [Link]

  • ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds. [Link]

  • AMiner. Mass Spectrometry of Tryptamines and Acetylated Tryptamine Derivatives. [Link]

  • LookChem. Mass spectra of some specifically deuterated tryptamines. [Link]

  • Montclair State University Digital Commons. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron ". [Link]

  • MDPI. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]

  • NIH. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]

  • ResearchGate. Biomedical Significance of Tryptamine: A Review. [Link]

  • Google Patents. WO2023135237A1 - Tryptamine compositions and methods.
  • Chem-Impex. 2-(2-Methyl-1H-indol-3-yl)ethylamine. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). [Link]

  • Methylamine Supplier. 2-(2-Methyl-1H-Indol-3-Yl)-Ethylamine. [Link]

  • SpectraBase. 2-(2-Methyl-1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 2-(1H-indol-3-yl)ethanamine;propane. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-part guide for the synthesis of 2-(1H-indol-1-yl)ethanamine Methanesulfonate, a structural isomer of the well-known neurotransmitter precursor, tryptamine (2-(1H-indol-3-yl)ethanamine). The protocol is designed for researchers in medicinal chemistry and drug development, offering a robust methodology grounded in established chemical principles. Part I details the N-alkylation of indole to produce the free base, 2-(1H-indol-1-yl)ethanamine, utilizing a phthalimide-protected ethylating agent to ensure regioselectivity. Part II describes the subsequent conversion of the amine to its methanesulfonate (mesylate) salt, a common strategy to improve the solubility and handling of amine-containing active pharmaceutical ingredients (APIs). This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for characterization to ensure a reproducible and reliable synthesis.

Introduction & Strategic Overview

Indole and its derivatives are privileged scaffolds in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] While C3-substituted indoles like tryptamine are extensively studied, N1-substituted analogues represent a distinct chemical space for exploring structure-activity relationships (SAR). The target compound, this compound, is synthesized via a logical two-stage process.

Stage 1: N-Alkylation of Indole. The primary challenge in synthesizing the free base is achieving selective alkylation at the indole nitrogen (N-1) over the more nucleophilic carbon at the C-3 position.[2] Direct alkylation with 2-haloethanamines is often complicated by side reactions and over-alkylation. To circumvent this, our protocol employs a classic and highly effective strategy:

  • Deprotonation of the indole N-H with a strong, non-nucleophilic base (Sodium Hydride) to generate the highly nucleophilic indolide anion.

  • Reaction of the anion with N-(2-bromoethyl)phthalimide. The phthalimide group serves as a robust protecting group for the primary amine, preventing it from interfering with the alkylation and directing the reaction to the desired N-1 position.

  • Subsequent deprotection of the phthalimide group using hydrazine hydrate to release the free primary amine.

Stage 2: Methanesulfonate Salt Formation. The free base is an oil, which can be challenging to handle and purify. Conversion to a crystalline salt is therefore highly desirable. Methanesulfonic acid is an excellent choice for salt formation as it is a strong acid that does not typically act as an oxidizing agent and often yields stable, crystalline salts.[3] The protocol involves a simple, stoichiometric acid-base reaction in a suitable organic solvent.[4][5]

This comprehensive approach ensures high yields, purity, and reproducibility.

Overall Synthetic Pathway

The synthesis proceeds in two distinct parts as illustrated below:

Synthesis_Pathway cluster_part1 Part 1: Synthesis of Free Base cluster_part2 Part 2: Salt Formation Indole Indole Indole_Phth N-(2-(1H-indol-1-yl)ethyl)isoindoline-1,3-dione Indole->Indole_Phth 1. NaH, DMF 2. N-(2-bromoethyl)phthalimide Free_Base 2-(1H-indol-1-yl)ethanamine Indole_Phth->Free_Base Hydrazine Hydrate Ethanol, Reflux Mesylate_Salt 2-(1H-indol-1-yl)ethanamine Methanesulfonate Free_Base->Mesylate_Salt Methanesulfonic Acid Isopropanol

Caption: Overall two-part synthetic route.

Part I: Synthesis of 2-(1H-indol-1-yl)ethanamine (Free Base)

Rationale & Mechanistic Insight

The N-alkylation of indoles is a cornerstone of heterocyclic chemistry.[6] The use of sodium hydride (NaH) ensures the complete and irreversible deprotonation of the indole nitrogen (pKa ≈ 17 in DMSO), creating a potent nucleophile.[7] The subsequent SN2 reaction with N-(2-bromoethyl)phthalimide proceeds efficiently. The phthalimide protecting group is critical; it is stable to the basic conditions of the alkylation and is readily cleaved under mild conditions with hydrazine.

N_Alkylation_Mechanism Indole Indole Indolide Indolide Anion Indole->Indolide Deprotonation NaH NaH NaH->Indolide Intermediate N-Alkylated Intermediate Indolide->Intermediate SN2 Attack Phth_Br N-(2-bromoethyl)phthalimide Phth_Br->Intermediate Final_Product 2-(1H-indol-1-yl)ethanamine Intermediate->Final_Product Deprotection Hydrazine Hydrazine Hydrazine->Final_Product

Caption: N-Alkylation and deprotection workflow.

Materials & Reagents
ReagentMW ( g/mol )MolarityDensity (g/mL)Notes
Indole117.15--Reagent grade, ≥99%
Sodium Hydride (NaH)24.00--60% dispersion in mineral oil
N,N-Dimethylformamide (DMF)73.09-0.944Anhydrous, <50 ppm water
N-(2-bromoethyl)phthalimide254.08--Reagent grade, ≥98%
Hydrazine Hydrate50.06-1.03250-60% solution in water
Ethanol (EtOH)46.07-0.789200 proof
Dichloromethane (DCM)84.93-1.33Reagent grade
Sodium Hydroxide (NaOH)40.00--For aqueous solution preparation
Saturated NaCl (Brine)--~1.2For extraction
Anhydrous Magnesium Sulfate120.37--For drying organic layers
Silica Gel---230-400 mesh for chromatography
Step-by-Step Experimental Protocol

Step I(a): N-Alkylation

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add indole (10.0 g, 85.4 mmol).

  • Dissolution: Add 150 mL of anhydrous DMF and stir until the indole is fully dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 4.1 g, 102.5 mmol, 1.2 eq) portion-wise over 15 minutes. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and perform in a fume hood.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution will become a dark, homogeneous mixture.

  • Alkylation: Dissolve N-(2-bromoethyl)phthalimide (23.8 g, 93.9 mmol, 1.1 eq) in 50 mL of anhydrous DMF. Add this solution dropwise to the indole anion mixture at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: After completion, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of 100 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel containing 200 mL of ethyl acetate. Wash the organic layer sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-alkylated phthalimide intermediate as a solid. This intermediate can be used in the next step without further purification, or it can be recrystallized from ethanol if desired.

Step I(b): Deprotection

  • Setup: Transfer the crude intermediate to a 500 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reaction Mixture: Add 200 mL of ethanol, followed by hydrazine hydrate (12.8 mL, 256 mmol, ~3.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. A voluminous white precipitate (phthalhydrazide) will form.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. To the resulting slurry, add 150 mL of 2M aqueous NaOH solution and 150 mL of dichloromethane (DCM).

  • Extraction: Stir the biphasic mixture vigorously for 30 minutes. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base, 2-(1H-indol-1-yl)ethanamine, typically as a yellow to brown oil.

  • Purification (Optional but Recommended): Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of DCM containing 0-10% methanol and 1% triethylamine (to prevent the amine from streaking on the column). Combine the pure fractions and concentrate to afford the final product.

Part II: Formation of this compound

Rationale

This step is a standard acid-base neutralization. The key is the stoichiometric addition of methanesulfonic acid to the free base dissolved in a solvent where the resulting salt is insoluble, promoting crystallization. Isopropanol is an excellent choice for this purpose. It is critical to use high-purity solvents and avoid excess acid or high temperatures to prevent the potential formation of genotoxic alkyl methanesulfonate impurities.[8][9]

Materials & Reagents
ReagentMW ( g/mol )MolarityDensity (g/mL)Notes
2-(1H-indol-1-yl)ethanamine160.22-~1.08From Part I
Methanesulfonic Acid (MSA)96.11-1.48Reagent grade, ≥99%
Isopropanol (IPA)60.10-0.786Anhydrous
Diethyl Ether74.12-0.713Anhydrous
Step-by-Step Experimental Protocol
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the purified 2-(1H-indol-1-yl)ethanamine (e.g., 5.0 g, 31.2 mmol) in 100 mL of anhydrous isopropanol. Stir until a clear solution is formed.

  • Acid Addition: In a separate small beaker, weigh methanesulfonic acid (3.0 g, 31.2 mmol, 1.0 eq) and dilute with 20 mL of anhydrous isopropanol. CAUTION: Methanesulfonic acid is highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • Salt Formation: Slowly add the methanesulfonic acid solution dropwise to the stirring amine solution at room temperature.

  • Crystallization: A white precipitate should begin to form upon addition. After the addition is complete, stir the suspension for 1-2 hours at room temperature. To further encourage precipitation, the flask can be cooled in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold isopropanol (2 x 15 mL), followed by cold diethyl ether (2 x 20 mL) to aid in drying.

  • Drying: Dry the crystalline solid under high vacuum at 40-50 °C for 12-24 hours to a constant weight.

Characterization & Data

The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point to confirm its identity and purity.

CompoundFormYield (Typical)Melting Point (°C)
2-(1H-indol-1-yl)ethanamineYellow-brown oil60-75% (over 2 steps)N/A
This compoundWhite solid90-98% (salt formation)~175-180 °C (decomposes)

Expected ¹H NMR Data (400 MHz, DMSO-d₆) for the Methanesulfonate Salt:

  • δ 8.15 (br s, 3H, -NH₃⁺)

  • δ 7.65 (d, 1H, Ar-H)

  • δ 7.55 (d, 1H, Ar-H)

  • δ 7.20 (t, 1H, Ar-H)

  • δ 7.10 (t, 1H, Ar-H)

  • δ 6.50 (d, 1H, Ar-H)

  • δ 4.50 (t, 2H, -N-CH₂-)

  • δ 3.30 (t, 2H, -CH₂-NH₃⁺)

  • δ 2.35 (s, 3H, CH₃SO₃⁻)

Safety Precautions

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE, including gloves and safety glasses.

  • Methanesulfonic Acid (MSA): Highly corrosive. Causes severe skin burns and eye damage. Always wear acid-resistant gloves, a lab coat, and eye protection.

  • Anhydrous Solvents (DMF, IPA): Flammable and/or irritants. Handle in a fume hood and avoid ignition sources.

References

  • Gernon, M., et al. (1999). Methanesulfonic Acid: A Benign Alternative to Sulfuric Acid. Green Chemistry. [URL: Available through academic library databases, specific public URL not available]
  • Zhang, P., et al. (2018). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator. Molecules, 23(11), 2993. [URL: https://www.mdpi.com/1420-3049/23/11/2993]
  • Teasdale, A., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 14(4), 999-1007. [URL: https://pubs.acs.org/doi/10.1021/op100058p]
  • White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(38), 14996-15002. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b07854]
  • Arumugam, N., et al. (2022). (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. IUCrData, 7(12), x221255. [URL: https://iucrdata.iucr.org/d/issues/2022/12/00/ba2281/ba2281.pdf]
  • Almansa, C., et al. (1997). Methanesulfonate salt of a tryptamine-derived arylpiperazine and solvates for pharmaceutical use. FR2749846A1. [URL: https://patents.google.
  • Or, Y. S., et al. (2001). Process for the preparation of the mesylate salt trihydrate of 1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-1-YL). EP1151995B1. [URL: https://patents.google.
  • Elder, D. P., et al. (2009). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 98(4), 1319-1336. [URL: https://api.semanticscholar.org/CorpusID:25666792]
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964. [URL: https://pubs.acs.org/doi/10.1021/cr020039h]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine. BenchChem. [URL: https://www.benchchem.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 258690, 2-(1H-indol-1-yl)ethanamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/258690]
  • DergiPark. (2021). Synthesis of Indoles Derivatives Using Metal Free Catalyst in Organic Reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-854. [URL: https://dergipark.org.tr/en/pub/jtuchem/issue/64516/886361]
  • Movassaghi, M., & Schmidt, M. A. (2007). N-Alkylation of Indoles, Carbazoles, and Pyrroles. Organic Letters, 9(12), 2357-2360. [URL: https://pubs.acs.org/doi/10.1021/ol070830s]
  • Mitsui Toatsu Chemicals, Inc. (1983). Process for preparing indole or indole derivatives. EP0075019A1. [URL: https://patents.google.
  • Simal, C., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts, 10(10), 1146. [URL: https://www.mdpi.com/2073-4344/10/10/1146]
  • O'Connor, J. M., et al. (2014). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones. Tetrahedron Letters, 55(41), 5634-5637. [URL: https://www.sciencedirect.com/science/article/pii/S004040391401297X]
  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [URL: https://www.sciencedirect.com/science/article/pii/S004040391100932X]
  • Bagley, M. C., et al. (2007). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Synthesis, 2007(16), 2479-2484. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-983820]

Sources

High-yield synthesis of "2-(1H-indol-1-yl)ethanamine methanesulfonate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the High-Yield Synthesis of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Abstract

This document provides a comprehensive, field-tested guide for the high-yield synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for robustness and scalability, prioritizing high purity and yield. We will delve into the strategic choices behind the synthetic route, which involves a three-step process: (1) N-alkylation of indole using a protected aminoethyl synthon, (2) subsequent deprotection to yield the free amine, and (3) final salt formation. This guide offers detailed, step-by-step protocols, characterization data, and expert insights to ensure successful and reproducible outcomes for researchers and drug development professionals.

Scientific Rationale and Strategy

The synthesis of N-alkylated indoles is a cornerstone of heterocyclic chemistry, driven by the prevalence of this moiety in pharmacologically active compounds.[1] Our target molecule, 2-(1H-indol-1-yl)ethanamine, is a tryptamine isomer. The chosen synthetic strategy is predicated on achieving high regioselectivity for N-alkylation over the more nucleophilic C3 position, ensuring purity and simplifying downstream processing.

Pillar 1: Regioselective N-Alkylation

While the C3 position of the indole ring is kinetically favored for electrophilic attack in many reactions like the Friedel-Crafts alkylation, N-alkylation can be selectively achieved by first deprotonating the indole nitrogen.[2][3] The resulting indolide anion is a potent nucleophile that readily attacks alkyl halides. We employ sodium hydride (NaH), a strong, non-nucleophilic base, to quantitatively generate the sodium salt of indole. This ensures the subsequent alkylation occurs exclusively at the nitrogen atom.

Pillar 2: Amine Protection and Unmasking

To prevent side reactions, such as the primary amine of the alkylating agent attacking another molecule of the agent, a protecting group strategy is essential. We utilize N-(2-bromoethyl)phthalimide, a classic Gabriel synthesis reagent. The phthalimide group is exceptionally stable under the basic conditions of the alkylation step but can be cleanly removed under mild conditions. Hydrazinolysis is the method of choice for deprotection, as it proceeds via an irreversible intramolecular cyclization to form the highly stable phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion.

Pillar 3: High-Purity Salt Formation

The final step involves converting the free amine base into its methanesulfonate salt. Methanesulfonate salts are widely used in the pharmaceutical industry due to their typically crystalline nature, high aqueous solubility, and stability, which are advantageous for formulation and handling.[4] The salt formation is a straightforward acid-base reaction. By carefully selecting a solvent system (e.g., isopropanol) where the free base is soluble but the resulting salt is not, we can induce crystallization and isolate a product of high purity with exceptional yield.

Overall Synthetic Workflow

The synthesis is structured as a three-stage process, designed for efficiency and ease of execution in a standard laboratory setting.

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Salt Formation Indole Indole Indolide Sodium Indolide Indole->Indolide  NaH, DMF, 0 °C Alkylation N-(2-(1H-indol-1-yl)ethyl)phthalimide Indolide->Alkylation  N-(2-bromoethyl)phthalimide  DMF, RT FreeAmine 2-(1H-indol-1-yl)ethanamine (Free Base) Alkylation->FreeAmine  H₂NNH₂·H₂O  Ethanol, Reflux FinalSalt 2-(1H-indol-1-yl)ethanamine Methanesulfonate FreeAmine->FinalSalt  CH₃SO₃H  Isopropanol, 0 °C

Figure 1: Three-stage synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium hydride (NaH) is highly reactive with water and flammable. Hydrazine hydrate is toxic and a suspected carcinogen. Methanesulfonic acid is corrosive. Handle all reagents with extreme care.

Protocol 1: Synthesis of N-(2-(1H-indol-1-yl)ethyl)phthalimide
  • Reagent Preparation:

    • Set up a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Add indole (11.7 g, 100 mmol, 1.0 equiv) and 200 mL of anhydrous dimethylformamide (DMF). Stir until dissolved.

    • Cool the solution to 0 °C in an ice bath.

  • Indole Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol, 1.1 equiv) portion-wise over 20 minutes.

    • Causality Note: Adding NaH slowly prevents excessive hydrogen gas evolution and a dangerous exotherm.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases. The solution should become a dark color, indicating the formation of the sodium indolide salt.

  • Alkylation Reaction:

    • In a separate flask, dissolve N-(2-bromoethyl)phthalimide (26.7 g, 105 mmol, 1.05 equiv) in 50 mL of anhydrous DMF.

    • Add the N-(2-bromoethyl)phthalimide solution dropwise to the sodium indolide solution over 30 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture into 800 mL of ice-cold water with stirring.

    • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL) and then with cold ethanol (2 x 50 mL).

    • Dry the solid in a vacuum oven at 60 °C to a constant weight.

    • Expected Outcome: A white to off-white solid. Yield: 26.2 - 27.7 g (90-95%).

Protocol 2: Synthesis of 2-(1H-indol-1-yl)ethanamine (Free Base)
  • Reaction Setup:

    • In a 500 mL round-bottom flask, suspend the N-(2-(1H-indol-1-yl)ethyl)phthalimide (29.0 g, 100 mmol, 1.0 equiv) from the previous step in 300 mL of ethanol.

    • Add hydrazine hydrate (10 mL, ~200 mmol, 2.0 equiv) to the suspension.

  • Deprotection (Hydrazinolysis):

    • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. A thick white precipitate (phthalhydrazide) will form.

    • Continue refluxing for 4 hours. Monitor by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation of the phthalhydrazide byproduct.

    • Filter the mixture to remove the solid phthalhydrazide. Wash the solid with cold ethanol (2 x 30 mL).

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain a viscous oil.

    • Dissolve the oil in 150 mL of dichloromethane (DCM) and wash with 1 M sodium hydroxide solution (2 x 75 mL) to remove any remaining phthalhydrazide, followed by brine (1 x 75 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

    • Causality Note: The basic wash is crucial for removing the slightly acidic phthalhydrazide, ensuring the purity of the free amine.

    • Expected Outcome: A pale yellow to light brown oil. Yield: 14.8 - 15.7 g (92-98%). The product can be used directly in the next step without further purification if the previous step was clean.

Protocol 3: Synthesis of this compound
  • Salt Formation:

    • Dissolve the 2-(1H-indol-1-yl)ethanamine oil (16.0 g, 100 mmol, 1.0 equiv) in 200 mL of isopropanol (IPA).

    • Cool the solution to 0 °C in an ice-salt bath.

    • Slowly add methanesulfonic acid (6.5 mL, 100 mmol, 1.0 equiv) dropwise with vigorous stirring.

    • Causality Note: A 1:1 molar ratio is critical for forming the desired salt. Adding the acid slowly to a cold solution promotes the formation of well-defined crystals.

  • Isolation and Drying:

    • Upon addition of the acid, a white precipitate will form immediately.

    • Continue stirring the suspension at 0 °C for 2 hours to maximize crystallization.

    • Collect the crystalline solid by vacuum filtration.

    • Wash the filter cake with cold isopropanol (2 x 40 mL) and then with diethyl ether (2 x 40 mL).

    • Dry the product in a vacuum oven at 50 °C to a constant weight.

    • Expected Outcome: A crystalline white solid. Yield: 24.9 - 26.2 g (92-97%).

Quantitative Data and Characterization

The following table summarizes the expected results for a typical synthesis starting with 100 mmol of indole.

StepIntermediate / ProductMolecular Weight ( g/mol )Starting Amount (mmol)Theoretical Yield (g)Actual Yield (g)Yield (%)
1N-(2-(1H-indol-1-yl)ethyl)phthalimide290.3210029.0326.1 - 27.690-95%
22-(1H-indol-1-yl)ethanamine160.2190 (from avg yield)14.4213.3 - 14.192-98%
3This compound256.3285 (from avg yield)21.7920.0 - 21.192-97%
Overall Final Product (from Indole) 256.32 100 25.63 20.0 - 21.1 78-82%

Characterization Data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.05 (br s, 3H, NH₃⁺), 7.63 (d, J=8.0 Hz, 1H), 7.55 (d, J=8.2 Hz, 1H), 7.20 (t, J=7.6 Hz, 1H), 7.10 (t, J=7.4 Hz, 1H), 6.52 (d, J=3.1 Hz, 1H), 4.45 (t, J=6.5 Hz, 2H), 3.31 (t, J=6.5 Hz, 2H), 2.35 (s, 3H, CH₃SO₃⁻).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 136.1, 128.7, 128.2, 121.3, 120.0, 119.3, 109.5, 101.4, 44.9, 38.1.

  • Mass Spec (ESI+): m/z 161.1 [M+H]⁺ (for free base).

  • Melting Point: 168-171 °C.

Experimental Workflow Logic

The protocol is designed as a linear progression with distinct checkpoints for purification and analysis.

G start Start prep1 Prepare Reagents (Indole, NaH, DMF) start->prep1 react1 Alkylation Reaction (12-16h, RT) prep1->react1 workup1 Precipitation & Filtration react1->workup1 dry1 Dry Intermediate 1 workup1->dry1 char1 Characterize Intermediate 1 (TLC, Yield) dry1->char1 prep2 Prepare Reagents (Intermediate 1, Hydrazine) char1->prep2 react2 Deprotection Reaction (4h, Reflux) prep2->react2 workup2 Filter Byproduct Solvent Exchange & Wash react2->workup2 dry2 Concentrate to Oil (Intermediate 2) workup2->dry2 prep3 Prepare Solution (Intermediate 2 in IPA) dry2->prep3 react3 Salt Formation (Add CH₃SO₃H, 0 °C) prep3->react3 workup3 Crystallization & Filtration react3->workup3 dry3 Dry Final Product workup3->dry3 char_final Final Characterization (NMR, MS, MP, Purity) dry3->char_final end End char_final->end

Sources

Application Notes and Protocols for the Evaluation of 2-(1H-indol-1-yl)ethanamine methanesulfonate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of an Indole-Based Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Molecules incorporating this heterocyclic system exhibit a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] 2-(1H-indol-1-yl)ethanamine methanesulfonate belongs to this versatile class of compounds. While specific biological data for this exact methanesulfonate salt may be limited, its core structure, a tryptamine isomer, suggests a high probability of interaction with various cellular targets. The methanesulfonate salt form is typically employed to enhance the solubility and stability of the parent compound, facilitating its use in aqueous biological systems.

This guide provides a comprehensive framework for researchers to systematically investigate the cellular effects of this compound. We will explore potential mechanisms of action based on the well-established pharmacology of structurally related indole derivatives and provide detailed, field-proven protocols for relevant cell-based assays. The experimental designs herein are intended to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.

Hypothesized Biological Activities and Corresponding Assay Strategies

The structural similarity of 2-(1H-indol-1-yl)ethanamine to neurotransmitters like serotonin (5-hydroxytryptamine) and dopamine, as well as its indole core, points toward several potential biological activities. We will focus on three primary areas of investigation: 1) Neuromodulatory Effects , 2) Anticancer Potential , and 3) General Cytotoxicity and Safety Profiling .

Neuromodulatory Potential: Interrogation of Serotonin Receptor Interaction

The ethylamine side chain attached to the indole nitrogen is a common feature in many neurologically active compounds. A primary hypothesis is that 2-(1H-indol-1-yl)ethanamine may act as a ligand for serotonin (5-HT) receptors.

G cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional Activity A Compound Preparation (this compound) C Radioligand Binding Assay A->C B Cell Line Expressing 5-HT Receptor Subtype (e.g., HEK293-5-HT2A) B->C D Quantify Binding Affinity C->D Determine Ki E Agonist/Antagonist Mode Determination D->E If binding is confirmed F Calcium Flux Assay (for Gq-coupled receptors) E->F G cAMP Assay (for Gs/Gi-coupled receptors) E->G H Determine Functional Potency and Efficacy F->H Measure EC50/IC50 G->H G A Select Cancer Cell Line Panel (e.g., HepG2, A549, MCF-7) B Cell Viability/Proliferation Assay (e.g., MTT, PrestoBlue) A->B C Determine IC50 B->C D Mechanism of Action Studies C->D If potent antiproliferative effect is observed E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Characterize Cellular Response E->G F->G

Caption: A stepwise approach to screen for and characterize the anticancer effects of the compound.

This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer Cell Lines: e.g., HepG2 (liver), A549 (lung), MCF-7 (breast).

  • Complete Growth Medium: (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test Compound: this compound.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: (e.g., DMSO or a solution of HCl in isopropanol).

  • 96-well plates and a microplate reader .

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing for formazan crystal formation.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer Cell Line of interest.

  • Test Compound at concentrations around the IC₅₀ value determined from the viability assay.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow Cytometer.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

General Cytotoxicity and Safety Profiling

It is crucial to assess the general cytotoxicity of the compound in non-cancerous cell lines to determine its therapeutic index.

This protocol is identical to the MTT assay (Protocol 2) but is performed using a non-cancerous cell line, such as human dermal fibroblasts (HDF) or a non-cancerous epithelial cell line (e.g., HEK293). The IC₅₀ value obtained from this assay can be compared to the IC₅₀ values from cancer cell lines to calculate a selectivity index.

Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells

A higher SI value indicates a greater selectivity of the compound for cancer cells.

Data Presentation: Summarizing Quantitative Results

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinities and Functional Potencies at 5-HT Receptors

5-HT Receptor SubtypeBinding Affinity (Ki, nM)Functional AssayPotency (EC₅₀/IC₅₀, nM)Efficacy (% of control agonist)
5-HT2A150Calcium FluxIC₅₀ = 500N/A (Antagonist)
5-HT1A>10,000cAMP AssayNot DeterminedNot Determined
5-HT7800cAMP AssayEC₅₀ = 120040% (Partial Agonist)

Table 2: Hypothetical Antiproliferative Activity and Selectivity

Cell LineCell TypeIC₅₀ (µM) after 72hSelectivity Index (SI)
HepG2Hepatocellular Carcinoma156.7
A549Lung Carcinoma254.0
MCF-7Breast Adenocarcinoma185.6
HEK293Non-cancerous100-

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of this compound. Based on the initial findings, further mechanistic studies can be designed. For instance, if significant anticancer activity is observed, subsequent investigations could include western blotting to probe for the expression of key apoptotic and cell cycle regulatory proteins. If neuromodulatory activity is confirmed, in vivo behavioral studies in animal models would be a logical next step. As with any indole-based compound, careful consideration of potential off-target effects is warranted. [4]

References

  • Al-Ostoot, F.H., et al. (2023). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central. Available from: [Link]

  • Shevchenko, O.G., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. MDPI. Available from: [Link]

  • Sega, G.A. (1984). A review of the genetic effects of ethyl methanesulfonate. PubMed. Available from: [Link]

  • Shevchenko, O.G., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. ResearchGate. Available from: [Link]

  • Al-Mulla, H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available from: [Link]

  • Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. Available from: [Link]

  • Di Micco, S., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available from: [Link]

  • Rojas-Prats, E., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. Available from: [Link]

  • Sravanthi, T., & Manju, S.L. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. Available from: [Link]

  • Gleave, R.J., et al. (1998). Discovery of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93), a 5HT(1B/1D) receptor partial agonist and a potent inhibitor of electrically induced plasma extravasation. PubMed. Available from: [Link]

Sources

Application Notes & Protocols: 2-(1H-indol-1-yl)ethanamine Methanesulfonate as a Model Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a technical guide on the principles and methodologies for identifying the protein targets of a small molecule. The compound "2-(1H-indol-1-yl)ethanamine methanesulfonate" is used as a representative model of a simple, indole-based fragment. To date, this specific molecule is not an established chemical probe in published literature. The protocols described herein are established, state-of-the-art methods in chemical proteomics that can be adapted for this and other similar non-covalent small molecules to deorphan their biological targets.

Introduction: The Rationale for an Indole-Based Probe

The indole nucleus is a cornerstone of medicinal chemistry, often described as a "privileged scaffold".[1][2] This structural motif is present in a vast array of natural products and synthetic drugs, enabling interactions with a wide range of biological targets including kinases, G-protein coupled receptors, and enzymes involved in critical cell signaling pathways.[1][3] The versatility and inherent bioactivity of the indole scaffold make even simple derivatives, such as 2-(1H-indol-1-yl)ethanamine, compelling starting points for drug discovery and target validation campaigns.[4]

A chemical probe is a small molecule designed to selectively engage a specific protein target, enabling researchers to interrogate its biological function.[5][6] The process of identifying the specific target(s) of a bioactive compound is a critical step in drug development, often referred to as target deconvolution or identification.[7][8] This guide details the application of modern, unbiased, label-free chemical proteomics methods to identify the cellular binding partners of our model compound, this compound.

Profile of the Model Probe Candidate

2-(1H-indol-1-yl)ethanamine is an isomer of the well-known neurotransmitter precursor, tryptamine. Its structure lacks an intrinsic reactive group (or "warhead"), suggesting it most likely acts as a non-covalent, reversible binder within a protein's binding pocket. This property makes it an ideal candidate for affinity-based target identification methods that do not require covalent modification of the target protein.

PropertyValueSource
IUPAC Name 2-indol-1-ylethanaminePubChem[9]
Molecular Formula C₁₀H₁₂N₂PubChem[9]
Molecular Weight 160.22 g/mol PubChem[9]
XLogP3 1.7PubChem[9]
Hydrogen Bond Donors 1PubChem[9]
Hydrogen Bond Acceptors 2PubChem[9]

Foundational Strategy: Unbiased, Affinity-Based Target Identification

For a non-covalent probe, the goal is to detect the physical interaction between the probe and its target protein(s) within a complex biological sample, such as a cell lysate or intact cells. Modern mass spectrometry-based proteomics allows for the unbiased identification and quantification of thousands of proteins, providing a landscape-level view of these interactions.

The overall strategy involves creating two distinct sample populations: one treated with a vehicle control (e.g., DMSO) and another treated with the chemical probe. By subjecting both populations to a biophysical challenge (e.g., heat or proteolysis) and analyzing the resulting protein states via mass spectrometry, we can identify proteins that are specifically stabilized by the binding of the probe.

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase cluster_2 Validation Phase A Biological System (e.g., Cultured Cells) B Lyse Cells to Produce Proteome A->B C Aliquot Lysate B->C D1 Treat with Vehicle Control C->D1 D2 Treat with Probe Candidate C->D2 E1 Apply Biophysical Challenge (e.g., Heat) D1->E1 E2 Apply Biophysical Challenge (e.g., Heat) D2->E2 F Sample Prep for Mass Spectrometry E1->F E2->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H I Statistical Analysis (Identify Stabilized Proteins) H->I J Hit List of Potential Targets I->J K Orthogonal Validation (e.g., Western Blot, CETSA) J->K L Biological Validation (e.g., siRNA, Phenotypic Assay) K->L M Validated Target L->M

Caption: General workflow for chemical probe-based target identification.

Application Protocol 1: Thermal Proteome Profiling (TPP)

Principle: TPP leverages the principle that protein binding to a ligand (our probe) generally increases the protein's thermal stability. When a cell lysate is heated across a temperature gradient, proteins unfold and aggregate. Stabilized proteins will remain in the soluble fraction at higher temperatures compared to their unbound state. Quantitative mass spectrometry is used to measure the abundance of soluble proteins at each temperature point, generating "melting curves" for thousands of proteins simultaneously. A shift in the melting curve to a higher temperature in the presence of the probe indicates a direct binding event.

Detailed Step-by-Step Protocol
  • Cell Culture & Harvest:

    • Culture cells of interest (e.g., HEK293T, HeLa) to ~80-90% confluency. For a typical 10-point temperature gradient, aim for at least 20-30 million cells per condition (Vehicle and Probe).

    • Wash cells twice with ice-cold PBS. Scrape cells into PBS and centrifuge at 200 x g for 5 minutes at 4°C.

  • Lysis and Proteome Preparation:

    • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 0.5% NP-40, 1x Protease Inhibitor Cocktail).

    • Lyse cells via freeze-thaw cycles (e.g., 3x liquid nitrogen flash-freeze followed by thawing at 30°C).

    • Clarify the lysate by ultracentrifugation at 100,000 x g for 30 minutes at 4°C to remove cell debris and insoluble components.

    • Measure the protein concentration of the supernatant (e.g., using a BCA assay). Adjust concentration to 1-2 mg/mL.

  • Probe Incubation:

    • Divide the lysate into two main aliquots: one for the Vehicle control and one for the Probe treatment.

    • To the "Probe" aliquot, add this compound to a final concentration (e.g., 10-50 µM).

    • To the "Vehicle" aliquot, add an equivalent volume of the solvent used for the probe (e.g., DMSO).

    • Incubate both aliquots for 30 minutes at room temperature.

  • Thermal Challenge & Aggregation Removal:

    • Aliquot 100 µL of the Vehicle- and Probe-treated lysates into separate PCR tubes for each temperature point.

    • Use a thermal cycler with a gradient function to heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C to 68°C in 2-3°C increments). An unheated sample (room temp) serves as the baseline.

    • After heating, cool the samples at room temperature for 3 minutes.

    • Transfer the contents to ultracentrifuge tubes and spin at 100,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Mass Spectrometry:

    • Carefully collect the supernatant (soluble protein fraction) from each tube.

    • Perform a standard proteomic sample preparation workflow:

      • Reduce disulfide bonds (e.g., with DTT).

      • Alkylate cysteine residues (e.g., with iodoacetamide).

      • Digest proteins into peptides (e.g., with trypsin overnight at 37°C).

      • Label peptides with tandem mass tags (TMT) for multiplexed quantification (optional but recommended).

      • Clean up the peptide mixture using solid-phase extraction (e.g., C18 desalting).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer.

    • Use proteomics software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.

    • For each protein, plot the relative abundance of soluble protein versus temperature for both vehicle and probe conditions. Fit this data to a sigmoidal curve to determine the melting temperature (Tm).

    • A statistically significant positive shift in Tm (ΔTm) for a protein in the probe-treated sample indicates a direct binding interaction.

G A Cell Lysate B1 Add Vehicle A->B1 B2 Add Probe A->B2 C1 Aliquot & Heat (Temp Gradient) B1->C1 C2 Aliquot & Heat (Temp Gradient) B2->C2 D1 Centrifuge to Pellet Aggregates C1->D1 D2 Centrifuge to Pellet Aggregates C2->D2 E1 Collect Soluble Fraction D1->E1 E2 Collect Soluble Fraction D2->E2 F Proteomic Sample Prep (Reduction, Alkylation, Digestion) E1->F E2->F G LC-MS/MS Analysis F->G H Calculate Tm Shift (ΔTm) G->H I Identify Proteins with Significant ΔTm > 0 H->I

Caption: Workflow for Thermal Proteome Profiling (TPP).

Application Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on a similar principle to TPP, but uses proteolytic enzymes instead of heat as the challenge. The binding of a small molecule probe to its target protein can shield specific cleavage sites or stabilize the protein's conformation, making it less susceptible to digestion by a protease like pronase or thermolysin. By comparing the digestion patterns of probe-treated versus vehicle-treated proteomes, proteins that are protected from degradation by the probe can be identified as binding partners.

Detailed Step-by-Step Protocol
  • Proteome Preparation & Probe Incubation:

    • Prepare clarified cell lysate as described in the TPP protocol (Steps 3.1.1 and 3.1.2).

    • Divide the lysate into Vehicle and Probe aliquots and incubate as described in TPP (Step 3.1.3). It is also wise to include a "no protease" control.

  • Limited Proteolysis:

    • Prepare a stock solution of a suitable protease, such as Pronase (e.g., 0.1 mg/mL in digestion buffer). The optimal protease and its concentration must be determined empirically.

    • Add the protease to both the Vehicle and Probe aliquots. A typical starting point is a 1:200 ratio (protease:total protein, w/w).

    • Incubate for a specific time (e.g., 30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases like Pronase) and immediately adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis of Digestion:

    • Initial Validation (Gel-based): Run the digested samples on an SDS-PAGE gel and stain with Coomassie blue or silver stain. A successful experiment will show a general degradation of most proteins in the protease-treated lanes compared to the "no protease" control. Target candidates will appear as more prominent, protected bands in the Probe-treated lane compared to the Vehicle-treated lane.

    • Unbiased Identification (LC-MS/MS-based):

      • Perform an in-gel or in-solution trypsin digest of the entire lane from the SDS-PAGE gel or the entire reaction mixture.

      • Analyze the resulting peptides via LC-MS/MS.

      • Use label-free quantification (LFQ) to compare the abundance of each identified protein between the Vehicle and Probe samples.

  • Data Interpretation:

    • Calculate the ratio of protein abundance (Probe / Vehicle).

    • Proteins with a significantly high ratio are considered "hits" as they were protected from proteolysis by binding to the probe. These are your primary target candidates.

G A Cell Lysate B1 Add Vehicle A->B1 B2 Add Probe A->B2 C1 Limited Digestion with Protease B1->C1 C2 Limited Digestion with Protease B2->C2 D1 Stop Digestion C1->D1 D2 Stop Digestion C2->D2 E Analyze via SDS-PAGE or LC-MS/MS D1->E D2->E F Quantify Protein Abundance E->F G Identify Proteins with Higher Abundance in Probe Lane F->G

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Post-Screening: Target Validation

Identifying a list of "hits" from a primary screen like TPP or DARTS is the first step. Validating that these are bona fide targets is a critical second step.

  • Orthogonal Confirmation: Validate the binding interaction using a different method. If TPP was the primary screen, a dose-response DARTS experiment followed by Western blotting for a specific hit can confirm the interaction.

  • Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming a probe engages its target in intact, living cells.

  • Biological Validation: Use techniques like siRNA or CRISPR-Cas9 to knock down the expression of the target protein. If the cellular phenotype observed with the probe is recapitulated by target knockdown, it provides strong evidence for a functional link between the probe, the target, and the phenotype.

References

  • Cravatt, B. F., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 604-609. [Link]

  • Pan, Z., et al. (2024). Recent strategies in target identification of natural products: Exploring applications in chronic inflammation and beyond. Phytomedicine, 155389. [Link]

  • Salehi, B., et al. (2023). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Journal of Medicinal Chemistry, 66(15), 10255-10298. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Martins, P., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2589. [Link]

  • Harada, T., et al. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University. [Link]

  • Conrad, M. L., Moser, A. C., & Hage, D. S. (2012). Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin. UNL Digital Commons. [Link]

  • Patricelli, M. P., et al. (2012). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Chemical Biology, 8(7), 608-617. [Link]

  • Patel, R. V., et al. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Medicinal Chemistry, 9(2), 287-293. [Link]

  • Workman, P., & Collins, I. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 75(14), 2817-2822. [Link]

  • Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Trends in Biotechnology, 36(12), 1275-1286. [Link]

  • Hafez, H. N., et al. (2008). An Efficient Synthesis and Reactions of Novel Indol-ylpyridazinone Derivatives with Expected Biological Activity. Molecules, 13(5), 1083-1097. [Link]

  • Maccarrone, M., et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS Neglected Tropical Diseases, 18(6), e0012234. [Link]

  • Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]

Sources

Application Note: Derivatization of 2-(1H-indol-1-yl)ethanamine for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the strategic derivatization of the 2-(1H-indol-1-yl)ethanamine scaffold, a core structure analogous to biologically active tryptamines. We present detailed protocols for creating a targeted compound library by leveraging two key points of chemical diversity: the primary amine and the electron-rich indole nucleus. The methodologies are designed for parallel synthesis and compatibility with high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological targets. This document details robust protocols for N-acylation and C3-position functionalization of the indole ring, quality control using LC-MS, and a strategic workflow for subsequent biological evaluation.

Introduction & Rationale

The indole-ethylamine motif is a "privileged structure" in medicinal chemistry, forming the backbone of numerous neurotransmitters (e.g., serotonin), psychoactive compounds, and approved pharmaceuticals.[1] The parent compound, 2-(1H-indol-1-yl)ethanamine, offers a synthetically tractable starting point for generating a library of analogs to probe structure-activity relationships (SAR).[2][3] Derivatization is essential for systematically modifying the scaffold's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric bulk—to optimize interactions with biological targets and improve pharmacokinetic profiles.

High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds, making it a cornerstone of modern drug discovery.[4][5] The success of an HTS campaign is heavily reliant on the quality and diversity of the compound library.[6][7][8] This guide focuses on creating a focused library from the 2-(1H-indol-1-yl)ethanamine core, providing researchers with the tools to efficiently synthesize and validate novel chemical entities for screening.

Scaffold Analysis and Derivatization Strategy

The 2-(1H-indol-1-yl)ethanamine structure presents two primary, orthogonal sites for chemical modification. A successful derivatization strategy will explore chemical space around both positions to maximize library diversity.

  • Site A: The Primary Amine: The terminal primary amine is a versatile nucleophile, readily undergoing acylation, sulfonylation, alkylation, and reductive amination. N-acylation is a particularly robust method for parallel synthesis, allowing the introduction of a vast array of functionalities from commercially available carboxylic acids.[9][10]

  • Site B: The Indole C3-Position: The indole ring is electron-rich and prone to electrophilic aromatic substitution, with the C3 position being the most nucleophilic and sterically accessible site.[11][12][13] Reactions like the Mannich reaction allow for the introduction of aminomethyl groups, providing a key vector for structural diversification.[14][15]

Caption: Key diversification points on the 2-(1H-indol-1-yl)ethanamine scaffold.

Protocol 1: Parallel Amide Library Synthesis via N-Acylation

This protocol describes the parallel synthesis of an amide library from 2-(1H-indol-1-yl)ethanamine methanesulfonate using a diverse set of carboxylic acids in a 96-well plate format. The use of HATU as a coupling reagent is recommended due to its high efficiency, rapid kinetics, and low rate of side reactions.[16][17]

Materials:

  • This compound

  • Carboxylic acid building block library (dissolved in DMF or DMSO)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multi-channel pipette, shaker

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF. Note: Prepare this solution fresh before use.[16]

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a plate map of 0.2 M carboxylic acid solutions in anhydrous DMF in a 96-well plate.

  • Reaction Assembly (per well):

    • To each well of a 96-well reaction block, add 100 µL (20 µmol, 1.0 eq) of the desired carboxylic acid solution.

    • Add 100 µL (20 µmol, 1.0 eq) of the 2-(1H-indol-1-yl)ethanamine stock solution.

    • Add 100 µL (20 µmol, 1.0 eq) of the HATU stock solution.

    • Initiate the reaction by adding 100 µL (60 µmol, 3.0 eq) of the DIPEA stock solution. The base is crucial for deprotonating the amine salt and neutralizing the acid formed during the reaction.[9]

  • Reaction & Work-up:

    • Seal the reaction block securely with a sealing mat.

    • Place the block on an orbital shaker and agitate at room temperature for 2-4 hours.

    • QC Checkpoint 1: Take a 5 µL aliquot from a few representative wells, dilute with 100 µL of acetonitrile, and analyze via LC-MS to monitor reaction completion.

    • Once complete, quench the reaction by adding 200 µL of water to each well.

    • The crude product solutions can be submitted directly for purification (e.g., by mass-directed preparative HPLC) or for biological screening if purity is deemed sufficient.

Table 1: Example Reagents for Amide Library Synthesis

Entry Carboxylic Acid Building Block Formula Expected Mass [M+H]⁺
1 Acetic Acid C₂H₄O₂ 203.1182
2 Cyclohexanecarboxylic Acid C₇H₁₂O₂ 271.1805
3 Benzoic Acid C₇H₆O₂ 265.1339

| 4 | 4-Chlorobenzoic Acid | C₇H₅ClO₂| 299.0949 |

Protocol 2: Indole C3-Functionalization via Mannich Reaction

This protocol describes the synthesis of a C3-aminomethylated derivative, a "gramine" analog, which can serve as a key intermediate for further diversification.[18] The reaction involves an electrophilic substitution on the indole ring with an Eschenmoser's salt equivalent, generated in situ from formaldehyde and a secondary amine.[14][15]

Materials:

  • 2-(1H-indol-1-yl)ethanamine (free base)

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Glacial Acetic Acid

  • Ice bath, round-bottom flask, magnetic stirrer

Procedure:

  • Amine Protection (Optional but Recommended): To prevent self-condensation and side reactions at the primary amine, it is advisable to first protect it, for example, as a Boc-carbamate.[19] For simplicity, this protocol proceeds with the unprotected amine but requires careful temperature control.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1H-indol-1-yl)ethanamine (1.60 g, 10 mmol) in 20 mL of glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition:

    • While maintaining the temperature below 10 °C, slowly and sequentially add dimethylamine solution (1.24 g, 11 mmol, 1.1 eq) followed by formaldehyde solution (0.90 g, 11 mmol, 1.1 eq).

  • Reaction & Work-up:

    • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • QC Checkpoint 2: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully pour the reaction mixture into a beaker containing 100 mL of ice water.

    • Basify the solution to pH > 10 by the slow addition of 5 M NaOH solution while cooling in an ice bath.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by silica gel chromatography to yield the desired C3-dimethylaminomethyl derivative.

Quality Control and Data Management

Ensuring the identity and purity of library compounds is critical for reliable screening data.[20] Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this validation.[21]

Protocol: Rapid LC-MS Analysis

  • System: A standard UPLC or HPLC system coupled to a single quadrupole or Q-TOF mass spectrometer.[22][23]

  • Column: C18 reversed-phase, e.g., 2.1 x 30 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% to 95% B over 2.0 minutes, hold at 95% B for 0.5 minutes.[24]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 1-2 µL

  • MS Detection: Electrospray Ionization Positive (ESI+) mode, scanning a mass range of m/z 100-800.

Table 2: Example QC Data for Amide Library

Compound ID Expected Mass [M+H]⁺ Observed Mass [M+H]⁺ Purity by UV (254 nm) Confirmation
L1-A1 203.1182 203.1185 >95% Confirmed
L1-B1 271.1805 271.1801 >95% Confirmed
L1-C1 265.1339 265.1342 >92% Confirmed

| L1-D1 | 299.0949 | 299.0953 | >96% | Confirmed |

Biological Screening Cascade

Once synthesized and validated, the compound library is ready for biological evaluation. A tiered screening approach is efficient for identifying and prioritizing promising hits.

Screening_Cascade cluster_0 Library Generation & QC cluster_1 Primary Screen cluster_2 Hit Triage & Confirmation cluster_3 Lead Progression Lib Validated Compound Library (10 mM DMSO) HTS Primary HTS Assay (e.g., Target Binding @ 10 µM) Lib->HTS Hits Identify Initial Hits (e.g., >50% Inhibition) HTS->Hits Dose Dose-Response Assay (IC50 Determination) Hits->Dose Selectivity Selectivity & Orthogonal Assays Dose->Selectivity Lead Lead Candidate Selectivity->Lead

Caption: A typical high-throughput screening cascade for hit identification and validation.

  • Primary HTS: The entire library is screened at a single, high concentration (e.g., 10-20 µM) in a robust, automated assay relevant to the biological target of interest (e.g., enzyme inhibition, receptor binding, or cell-based functional assays).[4]

  • Hit Confirmation & Dose-Response: Compounds that show activity above a predefined threshold are re-tested. Confirmed "hits" are then evaluated across a range of concentrations to determine potency (e.g., IC₅₀ or EC₅₀).[25]

  • Secondary & Selectivity Assays: The most potent compounds are tested in orthogonal assays to confirm their mechanism of action and against related targets to assess selectivity. This step is crucial for weeding out non-specific compounds or assay artifacts.

  • SAR Analysis: Data from all active analogs are used to build an initial SAR model, guiding the design of the next generation of compounds for lead optimization.[1]

Conclusion

The 2-(1H-indol-1-yl)ethanamine scaffold provides a fertile ground for the generation of diverse chemical libraries. By applying robust and scalable synthetic methods such as N-acylation and C3-functionalization, researchers can efficiently produce novel compound collections. When coupled with rigorous QC and a strategic biological screening cascade, this approach accelerates the identification of valuable hit compounds, forming the foundation for successful drug discovery programs.

References

  • Pazur, E. J., Tasker, N. R., & Wipf, P. (n.d.). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv.
  • Sygnature Discovery. (n.d.). Compound Library Design.
  • Glancy, M., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • Kumar, V., & Singh, V. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Organic & Biomolecular Chemistry.
  • Mach, R. H., et al. (2004). Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. Molecules.
  • Glancy, M., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • An, Y., & Chen, Z. (2017). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Methods in Molecular Biology.
  • Pazur, E. J., Tasker, N. R., & Wipf, P. (n.d.). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv.
  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2022). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry.
  • Ermish, A. (n.d.). Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Ash Ermish.
  • Inhibitor Research Hub. (2025).
  • Sharma, G., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Al-Araji, S. M., & Ali, R. A. (2012).
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
  • Gasteiger, E., et al. (2020). Investigation of the Structure−Activity Relationships of Psilocybin Analogues.
  • A-Z Chemistry. (2025). High-Throughput Screening (HTS)
  • Matsumoto, K., Uchida, T., & Hashimoto, S. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. HETEROCYCLES.
  • ChemTube3D. (n.d.).
  • Black, D. S., et al. (2005).
  • Sabatini, J. J., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • Al-Araji, S. M., & Ali, R. A. (2025).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BenchChem. (n.d.).
  • LabRulez. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer.
  • Sharma, R., & Singh, B. (2019).
  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Journal of Clinical Biochemistry and Nutrition.
  • Reddy, G. V., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Excedr. (2024). An Introduction to LC/MS for Chemical Analysis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Reddit. (2025). I want a quick UPLCMS method for reaction monitoring and purity checks.
  • Wikipedia. (n.d.).
  • Zhao, X., & Suo, Y. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine.
  • National Center for Biotechnology Information. (n.d.). 2-(1H-indol-1-yl)ethanamine. PubChem.
  • Brooks, J. B., & Moore, W. E. C. (1969).
  • Sigma-Aldrich. (n.d.).
  • Kumar, D., et al. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene)
  • ResearchGate. (n.d.).
  • Wang, T., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules.

Sources

Application Note: A Validated RP-HPLC-UV Method for the Quantitative Analysis of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, validated method for the quantitative analysis of 2-(1H-indol-1-yl)ethanamine methanesulfonate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and robust analytical procedure. The methodology leverages the inherent spectroscopic properties of the indole moiety and addresses the chromatographic challenges associated with primary amines. This guide details the rationale behind method development choices, a step-by-step experimental protocol, system suitability criteria, and a validation strategy aligned with ICH Q2(R2) guidelines to ensure data integrity and trustworthiness.[1][2]

Introduction and Chromatographic Rationale

2-(1H-indol-1-yl)ethanamine is a primary amine containing an indole functional group.[3] The methanesulfonate salt form enhances its solubility in aqueous media. The analytical challenge lies in achieving sharp, symmetrical peaks for the basic amine while leveraging the strong UV absorbance of the indole ring for sensitive detection.

  • Analyte Chemistry : The molecule consists of two key features:

    • Indole Ring : A powerful chromophore, exhibiting maximum UV absorbance typically around 280 nm, making it ideal for direct UV detection without derivatization.[4][5]

    • Ethanamine Side Chain : A primary amine which is basic (pKa > 9). On standard silica-based reversed-phase columns, this group can interact with acidic residual silanols, leading to poor peak shape (tailing) and variable retention.[6][7]

  • Methodological Approach : To overcome these challenges, a reversed-phase HPLC method is employed.[8] The strategy involves using an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), to suppress the interaction between the protonated amine and the stationary phase.[5][6] This ensures the analyte is in a single ionic form (protonated) and minimizes secondary interactions, resulting in sharp, symmetrical peaks suitable for accurate quantification. A C18 column is selected for its hydrophobicity, providing effective retention for the indole ring.[8][9]

HPLC Method Parameters

The following parameters have been optimized for the robust analysis of this compound.

ParameterRecommended Condition
Instrument HPLC or UHPLC system with a UV/Vis or DAD Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Gradient Elution 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (Verify with DAD for optimal wavelength)
Run Time 15 minutes (including equilibration)

Experimental Protocol

Reagents and Materials
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Volumetric flasks, pipettes, and autosampler vials

Solution Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10 mL with the diluent. Prepare further dilutions as needed for the calibration curve.

Sample Preparation
  • Accurately weigh the sample material containing the analyte.

  • Dissolve and/or extract the sample with a known volume of diluent to achieve a theoretical concentration within the linear range of the method (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Analytical Workflow

The overall process from sample receipt to final report generation is outlined below.

Analytical Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile Mobile Phase Preparation Equilibrate System Equilibration Prep_Mobile->Equilibrate Prep_Standard Standard Solution Preparation SST System Suitability Test (SST) Prep_Standard->SST Prep_Sample Sample Solution Preparation Analysis Inject Standards & Samples Prep_Sample->Analysis Equilibrate->SST System Ready SST->Analysis SST Passed Integrate Peak Integration Analysis->Integrate Calculate Quantification & Reporting Integrate->Calculate

Caption: High-level workflow for HPLC analysis.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. A working standard solution (e.g., 0.1 mg/mL) should be injected five or six times. The results must meet the criteria outlined below to proceed with the analysis.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
%RSD of Retention Time ≤ 1.0%Confirms stable mobile phase flow and composition.

Method Validation Strategy (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.[2][10][11] The following parameters should be assessed.

Method Validation Logic MV Method Validation (ICH Q2(R2)) Specificity Specificity MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision Limits LOD & LOQ MV->Limits Robustness Robustness MV->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Core parameters for analytical method validation.

  • Specificity : Demonstrate that the signal is unequivocally from the analyte. This is achieved by injecting a blank (diluent) and a placebo (sample matrix without the analyte) to show no interfering peaks at the analyte's retention time.

  • Linearity and Range : Analyze a series of at least five concentrations across a specified range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[12]

  • Accuracy : Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision :

    • Repeatability : Analyze a minimum of six replicate sample preparations at 100% of the target concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results are compared to assess long-term method variability.

  • Limit of Quantitation (LOQ) and Detection (LOD) : Determine the lowest concentration that can be reliably quantified and detected, respectively. This can be established based on the signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or the standard deviation of the response and the slope of the calibration curve.[12][13]

  • Robustness : Intentionally vary method parameters (e.g., column temperature ±2 °C, flow rate ±0.1 mL/min, mobile phase pH) to assess the method's reliability during normal use.

Data Analysis and Calculations

Quantification is typically performed using an external standard calibration curve.

  • Generate Calibration Curve : Plot the peak area of the standard injections versus their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate Sample Concentration : Use the peak area of the analyte in the sample chromatogram (y) and the regression equation to calculate the concentration in the injected solution (x).

  • Determine Final Amount : Adjust the calculated concentration for any dilutions made during sample preparation to report the final amount of the analyte in the original sample (e.g., in %w/w).

Formula: Amount (%) = (C_sample * V_dilution) / (W_sample * Purity_std) * 100 Where:

  • C_sample = Concentration from calibration curve (mg/mL)

  • V_dilution = Total volume of sample dilution (mL)

  • W_sample = Weight of the sample taken (mg)

  • Purity_std = Purity of the reference standard (as a decimal)

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Column silanol interactions. 2. Column degradation. 3. Insufficient mobile phase acidity.1. Ensure 0.1% TFA is in both mobile phases. 2. Replace the column. 3. Check the preparation of the mobile phase.
Retention Time Shift 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Inconsistent flow rate.1. Prepare fresh mobile phase. 2. Verify column oven temperature. 3. Check pump for leaks and prime the system.
Broad Peaks 1. Column contamination or voiding. 2. High injection volume or strong solvent. 3. Extra-column volume.1. Flush or replace the column. 2. Reduce injection volume or dissolve sample in diluent. 3. Check tubing and connections.
Baseline Noise/Drift 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp aging.1. Degas mobile phase and prime the system. 2. Prepare fresh mobile phase. 3. Check lamp energy and replace if necessary.

References

  • Patel, P. N., et al. (2010). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Physiology and Biochemistry. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN54. Available at: [Link]

  • Cilliers, C., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • Mercolini, L., et al. (2020). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Yong, J. W. H., et al. (2017). Response characteristics of indole compound standards using HPLC. ResearchGate. Available at: [Link]

  • Gherasim, C. V., et al. (2011). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Soares, L. A. L., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258690, 2-(1H-indol-1-yl)ethanamine. PubChem. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Dastmalchi, S., et al. (2022). A Systematic Review and Meta-Analysis of Solid-Phase Extraction and Quantification Methods for Amphetamine in Urine Samples. Analytical and Bioanalytical Chemistry Research. Available at: [Link]

Sources

Application Note: Characterization of 2-(1H-indol-1-yl)ethanamine Methanesulfonate using a Validated GC-MS Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the characterization of 2-(1H-indol-1-yl)ethanamine methanesulfonate. Due to the inherent challenges in analyzing polar and low-volatility compounds like primary amines by GC-MS, this protocol incorporates a crucial derivatization step.[1][2] The methodology outlined herein provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data analysis, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

2-(1H-indol-1-yl)ethanamine and its salts are compounds of interest in pharmaceutical research. Accurate and sensitive analytical methods are paramount for their characterization, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of primary amines such as 2-(1H-indol-1-yl)ethanamine (Molecular Formula: C₁₀H₁₂N₂, Molecular Weight: 160.22 g/mol ) is often hindered by their high polarity and low volatility.[1][3][4] These characteristics can lead to poor peak shape, low sensitivity, and interactions with the active sites within the GC system.[1]

To overcome these challenges, a derivatization step is employed to convert the polar primary amine into a less polar, more volatile, and thermally stable derivative.[1][5] This chemical modification replaces the active hydrogen atoms on the amino group with a nonpolar functional group, thereby improving chromatographic behavior and detectability.[1][2] This application note describes a silylation-based derivatization method, a common and effective technique for a wide variety of compounds including amines.[6][7] The methanesulfonate salt is expected to dissociate in the hot GC inlet, allowing for the analysis of the derivatized free base. The methanesulfonate functional group itself is known to be thermally stable at typical GC operating temperatures.[8]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 2-(1H-indol-1-yl)ethanamine Methanesulfonate Sample Dissolution Dissolution in Anhydrous Solvent Sample->Dissolution Derivatization Derivatization with BSTFA + 1% TMCS Dissolution->Derivatization Heating Heating at 70-80°C Derivatization->Heating Cooling Cooling to Room Temp. Heating->Cooling Injection GC Injection Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Analysis Data Analysis Detection->Analysis Identification Compound Identification Analysis->Identification Reporting Reporting Identification->Reporting

Figure 1: Overall workflow for the GC-MS analysis of this compound.

Materials and Reagents

  • Analyte: this compound (Reference Standard)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Anhydrous Pyridine, Dichloromethane (DCM), Hexane (all GC grade or higher)

  • Inert Gas: Nitrogen or Argon for sample drying and handling

Detailed Protocol

Part 1: Sample Preparation and Derivatization

The conversion of the primary amine to a silyl derivative is critical for successful GC-MS analysis.[2][6]

  • Standard/Sample Weighing: Accurately weigh 1-2 mg of the this compound standard or sample into a 2 mL autosampler vial.

  • Dissolution: Add 100 µL of anhydrous pyridine to dissolve the sample. Pyridine acts as a solvent and a catalyst for the silylation reaction.

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial. TMCS is a catalyst that enhances the reactivity of BSTFA, especially for hindered groups.[7]

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 45 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.

  • Dilution (Optional): If the initial concentration is high, the derivatized sample can be diluted with a suitable solvent like hexane before injection.

Part 2: GC-MS Instrumentation and Parameters

The following instrumental parameters have been optimized for the analysis of the derivatized analyte. These are based on common practices for indole alkaloids and derivatized amines.[9][10]

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral information for compound identification.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column suitable for a wide range of applications and provides good separation for the derivatized analyte.
Injection Volume 1 µLA standard volume for capillary GC.
Inlet Temperature 280 °CEnsures complete volatilization of the derivatized analyte and dissociation of the methanesulfonate salt.
Inlet Mode Splitless (with a 1-minute purge time)Maximizes the transfer of the analyte to the column, enhancing sensitivity for trace analysis.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program - Initial Temperature: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minThe temperature program is designed to effectively separate the analyte from solvent and potential by-products, ensuring a sharp peak shape.
MS Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp. 230 °COptimizes ionization efficiency while minimizing thermal degradation.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
MS Scan Range 40 - 550 m/zCovers the expected mass range of the derivatized analyte and its fragments.
Solvent Delay 4 minutesPrevents the high concentration of the solvent and derivatization reagent from entering the mass spectrometer, which could damage the filament.

Data Analysis and Interpretation

Expected Derivative: The silylation reaction with BSTFA will replace the two active hydrogens on the primary amine group with trimethylsilyl (TMS) groups.

  • Analyte: 2-(1H-indol-1-yl)ethanamine (MW: 160.22)

  • Derivative: N,N-bis(trimethylsilyl)-2-(1H-indol-1-yl)ethanamine

  • Molecular Weight of Derivative: 160.22 - 2(1.01) + 2(73.17) = 304.54 g/mol

Mass Spectrum Interpretation:

  • Molecular Ion (M+): Expect a molecular ion peak at m/z 304.

  • Key Fragments: Look for characteristic fragments of the indole moiety and the silylated ethylamine chain. Common fragments would include losses of methyl groups (M-15) from the TMS groups, and fragments corresponding to the trimethylsilyl group (m/z 73). The fragmentation pattern will be crucial for confirming the identity of the compound.

Trustworthiness and Validation

To ensure the trustworthiness of this protocol, the following validation steps are recommended:

  • Specificity: Analyze a blank sample (solvent and derivatization reagent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Prepare a series of calibration standards of the derivatized analyte at different concentrations to establish a linear response.

  • Precision: Perform replicate injections of a standard solution to assess the repeatability of the method (expressed as %RSD).

  • Accuracy: Analyze a sample with a known concentration of the analyte (spiked sample) to determine the recovery.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the characterization of this compound. The inclusion of a well-justified derivatization step is essential for overcoming the analytical challenges associated with primary amines. By following this detailed protocol, researchers can achieve reliable, accurate, and reproducible results, facilitating progress in drug discovery and development.

References

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016). Semantic Scholar. [Link]

  • PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. National Center for Biotechnology Information. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). HERBA POLONICA. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS? YouTube. [Link]

  • ResearchGate. (2016). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

Sources

Application Notes and Protocols for Determining the Solubility of 2-(1H-indol-1-yl)ethanamine methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Preclinical Research

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2] This document provides a comprehensive guide to understanding and determining the solubility of 2-(1H-indol-1-yl)ethanamine methanesulfonate (CAS: 1185467-83-7), a compound of interest in various research fields.[3]

This application note is designed to provide researchers with both the theoretical underpinnings and practical, step-by-step protocols for assessing the solubility of this compound in two key solvent systems: Dimethyl Sulfoxide (DMSO), the universal solvent for initial compound solubilization in high-throughput screening, and aqueous solutions, which mimic physiological conditions.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃S[3][4]
Molecular Weight 256.32 g/mol [4]
Chemical Structure NCCN1C=CC2=C1C=CC=C2.CS(=O)(O)=O[3]
Parent Compound 2-(1H-indol-1-yl)ethanamine[5]
Salt Form Methanesulfonate (Mesylate)[4]

The methanesulfonate salt form of this indole-containing amine is significant. Methanesulfonic acid is a strong acid, and its salts are often employed to enhance the aqueous solubility and stability of parent compounds.[6][7][8] Metal methanesulfonate salts, for instance, are known to be very soluble in water.[6] This suggests that this compound is likely to exhibit favorable aqueous solubility.

Diagram 1: The Interplay of Solubility in Early Drug Discovery

G cluster_0 Solubility Assessment cluster_1 Implications for Research A Compound Synthesis (this compound) B DMSO Solubility (Stock Solution Preparation) A->B C Aqueous Solubility (Kinetic & Thermodynamic) B->C D In Vitro Assays (Target-based & Phenotypic) C->D Enables accurate dosing E ADME & PK Studies (In Vivo Models) C->E Predicts oral absorption F Formulation Development E->F Informs vehicle selection

Caption: Workflow illustrating the central role of solubility assessment.

Part 1: Determining Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the solvent of choice for creating high-concentration stock solutions for most in vitro screening assays due to its broad solubilizing power.[9] Determining the maximum solubility in DMSO is crucial to prevent compound precipitation in stock solutions, which can lead to inaccurate assay results.

Protocol 1: DMSO Solubility Determination by Visual Assessment

This protocol provides a straightforward method for estimating the solubility of this compound in DMSO at room temperature.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Preparation: Accurately weigh 1-2 mg of the compound into a microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of DMSO (e.g., 50 µL) to the tube.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a dark background for any undissolved particles.

  • Titration: If the compound is fully dissolved, add another small, precise volume of DMSO (e.g., 10 µL) and repeat steps 3 and 4. Continue this process until precipitation is observed. If the compound is not fully dissolved after the initial solvent addition, incrementally add more DMSO until complete dissolution is achieved.

  • Calculation: The solubility is calculated based on the total volume of DMSO required to dissolve the initial mass of the compound.

Causality Behind Experimental Choices:

  • Anhydrous DMSO: Used to avoid introducing water, which can affect the solubility of the compound.

  • Vortexing: Ensures thorough mixing and facilitates the dissolution process.

  • Incremental Solvent Addition: Allows for a more accurate determination of the saturation point.

Part 2: Determining Aqueous Solubility

Aqueous solubility is a more physiologically relevant parameter and a key determinant of a drug's oral bioavailability.[1] Two types of aqueous solubility are commonly measured: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound in an aqueous buffer after being introduced from a DMSO stock solution. It reflects the solubility under non-equilibrium conditions and is often used in high-throughput screening.[2][10][11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution and is considered the gold standard.[1][10][12]

Protocol 2: Kinetic Aqueous Solubility by Turbidimetry

This high-throughput method estimates solubility by detecting the formation of precipitate as the compound is introduced into an aqueous buffer from a DMSO stock.[13]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Microplate reader with turbidimetric or nephelometric capabilities

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of the 10 mM DMSO stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small volume of each DMSO dilution to a larger volume of PBS (pH 7.4) in a separate 96-well plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 2 hours) with gentle shaking.[2]

  • Measurement: Measure the turbidity (light scattering) of each well using a microplate reader at a wavelength of 620 nm.[13]

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 3: Thermodynamic Aqueous Solubility by the Shake-Flask Method

This method determines the equilibrium solubility and is crucial for lead optimization and formulation development.[1][11]

Materials:

  • This compound (solid)

  • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)

  • Shake-flask apparatus or orbital shaker in a temperature-controlled incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or UV-Vis spectrophotometer for analysis

Procedure:

  • Compound Addition: Add an excess amount of the solid compound to a known volume of each aqueous buffer in separate vials.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[14]

  • Sample Collection and Filtration: At the end of the incubation, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-MS or UV-Vis spectroscopy. A standard curve of the compound should be prepared in the same buffer to ensure accurate quantification.

  • pH Measurement: Measure the pH of the saturated solution to confirm the final pH at which the solubility was determined.

Diagram 2: Experimental Workflow for Solubility Determination

G A Start: 2-(1H-indol-1-yl)ethanamine methanesulfonate (Solid) B Protocol 1: DMSO Solubility A->B D Protocol 3: Thermodynamic Aqueous Solubility A->D C Protocol 2: Kinetic Aqueous Solubility B->C E High Concentration DMSO Stock Solution B->E F Solubility in Physiological Buffers (HTS) C->F G Equilibrium Solubility (Gold Standard) D->G

Caption: Decision tree for selecting the appropriate solubility protocol.

Data Presentation and Interpretation

The results from these protocols should be meticulously recorded and presented in a clear and concise manner.

Table 1: Expected Solubility Profile of this compound

Solvent SystemAssay TypeExpected SolubilityRationale
DMSOVisual AssessmentHighDMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
Aqueous Buffer (pH 7.4)KineticModerate to HighThe methanesulfonate salt form is expected to enhance aqueous solubility.
Aqueous Buffers (pH 1.2-7.4)ThermodynamicpH-dependentThe amine group in the molecule will be protonated at acidic pH, likely increasing solubility. The indole moiety may contribute to lower solubility at neutral and basic pH.

Concluding Remarks for the Practicing Scientist

The solubility of this compound is a foundational parameter that will dictate its utility in subsequent biological and pharmacological investigations. By employing the protocols detailed in this guide, researchers can obtain reliable and reproducible solubility data. This information is not merely a set of physical constants but rather a critical dataset that informs experimental design, from the preparation of stock solutions for in vitro assays to the selection of appropriate vehicles for in vivo studies. A thorough understanding of a compound's solubility is an indispensable step in the journey from a promising molecule to a potential therapeutic agent.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Glomme, A., & Mader, K. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Pharma SOP. (2023). SOP for pH-Solubility Profiling of Drug Candidates. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Curatolo, W. (1998). High-Throughput Physicochemical and In Vitro ADMET Screening: A Role in Pharmaceutical Profiling. Pharmaceutical Science & Technology Today, 1(9), 387-393.
  • Tomé, L. C., & Marrucho, I. M. (2016). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry, 18(9), 2411-2433.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Solubility of Things. (n.d.). Methyl methanesulfonate. Retrieved from [Link]

  • White, K., & Presley, C. (2023). Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery.
  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
  • Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHANESULPHONIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-indol-5-yl)-N-methylethanesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Anti-Cancer Studies of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-cancer agents.[1][2][3] This document provides a comprehensive guide for the initial in vitro evaluation of a novel indole derivative, 2-(1H-indol-1-yl)ethanamine methanesulfonate, as a potential anti-cancer agent. These protocols are designed for researchers in oncology, drug discovery, and pharmacology to systematically assess the compound's cytotoxic and mechanistic properties. The methodologies detailed herein are foundational for establishing a preliminary anti-cancer profile and are grounded in established cell-based assays.

Introduction: The Rationale for Investigating Indole Derivatives in Oncology

The indole ring system is a cornerstone in the development of targeted cancer therapies. Its unique chemical properties allow for diverse interactions with various biological targets implicated in cancer progression.[4] Clinically approved drugs and numerous investigational agents feature the indole core, highlighting its versatility and efficacy.[4] These compounds can exert their anti-cancer effects through a multitude of mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death is a key strategy in cancer therapy.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[5]

  • Inhibition of Key Signaling Pathways: Modulating pathways crucial for tumor growth and survival, such as kinase signaling cascades.[6]

  • Anti-angiogenic Effects: Preventing the formation of new blood vessels that supply tumors.

Given this precedent, the investigation of novel indole-containing molecules like this compound is a rational and promising approach in the search for new cancer therapeutics. The methanesulfonate salt form is often utilized to improve the solubility and bioavailability of a parent compound. It is important to note that the methanesulfonate moiety itself is not expected to contribute to the anti-cancer activity; however, the parent compound, 2-(1H-indol-1-yl)ethanamine, holds the therapeutic potential.

Preliminary Compound Handling and Preparation

Prior to initiating any biological assays, proper handling and preparation of the test compound are critical for reproducible results.

2.1. Reconstitution of this compound:

  • Solvent Selection: Initially, attempt to dissolve the compound in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Stock Solution Preparation:

    • Aseptically weigh a precise amount of the compound.

    • Add the calculated volume of DMSO to achieve the desired molarity.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

2.2. Preparation of Working Solutions:

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Prepare serial dilutions of the compound in the appropriate complete cell culture medium.

  • Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%). A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Foundational In Vitro Assays for Anti-Cancer Activity

A tiered approach to in vitro testing is recommended, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies.[7]

Workflow for In Vitro Evaluation

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Characterization A Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT) B Determine IC50 Values A->B Analyze dose-response C Apoptosis Assay (Annexin V/PI Staining) B->C Proceed with active concentrations D Cell Cycle Analysis (Propidium Iodide Staining) B->D Proceed with active concentrations F Migration/Invasion Assay (Wound Healing/Transwell) B->F If relevant to cancer type E Western Blot Analysis (Signaling Pathways) C->E D->E

Caption: Tiered experimental workflow for in vitro anti-cancer evaluation.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a non-cancerous control cell line (e.g., HEK293T).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well flat-bottom sterile plates.

  • This compound stock solution.

  • MTT solution (5 mg/mL in PBS).

  • DMSO or solubilization buffer.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Cell LineTreatment Duration (h)IC50 (µM)
MCF-748Result
HCT-11648Result
A54948Result
HEK293T48Result

Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines.

  • 6-well sterile plates.

  • Test compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24 or 48 hours).

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell population will be distributed into four quadrants:

      • Lower-left (Annexin V-/PI-): Viable cells.

      • Lower-right (Annexin V+/PI-): Early apoptotic cells.

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells.

      • Upper-left (Annexin V-/PI+): Necrotic cells.

Apoptosis Induction Pathway

G Compound 2-(1H-indol-1-yl)ethanamine Methanesulfonate Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothesized intrinsic apoptosis pathway induction.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a stoichiometric DNA-binding dye. The amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA. This allows for the differentiation of cell populations based on their DNA content.

Materials:

  • Cancer cell lines.

  • 6-well sterile plates.

  • Test compound.

  • Cold 70% ethanol.

  • PI/RNase staining solution.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test compound at relevant concentrations (e.g., IC50) for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash with PBS.

    • Resuspend the cell pellet in PI/RNase staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • Generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% G0/G1% S% G2/M
Vehicle ControlResultResultResult
Compound (0.5x IC50)ResultResultResult
Compound (1x IC50)ResultResultResult

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following controls and practices are essential:

  • Positive and Negative Controls: Always include appropriate controls in every assay (e.g., a known cytotoxic drug for positive control, vehicle-only for negative control).

  • Replicates: Perform each experiment with at least three biological replicates.

  • Dose- and Time-Dependence: Characterize the effects of the compound at multiple concentrations and time points to establish clear trends.

  • Orthogonal Assays: Confirm key findings using alternative assays that measure a similar endpoint through a different mechanism (e.g., complementing an MTT assay with a trypan blue exclusion assay).[9]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. Positive results from these assays, such as potent cytotoxicity against cancer cells with selectivity over non-cancerous cells, and evidence of apoptosis induction or cell cycle arrest, would provide a strong rationale for further investigation. Subsequent studies could include target identification, investigation of specific signaling pathways through techniques like Western blotting, and eventual evaluation in in vivo models. The indole scaffold continues to be a rich source of novel therapeutic agents, and a systematic in vitro evaluation is the critical first step in realizing this potential.[1][3]

References

  • Al-Ostath, S., et al. (2023). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 13(1), 1083. Retrieved from [Link]

  • Li, J., et al. (2025). Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025). Current Medicinal Chemistry. Retrieved from [Link]

  • Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research, 134(2-3), 113-142. Retrieved from [Link]

  • Al-Mokyna, F. H., et al. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Omega, 8(39), 35894-35907. Retrieved from [Link]

  • Singh, J. S., et al. (2016). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(2), 160-173. Retrieved from [Link]

  • Patel, R. V., et al. (2015). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(1), 101-105. Retrieved from [Link]

  • Ma, Y., et al. (2022). Guideline for anticancer assays in cells. Frontiers in Pharmacology, 13, 983152. Retrieved from [Link]

  • Saleem, M., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5498. Retrieved from [Link]

  • Jarman, K. E., et al. (2019). Prodrugs of the cancer cell selective anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) are orally efficacious in a mouse model of resistant colon cancer. European Journal of Medicinal Chemistry, 162, 583-597. Retrieved from [Link]

  • Li, Y., et al. (2022). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 27(19), 6548. Retrieved from [Link]

  • Weisant, W. R., & McHugh, M. M. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1221, 27-39. Retrieved from [Link]

  • Klápsˇtě, P., et al. (2025). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 30(20), 4523. Retrieved from [Link]

  • Kumar, D., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42363-42374. Retrieved from [Link]

  • Kamal, A., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 29-47. Retrieved from [Link]

  • Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. Retrieved from [Link]

  • Misra, C. S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions, 244, 71-83. Retrieved from [Link]

  • Willers, H., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Biology, 520, 319-331. Retrieved from [Link]

  • Singh, P., et al. (2007). Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. Bioorganic & Medicinal Chemistry, 15(6), 2386-2395. Retrieved from [Link]

  • Lee, H., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification of "2-(1H-indol-1-yl)ethanamine methanesulfonate" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the isolation and purification of this compound from crude reaction mixtures. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common challenges and ensure the high purity of their final product.

Introduction: Understanding the Molecule and Its Challenges

This compound is an organic salt, combining a basic indole-ethylamine moiety with the strong acid, methanesulfonic acid. This salt form often enhances crystallinity and aqueous solubility compared to the freebase, which is advantageous for handling and formulation. However, its purification is not always straightforward. The presence of the polar salt group, the basic nitrogen, and the indole ring presents unique challenges, including potential for streaking during chromatography and difficulty in selecting appropriate recrystallization solvents. This guide addresses these issues head-on.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture is a sticky oil/amorphous solid. How do I even begin the purification?

This is a common starting point. The physical state of your crude product provides clues about its composition. An oil or amorphous solid often suggests the presence of residual solvents or significant impurities that inhibit crystallization.

Initial Strategy: Trituration

Before attempting more complex methods, trituration can be highly effective for initial cleanup and potentially inducing crystallization.

  • Rationale: Trituration involves suspending the crude material in a solvent in which the desired product is poorly soluble, but the impurities are soluble. This process washes away impurities and can provide a crystalline solid.

  • Step-by-Step Protocol:

    • Place your crude oil/solid in a flask.

    • Add a small volume of a non-polar or moderately polar solvent. Good starting choices include diethyl ether, ethyl acetate, or a hexane/ethyl acetate mixture.

    • Stir or sonicate the suspension vigorously. The goal is to break up the crude material and dissolve the impurities without dissolving your product.

    • If your product solidifies, continue stirring for 15-30 minutes.

    • Collect the solid by vacuum filtration.

    • Wash the solid cake with a small amount of the cold trituration solvent.

    • Dry the solid under vacuum.

    • Assess the purity of the resulting solid (e.g., by TLC or ¹H NMR) to decide if further purification is needed.

Q2: I need to recrystallize my product. How do I select the right solvent system?

Recrystallization is the preferred method for purifying solid salts when impurities are present at a low to moderate level. The key is finding a solvent (or solvent system) where the compound has high solubility at high temperatures and low solubility at low temperatures.

Expert Insights: For methanesulfonate salts, polar protic solvents or mixtures are often successful.[1] The methanesulfonate anion and the ammonium cation are both capable of hydrogen bonding, which dictates solvent choice.

Recommended Solvent Systems to Screen:

Solvent System Rationale & Comments
Isopropanol (IPA) A good first choice. Often provides excellent solubility when hot and low solubility when cold for amine salts.
Ethanol (EtOH) Similar to IPA, but your compound may have slightly higher solubility when cold.
Methanol (MeOH) Generally provides high solubility even at room temperature. Often used as the "good" solvent in a binary system.
Acetonitrile (MeCN) A polar aprotic solvent that can be effective.
Water Use with caution. While the salt may be soluble, indole derivatives can sometimes be unstable in hot water. Often best as the minor component in a solvent mixture.
IPA/Water or EtOH/Water A powerful combination. Dissolve the compound in the minimum amount of hot alcohol, then add hot water dropwise until the solution becomes faintly turbid. Clarify with a few drops of alcohol and allow to cool.

| Acetone | Can be used, but solubility might be limited even when hot.[1] |

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.

    • Solution: Re-heat the solution to dissolve the oil. Add more of the primary solvent to reduce the concentration. If using a binary system, add more of the "good" solvent. Allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystal growth.

  • Problem: No crystals form upon cooling.

    • Solution: The solution may not be saturated enough. Reduce the solvent volume by gentle heating under a stream of nitrogen. Try cooling the solution in an ice bath or freezer. Add a "seed crystal" from a previous successful batch if available.

Q3: Can I purify this salt using silica gel chromatography? It keeps streaking on my TLC plate.

This is a critical and common issue. The streaking you observe on a silica TLC plate is a strong indicator that preparative column chromatography on silica will be problematic.

  • The Root Cause: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[2][3] The basic amine portion of your molecule undergoes a strong acid-base interaction with the silica, leading to irreversible adsorption, poor separation, and significant tailing or "streaking" of the compound down the column.[2][3]

Workflow for Chromatographic Purification

G cluster_0 Purification Strategy cluster_1 Troubleshooting Path cluster_2 Standard Path Start Crude Product TLC Run TLC on Silica Plate Start->TLC Assess Assess TLC Result TLC->Assess Streak Significant Streaking? Assess->Streak Yes NoStreak Clean Spot(s)? Assess->NoStreak No Modify Modify Mobile Phase (Add 1% Triethylamine or Ammonia) Streak->Modify AltPhase Use Alternative Stationary Phase (Alumina, Amine-Functionalized Silica, or Reversed-Phase) Streak->AltPhase Extraction Consider Acid-Base Extraction (Convert to Freebase First) Streak->Extraction StdChrom Proceed with Standard Silica Gel Chromatography NoStreak->StdChrom

Caption: Decision workflow for chromatography.

Solutions for Chromatography:

  • Modify the Mobile Phase: Neutralize the acidic silica surface by adding a competing base to your eluent.[2][3]

    • Method: Add 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your mobile phase (e.g., Dichloromethane/Methanol). This will significantly improve the peak shape.

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): An excellent alternative for acid-sensitive or basic compounds.[4]

    • Amine-functionalized Silica: Specifically designed to prevent the unwanted acid-base interactions that cause streaking.[2]

    • Reversed-Phase (C18) Silica: Suitable for polar compounds. The mobile phase would be a polar system like water/methanol or water/acetonitrile, often with a modifier like formic acid or TFA to improve peak shape.[4]

Q4: Is a chemical workup (acid-base extraction) a better option than chromatography?

For many amine purifications, an acid-base extraction is faster, more scalable, and avoids the cost and waste associated with chromatography.[2][5] This method is highly effective for separating your basic product from non-basic impurities. Since your product is already a salt, the first step is to convert it back to the freebase.

Workflow for Acid-Base Extraction Purification

G Start Crude Salt Mixture in Flask Step1 Dissolve in Water & Organic Solvent (e.g., EtOAc or DCM) Start->Step1 Step2 Add Base (e.g., NaHCO₃ or NaOH) to pH > 9 to form Freebase Step1->Step2 Step3 Separate Layers in Funnel Step2->Step3 Organic Organic Layer: Contains Freebase Product + Non-polar Impurities Step3->Organic Collect Aqueous Aqueous Layer: Contains Inorganic Salts + Polar Impurities Step3->Aqueous Discard Step4 Wash Organic Layer with Brine Organic->Step4 Step5 Dry Organic Layer (Na₂SO₄ or MgSO₄) Step4->Step5 Step6 Filter and Evaporate Solvent Step5->Step6 Result Purified Freebase (Ready for Salt Re-formation) Step6->Result

Caption: Step-by-step acid-base extraction workflow.

Step-by-Step Protocol:

  • Dissolution & Basification: Dissolve the crude methanesulfonate salt in a separatory funnel containing a mixture of water and an organic solvent (like ethyl acetate or dichloromethane). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) portion-wise until the aqueous layer is basic (pH > 9, check with pH paper). Swirl gently to mix.

  • Extraction: The basic amine (freebase) is now neutralized and will be extracted into the organic layer. Separate the organic layer.

  • Back-Extraction: Extract the aqueous layer again with fresh organic solvent 1-2 more times to ensure complete recovery of your product.

  • Combine & Wash: Combine all organic layers. Wash them with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified freebase.

  • Salt Re-formation: To obtain the final methanesulfonate salt, dissolve the purified freebase in a suitable solvent (e.g., isopropanol or ethyl acetate) and add one equivalent of methanesulfonic acid dropwise with stirring. The salt will often precipitate directly and can be collected by filtration.

References

  • Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Benchchem. 4

  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. 6

  • CN100569753C - Crystallization (C) of methanesulfonate salt of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide and its preparation method. Google Patents.

  • Technical Support Center: Overcoming Challenges in Secondary Amine Purification. Benchchem. 2

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. RSC Publishing.

  • US5085991A - Process of preparing purified aqueous indole solution. Google Patents.

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. National Institutes of Health (NIH).

  • US7732601B2 - Crystalline polymorphs of methanesulfonic acid addition salts of Imatinib. Google Patents.

  • 1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. Semantic Scholar. [URL]([Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI.

  • How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube.

  • Amine workup : r/Chempros. Reddit.

  • Trichloroacetic acid fueled practical amine purifications. National Institutes of Health (NIH).

Sources

Optimizing reaction conditions for "2-(1H-indol-1-yl)ethanamine methanesulfonate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to not only follow protocols but also to diagnose and resolve experimental challenges effectively.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved via a three-stage process. This strategy is favored for its reliability and the commercial availability of the required starting materials. The core of the synthesis involves the selective N-alkylation of the indole ring, a crucial step that often dictates the overall efficiency of the process.

The general synthetic pathway is as follows:

  • N-Alkylation: Indole is deprotonated with a suitable base to form the indolide anion, which then acts as a nucleophile, reacting with a protected 2-aminoethyl electrophile (e.g., Boc-protected 2-bromoethylamine) to form N-Boc-2-(1H-indol-1-yl)ethanamine.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the intermediate under acidic conditions to yield the free base, 2-(1H-indol-1-yl)ethanamine.

  • Salt Formation: The final product is obtained by reacting the free amine with methanesulfonic acid in an appropriate solvent to precipitate the desired methanesulfonate salt, which often improves the compound's stability and handling properties.

Visualized Synthetic Workflow

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation Indole Indole Intermediate N-Boc-2-(1H-indol-1-yl)ethanamine Indole->Intermediate DMF, 0°C to RT AlkylatingAgent Boc-NH(CH₂)₂-Br AlkylatingAgent->Intermediate DMF, 0°C to RT Base Base (e.g., NaH) Base->Intermediate DMF, 0°C to RT FreeBase 2-(1H-indol-1-yl)ethanamine Intermediate->FreeBase Dioxane or MeOH Acid Acid (e.g., HCl) Acid->FreeBase Dioxane or MeOH FinalProduct 2-(1H-indol-1-yl)ethanamine Methanesulfonate FreeBase->FinalProduct IPA or EtOAc MSA CH₃SO₃H MSA->FinalProduct IPA or EtOAc

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide & Experimental Issues

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Step 1: N-Alkylation of Indole

Question 1: My N-alkylation reaction has a very low yield. What are the likely causes and how can I fix it?

Answer: Low yield in this step is a frequent issue and can typically be traced to one of three areas: the base, the solvent, or the reaction temperature.

  • Causality (The "Why"): The reaction proceeds via an SN2 mechanism where the indolide anion attacks the electrophilic carbon of the alkylating agent. The efficiency of this step hinges on the complete formation of the highly nucleophilic indolide anion and maintaining its solubility.

  • Troubleshooting Steps:

    • Base Selection & Handling: Sodium hydride (NaH) is highly effective but requires a strictly anhydrous polar aprotic solvent like DMF or THF.[1] Incomplete deprotonation, often due to moisture inactivating the NaH or an insufficient molar equivalent, is a primary cause of failure.

      • Solution: Use a fresh bottle of NaH (60% dispersion in mineral oil). Ensure your solvent is anhydrous. Add the indole to the NaH/solvent suspension at 0°C and allow it to stir for 30-60 minutes before adding the alkylating agent to ensure complete deprotonation.

    • Alternative Bases: If NaH proves difficult, consider alternatives. Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are milder, solid bases that can be effective, often in solvents like acetonitrile or acetone.[2] Cs₂CO₃ is particularly effective due to the high solubility of the cesium indolide salt.

    • Solvent Choice: The solvent must be able to dissolve the indolide salt. DMF and DMSO are excellent choices. While THF is usable, the sodium indolide salt has lower solubility, which can slow the reaction.

    • Temperature Control: The reaction is typically started at 0°C during deprotonation to control the initial exotherm with NaH, and then allowed to warm to room temperature for the alkylation. If the reaction is sluggish, gentle heating (40-50°C) can increase the rate, but may also promote side reactions.

Question 2: I'm observing a significant side product. How do I identify and prevent it?

Answer: The most common side product is the C3-alkylated isomer. The indole anion is an ambident nucleophile, meaning it can react at either the N1 or C3 position.

  • Causality (The "Why"): The site of alkylation (N1 vs. C3) is highly dependent on the reaction conditions, specifically the nature of the counter-ion and the solvent.[3] In polar aprotic solvents like DMF, the "free" indolide anion is formed, which preferentially reacts at the more electronegative nitrogen atom (thermodynamic product). In less polar solvents or with certain metal cations, a tighter ion pair may exist, favoring reaction at the C3 position (kinetic product).

  • Prevention Strategies:

    • Ensure Full Deprotonation: Using a strong base like NaH in DMF is the best way to favor N-alkylation.[1]

    • Analyze the Impurity: Obtain an LC-MS or ¹H NMR of the crude mixture. The C3-alkylated isomer will have a characteristic N-H proton signal in the NMR (typically a broad singlet >10 ppm), which is absent in the desired N1-alkylated product.

    • Purification: If C3-alkylation is unavoidable, the isomers can typically be separated using silica gel column chromatography. The N1-isomer is generally less polar than the C3-isomer.

Visual Troubleshooting Workflow: Low N-Alkylation Yield

Troubleshooting_N_Alkylation Start Low Yield in N-Alkylation Step Check_Base Was NaH used in anhydrous DMF/THF? Start->Check_Base Check_SM Are starting materials pure? Check_Base->Check_SM Yes Use_Fresh_NaH Action: Use fresh NaH and anhydrous solvent. Ensure full deprotonation before adding electrophile. Check_Base->Use_Fresh_NaH No Purify_SM Action: Purify indole and alkylating agent. Check_SM->Purify_SM No Check_Temp Was reaction stirred at RT or gently heated? Check_SM->Check_Temp Yes Success Yield Improved Use_Fresh_NaH->Success Consider_Alt_Base Action: Switch to K₂CO₃ or Cs₂CO₃ in MeCN. Consider_Alt_Base->Success Purify_SM->Success Check_Temp->Consider_Alt_Base Yes (Still low yield) Increase_Temp Action: Heat reaction to 40-50°C and monitor by TLC/LC-MS. Check_Temp->Increase_Temp No Increase_Temp->Success

Caption: Decision tree for troubleshooting low N-alkylation yield.

Step 2: Boc Deprotection

Question 3: My Boc deprotection is incomplete or very slow. What should I do?

Answer: Incomplete Boc deprotection is usually a matter of insufficient acid strength, concentration, or reaction time.

  • Causality (The "Why"): The Boc group is cleaved by acidolysis. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene. A sufficiently strong acid is required to initiate this process.

  • Troubleshooting Steps:

    • Standard Conditions: The most common and effective method is using 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] These reagents are typically used in large excess and the reaction is often complete within 1-2 hours at room temperature.[5]

    • Monitoring the Reaction: Track the disappearance of the starting material by TLC or LC-MS. The product (free amine) is significantly more polar than the Boc-protected starting material.

    • Increasing Reagent Stoichiometry: If the reaction stalls, add more of the acidic solution. Ensure the amount used is sufficient to both catalyze the reaction and neutralize the resulting amine product.

    • Work-up Procedure: After the reaction is complete, the solvent and excess acid are typically removed under reduced pressure. Be aware that the product will be the hydrochloride or trifluoroacetate salt. To obtain the free base for the next step, a basic aqueous work-up (e.g., washing with aq. NaHCO₃ or NaOH) is required.

Step 3: Methanesulfonate Salt Formation

Question 4: I'm not getting a precipitate during salt formation, or the product is oily. How can I achieve a crystalline solid?

Answer: The key to successful salt formation is choosing the right solvent system where the free base is soluble but the resulting salt is not.

  • Causality (The "Why"): Salt formation is an equilibrium process. To drive it towards the solid salt, the product's lattice energy must overcome the solvation energy in the chosen solvent. An "oily" product indicates that the salt is forming but has not crystallized, often due to impurities or being below its melting point in a solvated state.

  • Troubleshooting Steps:

    • Solvent Selection: Isopropanol (IPA), ethyl acetate (EtOAc), and acetone are excellent choices. Dissolve the free base in a minimal amount of the chosen solvent.

    • Stoichiometry is Critical: Use precisely 1.0 equivalent of methanesulfonic acid. An excess can lead to hygroscopic, oily products. It is best to add the acid dropwise as a solution in the same solvent.

    • Inducing Crystallization: If a precipitate does not form immediately, try the following:

      • Stirring: Vigorous stirring can induce nucleation.

      • Seeding: Add a tiny crystal of a previous batch, if available.

      • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface.

      • Cooling: Cool the solution in an ice bath.

      • Anti-solvent Addition: If the salt is too soluble, slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., heptane or diethyl ether) until turbidity is observed, then stir and cool.

    • Purification of the Free Base: Oily salts are often caused by impurities from previous steps. If crystallization fails, it may be necessary to re-purify the free base by column chromatography before attempting the salt formation again.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for monitoring this synthesis? A: Thin-Layer Chromatography (TLC) is excellent for routine monitoring. A typical mobile phase is a mixture of heptane/ethyl acetate or DCM/methanol. Use a UV lamp (254 nm) for visualization, as indole derivatives are UV-active. For more precise analysis of purity and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Q2: Are there any specific safety precautions I should take? A: Yes. Sodium hydride (NaH) is highly flammable and reacts violently with water; it must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture. Strong acids like TFA and strong bases should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

Q3: Can I use a different protecting group for the amine? A: While Boc is common, other protecting groups can be used. The phthalimide group is a robust alternative, introduced using N-(2-bromoethyl)phthalimide. It is stable to acidic conditions but is typically removed with hydrazine, which is toxic and requires careful handling. The choice depends on the overall synthetic strategy and orthogonality requirements.

Q4: What are the optimal storage conditions for the final product? A: this compound, as a crystalline salt, is generally more stable than its free base form. It should be stored in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated for long-term storage.

Optimized Protocol & Data Summary

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl (2-(1H-indol-1-yl)ethyl)carbamate

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (3x) to remove the oil, then carefully decant the hexane.

  • Add anhydrous DMF to the flask, cool to 0°C in an ice bath, and begin stirring.

  • Add a solution of indole (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0°C and add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with heptane/ethyl acetate).

Step 2: Synthesis of 2-(1H-indol-1-yl)ethanamine (Free Base)

  • Dissolve the purified Boc-protected intermediate (1.0 eq.) in 4M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure to obtain the crude hydrochloride salt.

  • Dissolve the residue in water and basify to pH >10 with 2M NaOH.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free base as an oil.

Step 3: Synthesis of this compound

  • Dissolve the free base (1.0 eq.) in isopropanol (IPA).

  • In a separate flask, prepare a solution of methanesulfonic acid (1.0 eq.) in IPA.

  • Add the methanesulfonic acid solution dropwise to the stirring solution of the free base at room temperature.

  • A white precipitate should form. Continue stirring for 1-2 hours.

  • Collect the solid by vacuum filtration, wash the filter cake with cold IPA, and then with diethyl ether.

  • Dry the product under vacuum to a constant weight.

Table of Optimized Reaction Parameters
ParameterStep 1: N-AlkylationStep 2: DeprotectionStep 3: Salt Formation
Key Reagents Indole, NaH, Boc-(CH₂)₂-BrBoc-Intermediate, 4M HClFree Base, CH₃SO₃H
Solvent Anhydrous DMF1,4-DioxaneIsopropanol (IPA)
Equivalents 1.0 : 1.2 : 1.11.0 : ~101.0 : 1.0
Temperature 0°C to Room Temp.Room Temp.Room Temp.
Reaction Time 12-18 hours1-2 hours1-2 hours
Typical Yield 75-85%>95% (crude)90-98%
Interplay of Key Reaction Parameters

This diagram illustrates how the primary variables in the N-alkylation step influence the desired outcomes of yield and purity.

Parameter_Interplay Yield High Yield Purity High Purity (N1-selectivity) Base Strong Base (e.g., NaH) Base->Yield  Increases rate Base->Purity  Favors 'free' anion Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Yield  Improves solubility Solvent->Purity  Favors N-alkylation Temp

Sources

"2-(1H-indol-1-yl)ethanamine methanesulfonate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-(1H-indol-1-yl)ethanamine methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

The recommended storage temperature for this compound is room temperature (RT). However, to maximize its shelf-life and prevent degradation, consider the dual nature of the molecule: the reactive indole moiety and the stable methanesulfonate salt.

  • Indole Moiety Concerns: The indole ring is susceptible to oxidation from atmospheric oxygen and can be sensitive to light[1]. This degradation is often visually indicated by a color change from white or off-white to pink, red, or brown.

  • Methanesulfonate Salt Stability: The methanesulfonate (mesylate) anion is chemically very stable and resistant to hydrolysis and oxidation[2].

Based on these properties, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Room Temperature (as per supplier)Complies with general supplier recommendation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the electron-rich indole ring.
Light Protect from light by using an amber or opaque vial.Prevents light-induced degradation of the indole moiety.
Container Keep in a tightly sealed container.Prevents moisture absorption and contamination.

For long-term storage (months to years), storing at 2-8°C or even -20°C can further slow down potential degradation pathways, although not explicitly stated by all suppliers.

Q2: My solid this compound has changed color. Is it still usable?

A color change is a primary indicator of the oxidation of the indole ring. While a slight pinkish hue may not significantly affect the bulk purity for some less sensitive applications, it is a clear sign of degradation. For quantitative or sensitive downstream applications, it is crucial to assess the compound's purity before use. A significant color change to red or brown suggests more substantial degradation, and the use of the material is discouraged without re-purification.

Q3: What are the likely degradation products of this compound?

Degradation primarily occurs at the indole ring through oxidation. The initial step is often the formation of radical cations, which can then react with oxygen to form various oxidized species. A common pathway for indoleamines involves the opening of the pyrrole ring, leading to kynurenine-type metabolites[3][4][5].

Indole Oxidation Pathway Indole 2-(1H-indol-1-yl)ethanamine Radical Indole Radical Cation Indole->Radical O₂, light, heat Oxidized Oxidized Intermediates Radical->Oxidized + O₂ Kynurenine Kynurenine-like Products Oxidized->Kynurenine Ring Opening

Caption: Oxidative degradation of the indole moiety.

Q4: How should I prepare solutions of this compound for experiments?

When preparing solutions, it is important to use high-purity, de-gassed solvents to minimize oxidative degradation. If the solution is to be stored, even for a short period, it should be blanketed with an inert gas and protected from light. For aqueous solutions, be mindful of the pH, as extreme pH values can affect the stability of the compound and its solubility.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Compound is discolored (pink/brown). Oxidation of the indole ring.Assess purity via HPLC or TLC. If purity is compromised, consider purification (e.g., recrystallization) or obtaining a new batch.
Poor solubility in a non-polar organic solvent. The compound is a salt, which increases its polarity.Use more polar solvents such as water, methanol, ethanol, or DMSO. Gentle heating or sonication may aid dissolution.
Inconsistent experimental results. Degradation of the compound in solution.Prepare fresh solutions for each experiment. Protect solutions from light and air. Confirm the purity of the solid material before preparing solutions.
Unexpected peaks in analytical chromatogram (e.g., HPLC). Presence of degradation products or impurities from synthesis.Refer to the protocol below for purity assessment. If degradation is suspected, review storage and handling procedures.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method to assess the purity of this compound and check for the presence of degradation products. Method optimization may be required for your specific instrumentation.

Objective: To determine the purity of this compound and identify potential degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of approximately 10-20 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 220 nm and 280 nm (Indole absorbs strongly around these wavelengths).

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The appearance of early eluting, more polar peaks may indicate oxidative degradation products.

HPLC Purity Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_A Prepare Mobile Phase A (Aqueous) Inject Inject Sample onto C18 Column Prep_A->Inject Prep_B Prepare Mobile Phase B (Organic) Prep_B->Inject Prep_Sample Prepare Sample Solution (10-20 µg/mL) Filter Filter Sample Prep_Sample->Filter Filter->Inject Run Run Gradient Elution Inject->Run Detect Detect at 220 nm & 280 nm Run->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Assess Assess for Degradation Peaks Calculate->Assess

Caption: Workflow for HPLC purity assessment.

References

  • Christen, S., Peterhans, E., & Stocker, R. (1990). Antioxidant activities of some tryptophan metabolites: mode of action and structure-activity relationship. Proceedings of the National Academy of Sciences, 87(7), 2506-2510.
  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • Wichers, H. J., & Prasad, K. N. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(11), 129680.
  • Gernaey, A., De Kimpe, N., & Stevens, C. (2002). Methanesulfonic acid and its uses in organic synthesis. Chemical Reviews, 102(10), 3649-3742.
  • Du, R., et al. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(11), 129680. Available at: [Link]

  • Willemse, J., et al. (2016). Indoleamine 2,3-dioxygenase, by degrading L-tryptophan, enhances carnitine palmitoyltransferase I activity and fatty acid oxidation, and exerts fatty acid-dependent effects in human alloreactive CD4+ T-cells. International Journal of Molecular Medicine, 38(5), 1605-1613. Available at: [Link]

  • Heyes, M. P., et al. (1992). Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease. Brain, 115(5), 1249-1273.
  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1H-indol-1-yl)ethanamine methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic route.

Part 1: Troubleshooting Guide - Navigating Common Side Reactions

This section addresses specific problems you might encounter during the synthesis, providing explanations for their causes and actionable solutions.

Issues in the N-Alkylation of Indole

A primary challenge in the synthesis of 2-(1H-indol-1-yl)ethanamine is the selective N-alkylation of the indole ring.

Question: I am observing significant C3-alkylation of my indole starting material instead of the desired N-alkylation. How can I improve the N-selectivity?

Answer:

This is a common issue arising from the ambident nucleophilic nature of the indole anion. While the nitrogen atom is deprotonated, the resulting negative charge is delocalized, leading to significant electron density at the C3 position. The regioselectivity of the alkylation (N- vs. C-alkylation) is highly dependent on the reaction conditions.

Root Cause Analysis:

  • Counter-ion Effect: The nature of the counter-ion to the indole anion plays a crucial role. With alkali metals like lithium and magnesium, a tighter coordination with the nitrogen atom can favor C-alkylation. In contrast, larger, "freer" cations like potassium or cesium in polar aprotic solvents can increase the nucleophilicity of the nitrogen atom, thus favoring N-alkylation.

  • Solvent Choice: The solvent system can influence the dissociation of the ion pair. Polar aprotic solvents like DMF or DMSO are generally preferred for N-alkylation as they can solvate the cation, leaving the nitrogen anion more accessible for reaction.[1]

  • Leaving Group: The choice of the leaving group on your ethylamine synthon can also impact the reaction outcome.

Troubleshooting Protocol:

  • Base and Solvent System: Instead of using n-BuLi or Grignard reagents, switch to a base like sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent like DMF.[2] Cesium carbonate (Cs₂CO₃) has also been shown to be effective for N-alkylation.[3]

  • Phase-Transfer Catalysis: Consider using a phase-transfer catalyst (PTC) such as tetra-n-butylammonium hydrogensulfate. This can be particularly effective when using a base like sodium hydroxide in a two-phase system.

  • Protecting Group Strategy: If optimizing the reaction conditions does not provide the desired selectivity, a protecting group strategy is a robust alternative. By introducing a protecting group at the nitrogen, you can perform other modifications and then deprotect to reveal the NH group for subsequent alkylation. Common protecting groups for indoles include benzenesulfonyl (Bs), tosyl (Ts), or tert-butyloxycarbonyl (Boc).[4]

Question: My N-alkylation reaction is sluggish and gives low yields. What can I do to improve the reaction rate and conversion?

Answer:

Low reactivity in the N-alkylation of indole can be attributed to several factors, including insufficient deprotonation, the choice of the alkylating agent, and the reaction temperature.

Root Cause Analysis:

  • Acidity of Indole N-H: The N-H bond of indole is acidic (pKa ≈ 17 in DMSO), but a sufficiently strong base is required for complete deprotonation to generate the nucleophilic indole anion.[2]

  • Reactivity of the Alkylating Agent: The reactivity of the 2-carbon electrophile is critical. While 2-chloroethylamine could be used, a more reactive halide like 2-bromoethylamine or even a sulfonate ester like 2-aminoethyl mesylate would be more effective.

Troubleshooting Protocol:

  • Ensure Complete Deprotonation: Use a slight excess of a strong base like NaH or KH. Allow sufficient time for the deprotonation to complete before adding the alkylating agent. You should observe the cessation of hydrogen gas evolution.

  • Increase Reaction Temperature: If the reaction is slow at room temperature, gently heating the reaction mixture (e.g., to 50-60 °C) can increase the rate of reaction. However, be cautious as higher temperatures can also promote side reactions.

  • Use a More Reactive Electrophile: If you are using 2-chloroethylamine, consider switching to 2-bromoethylamine or 2-iodoethylamine. Alternatively, using a protected amine synthon with a better leaving group, such as N-(2-bromoethyl)phthalimide for a Gabriel synthesis approach, is highly recommended.[5]

Challenges in Introducing the Ethanamine Side Chain

A reliable method for constructing the primary amine is crucial. The Gabriel synthesis is a common and effective approach.

Question: I am using the Gabriel synthesis to introduce the ethanamine side chain, but the final deprotection step with hydrazine is giving me a complex mixture that is difficult to purify. What are the potential issues and solutions?

Answer:

The Gabriel synthesis is an excellent method for preparing primary amines and avoiding over-alkylation.[6] However, the hydrazinolysis step for deprotection can sometimes be problematic.

Root Cause Analysis:

  • Incomplete Reaction: The reaction with hydrazine may not have gone to completion, leaving unreacted N-alkylphthalimide.

  • Side Reactions with Hydrazine: Hydrazine is a potent nucleophile and can potentially react with other functional groups in your molecule if present.

  • Difficult Separation: The phthalhydrazide byproduct can sometimes be difficult to separate from the desired amine product, especially if the product is also a solid.[5]

Troubleshooting Protocol:

  • Ensure Complete Reaction: Use a slight excess of hydrazine hydrate and ensure the reaction is heated for a sufficient period (refluxing in ethanol is common). Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Alternative Deprotection Methods: If hydrazinolysis is problematic, consider an acidic hydrolysis (e.g., with HCl or H₂SO₄). Be aware that this method can be harsh and may not be suitable for acid-sensitive substrates.

  • Purification Strategy: After the reaction, the phthalhydrazide byproduct is often insoluble in the reaction mixture upon cooling and can be removed by filtration. If your product co-precipitates, you may need to perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer, leaving the neutral phthalhydrazide in the organic layer. You can then basify the aqueous layer and extract your product back into an organic solvent.

Side Reactions in the Final Salt Formation

The final step of forming the methanesulfonate salt must be carefully controlled to avoid the formation of genotoxic impurities.

Question: I am concerned about the formation of methyl methanesulfonate during the salt formation step. How can I minimize this impurity?

Answer:

The formation of alkyl methanesulfonates from the reaction of methanesulfonic acid with alcohols used as solvents is a significant regulatory concern due to their potential genotoxicity.[7][8]

Root Cause Analysis:

  • Reaction Conditions: The formation of these esters is favored by highly acidic conditions, elevated temperatures, and prolonged reaction times.[8]

  • Solvent Choice: Methanol is particularly problematic for forming the highly reactive methyl methanesulfonate.[9]

Troubleshooting Protocol:

  • Control Stoichiometry: Use a precise amount of methanesulfonic acid, ideally a slight molar excess of the base (your amine product), to ensure that the final mixture is not highly acidic.[7]

  • Solvent Selection: Avoid using methanol as the solvent for salt formation. If an alcohol is necessary, consider ethanol or isopropanol, which form less reactive sulfonate esters.[9] Better yet, use a non-alcoholic solvent system if your product's solubility allows.

  • Temperature Control: Perform the salt formation at low temperatures. Pre-cool the solution of your amine before the dropwise addition of methanesulfonic acid.[9]

  • Presence of Water: The presence of a small amount of water can significantly suppress the formation of alkyl methanesulfonates.[7]

ParameterRecommendation for Minimizing Alkyl Mesylate Formation
Acid Stoichiometry Use a slight excess of the amine base relative to the acid.
Solvent Avoid methanol. Use ethanol, isopropanol, or non-alcoholic solvents.
Temperature Perform the salt formation at reduced temperatures (e.g., 0-5 °C).
Water Content The presence of a small amount of water can be beneficial.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of this compound.

Question: What are the most common synthetic routes to 2-(1H-indol-1-yl)ethanamine?

Answer:

There are several viable synthetic routes. The most common involve:

  • Direct N-Alkylation with a Protected Amine: This involves the deprotonation of indole followed by reaction with an N-protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, followed by deprotection. This is often the most reliable method.

  • Reductive Amination: This route would involve the synthesis of 2-(1H-indol-1-yl)acetaldehyde, followed by reductive amination with ammonia and a reducing agent like sodium cyanoborohydride.[10]

  • N-Alkylation with 2-Azidoethanol: N-alkylation of indole with 2-azidoethanol followed by reduction of the azide to the primary amine.

The choice of route will depend on the available starting materials, scale of the synthesis, and the need to avoid certain reagents.

Question: Are there any advantages to using a protecting group on the indole nitrogen?

Answer:

Yes, using a protecting group on the indole nitrogen can offer several advantages:

  • Improved Selectivity: It can prevent unwanted reactions at the indole nitrogen or C3 position during subsequent synthetic steps.[11][12]

  • Modified Reactivity: Electron-withdrawing protecting groups like sulfonyl or carbonyl groups can decrease the electron density of the indole ring, making it less susceptible to oxidation or electrophilic attack.[4]

  • Increased Solubility: Some protecting groups can improve the solubility of indole intermediates in organic solvents.

However, the use of protecting groups adds extra steps to the synthesis (protection and deprotection), which can lower the overall yield.

Question: What analytical techniques are best for monitoring the progress of these reactions and identifying side products?

Answer:

A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity.

  • Mass Spectrometry (MS): For confirming the molecular weight of the desired product and identifying unknown side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the product and characterization of impurities.

Part 3: Visualization of Key Processes

Diagram 1: N- vs. C-Alkylation of Indole

G cluster_0 Indole Deprotonation cluster_1 Alkylation Pathways cluster_2 Controlling Factors indole Indole base Strong Base (e.g., NaH) indole->base Deprotonation indole_anion Indole Anion (Ambident Nucleophile) base->indole_anion RX Alkylating Agent (R-X) indole_anion->RX Attack N_alkylation N-Alkylated Product (Desired) RX->N_alkylation N-attack C_alkylation C3-Alkylated Product (Side Product) RX->C_alkylation C3-attack conditions Reaction Conditions - Solvent - Counter-ion - Temperature conditions->N_alkylation Favors conditions->C_alkylation Can Favor

Caption: Competing pathways in the alkylation of the indole anion.

Diagram 2: Troubleshooting Workflow for Methanesulfonate Salt Formation

G start Start: Methanesulfonate Salt Formation check_impurity Check for Alkyl Mesylate Impurity (e.g., by GC-MS) start->check_impurity impurity_present Impurity Detected check_impurity->impurity_present Yes no_impurity No Impurity Detected check_impurity->no_impurity No troubleshoot Troubleshoot Reaction Conditions impurity_present->troubleshoot protocol_ok Protocol is Optimized no_impurity->protocol_ok check_solvent Is Methanol the Solvent? troubleshoot->check_solvent change_solvent Change to Ethanol, IPA, or non-alcoholic solvent check_solvent->change_solvent Yes check_temp Was the reaction run at elevated temperature? check_solvent->check_temp No re_evaluate Re-run and re-evaluate change_solvent->re_evaluate lower_temp Run at lower temperature (e.g., 0-5 °C) check_temp->lower_temp Yes check_acid Was excess methanesulfonic acid used? check_temp->check_acid No lower_temp->re_evaluate adjust_acid Use slight excess of amine check_acid->adjust_acid Yes check_acid->re_evaluate No adjust_acid->re_evaluate

Caption: Decision tree for troubleshooting alkyl mesylate impurities.

References

  • Bashford, K. E., Cooper, A. L., Kane, P. D., & Moody, C. J. (2001). A new protecting-group strategy for indoles. Tetrahedron Letters, 42(5), 971-974. 11

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Link

  • Lantrip, D., et al. (2004). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Journal of Peptide Research, 63(5), 445-453. Link

  • Gálvez, J., et al. (2006). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 11(5), 374-383. Link

  • Reddit. (2023). Formation of Mesylate Salts and avoiding Alkylmesylates. r/Chempros. Link

  • Baran, P. S., Guerrero, C. A., & Corey, E. J. (2003). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Organic Letters, 5(11), 1999-2001. Link

  • Gérardy, R., et al. (2022). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry, 24(13), 5036-5056. Link

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(3), 429-433. Link

  • Product Quality Research Institute (PQRI). (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Link

  • ResearchGate. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Link

  • University Department of Pharmaceutical Sciences, Utkal University. (n.d.). Gabriel Synthesis. Link

  • Wikipedia. (n.d.). Gabriel synthesis. Link

  • J&K Scientific LLC. (n.d.). Gabriel Synthesis. Link

  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Link

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 109-117. Link

  • Master Organic Chemistry. (2023). The Gabriel Synthesis For Making Primary Amines. Link

  • MDPI. (2019). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 11(9), 1184. Link

  • Gandeepan, P., & Ackermann, L. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 24(72), 19313-19317. Link

  • ResearchGate. (2006). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Link

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Link

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Link

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. Link

Sources

Technical Support Center: Degradation Pathway Analysis of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(1H-indol-1-yl)ethanamine methanesulfonate. This guide provides in-depth troubleshooting advice and frequently asked questions related to the identification and characterization of its degradation pathways. Our approach is grounded in established regulatory principles and practical, field-proven experience to ensure the integrity of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability liabilities?

A1: this compound is a chemical compound featuring an indole nucleus connected to an ethanamine side chain, formulated as a methanesulfonate (mesylate) salt. The structure presents several potential sites for degradation:

  • The Indole Ring: The electron-rich indole ring system is known to be susceptible to oxidation.[1] This can lead to the formation of various oxidized species, potentially involving the pyrrole ring.

  • The Ethanamine Side Chain: While generally more stable, the amine functional group can be involved in reactions, although the primary amine is typically less reactive than the indole nucleus.

  • Photostability: Aromatic systems, like indole, can absorb UV light, making them potentially susceptible to photodegradation.

Understanding these liabilities is the first step in designing a robust stability testing program.

Q2: What are forced degradation studies and why are they required?

A2: Forced degradation studies, also known as stress testing, involve intentionally exposing a drug substance to conditions more severe than accelerated stability testing.[2] These studies are a regulatory requirement mandated by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A.[2][3] The primary objectives are to identify the likely degradation products, establish the intrinsic stability of the molecule, and elucidate degradation pathways.[3][4] This information is crucial for developing and validating stability-indicating analytical methods, which can reliably separate the intact drug from its degradation products.[3][4]

Q3: What are the typical stress conditions used in a forced degradation study?

A3: A comprehensive forced degradation study should investigate the effects of hydrolysis, oxidation, photolysis, and thermal stress.[2] The conditions should be selected to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely consuming the parent compound.[4][5]

Stress ConditionTypical Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M to 1 M HCl, heated at 60-80°CTo investigate degradation in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOH, heated at 60-80°CTo investigate degradation in alkaline environments.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature or slightly heatedTo simulate oxidative stress and identify potential oxidative degradants.
Thermal Degradation Dry heat, 80-105°CTo assess the impact of high temperatures on the solid-state stability of the drug substance.
Photodegradation Exposure to UV (e.g., 254 nm) and visible light as per ICH Q1B guidelinesTo determine the light sensitivity of the compound.

Q4: What is a "stability-indicating method," and why is it essential?

A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[3] Crucially, it must also be able to separate and resolve the API from its degradation products and any process-related impurities.[4] Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) with photodiode array (PDA) detection are the most common techniques for developing SIMs.[6] Without a validated SIM, it is impossible to be certain that the loss of the parent drug is being accurately measured or to monitor the formation of potentially toxic degradants.

Troubleshooting Guide: Navigating Your Degradation Studies

This section addresses common challenges encountered during the forced degradation analysis of this compound.

Scenario 1: "My compound shows minimal to no degradation under standard stress conditions. What should I do next?"

Problem: You have subjected the compound to 0.1 M HCl and 0.1 M NaOH at 60°C for several hours and see less than 1% degradation by HPLC.

Causality & Solution: This suggests the molecule is relatively stable under these initial conditions. Simply concluding the molecule is "stable" is insufficient for a forced degradation study.[4] The goal is to induce degradation to understand the pathways.

Workflow for Increasing Stress Severity:

Caption: Workflow for escalating stress conditions.

Step-by-Step Protocol:

  • Increase Concentration: Escalate the concentration of the stressor. For example, move from 0.1 M HCl to 1 M HCl. Maintain the same temperature and time points initially.

  • Increase Temperature: If increasing concentration is still insufficient, raise the temperature in increments (e.g., from 60°C to 80°C). Be mindful of the boiling points of your solutions.

  • Extend Duration: If the reaction is slow, extend the study duration with additional time points (e.g., 24, 48, 72 hours) to capture the degradation profile.

  • Justify Your Conditions: In your final report, it is critical to document the conditions you tested and provide a scientific rationale for the final conditions selected for generating the degradation profile.

Scenario 2: "My oxidative stress sample shows a clean profile, but my mass balance is poor. Where did my compound go?"

Problem: After treatment with 3% H₂O₂, the peak for the parent compound is significantly smaller, but there are no major new peaks in the HPLC-UV chromatogram at your monitoring wavelength. The total peak area has decreased significantly.

Causality & Solution: This is a classic indicator that your degradation products do not contain a chromophore that absorbs at your monitoring wavelength, or they are not eluting from the column. The indole ring is the primary chromophore in this molecule. A reaction that destroys this ring system could lead to degradants that are "UV-invisible."

Potential Degradation Sites Diagram:

G cluster_molecule 2-(1H-indol-1-yl)ethanamine cluster_sites Potential Degradation Sites mol Structure Image Placeholder oxidation Oxidation oxidation->mol Indole Ring photolysis Photolysis/Ring Opening photolysis->mol Indole Ring sidechain Side Chain Reactions sidechain->mol Ethanamine Chain

Caption: Potential sites of chemical degradation.

Troubleshooting Protocol:

  • Change Wavelength: Re-process your PDA data or re-inject the sample and monitor at a lower wavelength (e.g., 205-220 nm) where more organic molecules have some absorbance.

  • Use a Universal Detector: Analyze the sample using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

  • LC-MS Analysis: This is the most powerful tool. A mass spectrometer can detect ions based on their mass-to-charge ratio, regardless of UV absorbance. This will help you identify the masses of the degradation products and confirm if your parent compound has been converted into non-UV-active species.

Scenario 3: "How do I propose a degradation pathway for my primary degradant?"

Problem: You have identified a major degradation product under oxidative conditions with a mass of [M+16]. How do you confirm its structure and propose a pathway?

Causality & Solution: An [M+16] adduct is a strong indication of the addition of one oxygen atom, a common outcome in oxidative degradation. For an indole, this often involves oxidation of the pyrrole ring.

Hypothetical Oxidative Degradation Pathway:

G parent 2-(1H-indol-1-yl)ethanamine intermediate N-oxide or Epoxide Intermediate parent->intermediate [O] (e.g., H₂O₂) product1 Hydroxylated Indole (e.g., at C2 or C3) [M+16] intermediate->product1 Rearrangement product2 Ring-Opened Product (e.g., kynurenine-type) [M+32 or other] intermediate->product2 Further Oxidation

Caption: Hypothetical oxidative degradation pathway.

Experimental Workflow for Structure Elucidation:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the degradant. This will provide the elemental formula, confirming the addition of one oxygen atom and no other changes.

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradant ion in the mass spectrometer. The fragmentation pattern will provide clues about its structure. Compare the fragmentation of the degradant to that of the parent compound. A change in the fragmentation pattern of the indole ring, for example, would suggest the modification occurred there.

  • Forced Degradation of Analogs: If available, subject related indole compounds to the same stress conditions. Observing a similar +16 Da modification can strengthen your hypothesis about the reactivity of the indole core.

  • Isolation and NMR: For regulatory submissions or critical investigations, the degradant may need to be isolated using preparative HPLC. The pure sample can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to definitively determine its structure.

By following these structured, evidence-based approaches, you can confidently investigate the degradation pathways of this compound, ensuring the development of a robust and stable drug product.

References

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Arciniegas, S. (n.d.). A practical guide to forced degradation and stability studies for drug substances. LGC. [Link]

  • Golec, B., et al. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[7]naphthyridine. Photochemical & Photobiological Sciences. [Link]

  • MedCrave. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Boccardi, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-39. [Link]

  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology.
  • PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. National Center for Biotechnology Information. [Link]

  • Sharma, G., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Baertschi, S. W., et al. (Eds.). (2018).
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Singh, R., et al. (2013). Forced degradation studies: A review. Journal of Drug Delivery and Therapeutics, 3(5), 157-164.
  • Talele, T. T., et al. (2012). Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form. Scientia Pharmaceutica. [Link]

Sources

Technical Support Center: Synthesis of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1H-indol-1-yl)ethanamine methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction: The Synthetic Strategy

The synthesis of this compound is typically approached in a three-stage process. Understanding the nuances of each stage is critical for a successful outcome. The general synthetic pathway is outlined below:

  • Stage 1: N-Alkylation of Indole. This crucial step involves the formation of the bond between the indole nitrogen and the ethylamine side chain. The primary challenge here is achieving high selectivity for N-alkylation over the competing C3-alkylation.

  • Stage 2: Amine Protection and Deprotection (Optional but Recommended). To avoid side reactions and improve yield, the ethylamine moiety is often introduced with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. This necessitates a subsequent deprotection step.

  • Stage 3: Methanesulfonate Salt Formation. The final stage involves the formation of the methanesulfonate salt to improve the stability and handling of the final compound.

This guide will address specific issues that may arise at each of these stages.

Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

Stage 1: N-Alkylation of Indole

Q1: My reaction is producing a significant amount of the C3-alkylated isomer alongside my desired N-alkylated product. How can I improve N-selectivity?

A1: The competition between N- and C3-alkylation is a well-documented challenge in indole chemistry, arising from the comparable nucleophilicity of the N1 and C3 positions.[1] To favor N-alkylation, consider the following strategies:

  • Choice of Base and Solvent: Employing a strong base is crucial for the complete deprotonation of the indole nitrogen, which significantly enhances its nucleophilicity. Sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic and effective combination for generating the indolate anion, which preferentially undergoes N-alkylation.[2] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.

  • Reaction Temperature: While reaction kinetics can be complex, in some cases, higher temperatures may favor the thermodynamically more stable N-alkylated product. However, this should be optimized on a case-by-case basis, as higher temperatures can also lead to decomposition.

  • Nature of the Alkylating Agent: Using a less reactive alkylating agent can sometimes improve N-selectivity. For instance, using N-(tert-butoxycarbonyl)-2-bromoethylamine instead of the more reactive iodo-analogue may provide better control.

Q2: I am observing low conversion of my indole starting material. What are the likely causes and solutions?

A2: Low conversion can stem from several factors. Here's a systematic approach to troubleshooting:

  • Base Activity: Sodium hydride is notoriously sensitive to moisture. Ensure you are using freshly opened or properly stored NaH. It is also recommended to wash the NaH with dry hexanes before use to remove any mineral oil coating.

  • Solvent Purity: The presence of water or other protic impurities in your solvent will quench the indolate anion and reduce the efficiency of the reaction. Always use anhydrous solvents for this step.

  • Reaction Time and Temperature: The N-alkylation of indole can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can sometimes drive the reaction to completion, but be mindful of potential side reactions.

Q3: I am using 2-chloroethylamine hydrochloride as my alkylating agent and the reaction is not proceeding well. What is the issue?

A3: When using an amine salt like 2-chloroethylamine hydrochloride, it is imperative to use a sufficient excess of base. The base must not only deprotonate the indole but also neutralize the hydrochloride salt to generate the free amine of the alkylating agent in situ. A patent for a similar synthesis using 2-methylindole with 2-chloroethylamine hydrochloride employed a significant excess of powdered sodium hydroxide.[3]

Parameter Recommendation for N-Alkylation Rationale
Base Sodium Hydride (NaH), 60% dispersion in oilStrong base to ensure complete deprotonation of indole.
Solvent Anhydrous N,N-Dimethylformamide (DMF)Polar aprotic solvent that promotes SN2 reactions.
Alkylating Agent N-(tert-butoxycarbonyl)-2-bromoethylamineBoc protection prevents side reactions of the amine.
Temperature 0 °C to room temperatureAllows for controlled reaction initiation and progression.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and indolate anion by moisture and oxygen.

Experimental Protocol: N-Alkylation of Indole with N-(tert-butoxycarbonyl)-2-bromoethylamine

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add indole (1.0 eq.).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of N-(tert-butoxycarbonyl)-2-bromoethylamine (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Indole Indole Indolate Indolate Anion Formation (0°C to RT) Indole->Indolate Add NaH NaH NaH in DMF NaH->Indolate Alkylation Alkylation with Boc-protected Bromoethylamine (0°C to RT) Indolate->Alkylation Add Alkylating Agent Quench Quench with H2O Alkylation->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product1 N-Boc-2-(1H-indol-1-yl)ethanamine Purify->Product1

Workflow for the N-Alkylation of Indole.
Stage 2: Amine Deprotection

Q4: I am having trouble removing the N-Boc protecting group without affecting other sensitive functionalities in my molecule. What are my options?

A4: The lability of the Boc group can be a double-edged sword. While it is readily cleaved, the acidic conditions typically used can be harsh on other functional groups. Here are some alternative deprotection strategies:

  • Standard Acidic Conditions: The most common method is treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or ethyl acetate.[4] If you are observing degradation of your product, you can try lowering the temperature (e.g., 0 °C) and carefully monitoring the reaction to stop it as soon as the starting material is consumed.

  • Milder Acidic Conditions: For particularly acid-sensitive substrates, milder acidic conditions can be attempted. These include using aqueous phosphoric acid or catalytic amounts of a strong acid in a protic solvent.[5]

  • Thermal Deprotection: In the absence of an acid catalyst, N-Boc groups can be removed thermally. This is often performed in a high-boiling solvent like dioxane or toluene at reflux temperatures. Continuous flow reactors can also be used for precise temperature control in thermal deprotection.[4]

  • Lewis Acid-Mediated Deprotection: A variety of Lewis acids can also effect the removal of a Boc group, sometimes under milder conditions than protic acids.

Q5: My deprotection reaction with TFA is sluggish and incomplete. Should I increase the concentration of TFA?

A5: While it may seem intuitive to increase the acid concentration, this can also increase the rate of side reactions and decomposition. Before resorting to harsher conditions, ensure that your starting material is pure and that your solvent is anhydrous (if the procedure calls for it). Sometimes, simply extending the reaction time at room temperature is sufficient. A 20% solution of TFA in DCM is a common starting point, and reaction times can vary from 30 minutes to a few hours.[6]

Deprotection Method Reagents Conditions Considerations
Standard Acidic TFA in DCM or HCl in Dioxane0 °C to RT, 1-4 hoursCan be harsh on acid-sensitive groups.
Mild Acidic Aq. Phosphoric Acid in THFRoom TemperatureSlower, but gentler on the molecule.
Thermal High-boiling solvent (e.g., Dioxane)RefluxUseful for acid-sensitive substrates, but may not be suitable for thermally labile compounds.

Experimental Protocol: N-Boc Deprotection with TFA

  • Dissolve the N-Boc-2-(1H-indol-1-yl)ethanamine (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the product.

Stage 3: Methanesulfonate Salt Formation

Q6: I am getting a low yield of my methanesulfonate salt, and the product is an oil instead of a crystalline solid. What can I do to improve this?

A6: The formation of a stable, crystalline salt depends on several factors:

  • Purity of the Free Amine: The starting 2-(1H-indol-1-yl)ethanamine must be of high purity. Impurities can inhibit crystallization. If your free amine is an oil, consider purifying it by column chromatography before salt formation.

  • Stoichiometry: Use a precise 1:1 molar ratio of the amine to methanesulfonic acid. An excess of either component can lead to problems with crystallization.

  • Solvent System: The choice of solvent is critical. A solvent in which the free amine is soluble but the methanesulfonate salt is sparingly soluble is ideal. Common solvents for salt formation include isopropanol, ethanol, or ethyl acetate. You may need to experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization.

  • Crystallization Technique: After adding the methanesulfonic acid, you may need to induce crystallization. This can be done by cooling the solution, scratching the inside of the flask with a glass rod, or adding a seed crystal if one is available. Slow cooling generally yields better quality crystals.

Q7: Are there any potential side reactions I should be aware of during the methanesulfonate salt formation?

A7: Yes. Under certain conditions, particularly in the presence of an alcohol solvent and at elevated temperatures, methanesulfonic acid can react with the solvent to form methyl methanesulfonate. This is a known genotoxic impurity, so it is crucial to control the reaction conditions to minimize its formation.[7] It is recommended to perform the salt formation at room temperature or below and to use a minimal amount of heat only if necessary to dissolve the free amine.

Salt_Formation cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation FreeAmine Purified Free Amine in Solvent Addition Slow Addition of MsOH (1.0 eq) at RT FreeAmine->Addition MsOH Methanesulfonic Acid MsOH->Addition Stir Stirring (Induce Crystallization) Addition->Stir Filter Filtration Stir->Filter Dry Drying Filter->Dry FinalProduct 2-(1H-indol-1-yl)ethanamine Methanesulfonate Salt Dry->FinalProduct

Workflow for Methanesulfonate Salt Formation.

Frequently Asked Questions (FAQs)

Q: What is the purpose of converting the final product to a methanesulfonate salt? A: Converting the free amine to a methanesulfonate salt serves several purposes. Salts are generally crystalline solids, which are easier to handle, purify, and store than the often-oily free amines. Salt formation also improves the stability of the compound and can be important for its formulation into a pharmaceutical product.

Q: Can I use a different protecting group for the amine? A: Yes, other protecting groups can be used. The choice of protecting group will depend on the overall synthetic strategy and the stability of your intermediates to the required deprotection conditions. The Boc group is widely used due to its ease of introduction and removal under conditions that are often orthogonal to other common protecting groups.

Q: How can I best monitor the progress of my reactions? A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor most of these reactions. Staining with a potassium permanganate solution is often effective for visualizing indole-containing compounds. For more quantitative analysis and to confirm the identity of your products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q: My final product has a slight discoloration. How can I remove it? A: Discoloration is often due to minor impurities. If the product is crystalline, a recrystallization from a suitable solvent system can often remove colored impurities. If the product is an oil, purification by column chromatography is the most effective method.

References

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. National Institutes of Health. Available at: [Link]

  • (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. National Institutes of Health. Available at: [Link]

  • Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. Benchchem.
  • US6972336B2 - N-alkylation of indole derivatives. Google Patents.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available at: [Link]

  • Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)
  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. MDPI. Available at: [Link]

  • CN112979501A - Synthesis method of N-BOC-ethylenediamine. Google Patents.
  • Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]

  • A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • 2-(1H-indol-1-yl)ethanamine. PubChem. Available at: [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Institutes of Health. Available at: [Link]

  • 2-(2-Methyl-1H-indol-3-yl)ethylamine. Chem-Impex.
  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. National Institutes of Health. Available at: [Link]

  • Purification of ethanolamines. Google Patents.
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Royal Society of Chemistry. Available at: [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. PQRI.
  • Practical and Green Approach for N-Boc Protection of Amines C
  • General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. PubMed. Available at: [Link]

  • US20070197545A1 - Crystalline Polymorphs Of Methanesulfonic Acid Addition Salts Of Imatinib. Google Patents.
  • New particle formation from methanesulfonic acid, amines and water: Experiment, ab initio calculations and a simplified mechanism. ResearchGate. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 2-(1H-indol-1-yl)ethanamine methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(1H-indol-1-yl)ethanamine methanesulfonate (CAS No. 1185467-83-7).[1][2][3] This document provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in experimental assays. Our approach is to explain the causal factors behind solubility issues and provide systematic, validated protocols to overcome them.

Introduction: Understanding the Molecule

This compound is the salt form of a primary amine, 2-(1H-indol-1-yl)ethanamine, and a strong acid, methanesulfonic acid.[4] The formation of a methanesulfonate (mesylate) salt is a common strategy to improve the aqueous solubility of a parent molecule containing a basic amine.[5] The primary amine group is basic and will be protonated (positively charged) at physiological pH, which enhances its interaction with polar solvents like water. However, the indole ring is a large, nonpolar aromatic structure that inherently limits aqueous solubility.

Poor solubility in assays typically arises from the compound precipitating out of the aqueous buffer when diluted from a concentrated organic stock solution. This guide will walk you through a logical progression of steps to diagnose and solve this critical experimental issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I've just added my compound to my aqueous assay buffer and I see immediate precipitation. What is the first thing I should do?

Answer: The first and most critical step is to verify the integrity and preparation of your stock solution. Precipitation upon dilution into an aqueous medium is often a sign that the compound was not fully dissolved in the initial stock solvent or that the dilution method is causing the compound to crash out.

Before attempting more complex formulation strategies, follow a systematic protocol for stock solution preparation and initial solubility assessment. Many apparent solubility issues can be resolved at this stage.

Protocol 1: Systematic Preparation and Assessment of a 10 mM Stock Solution

This protocol provides a validated method for preparing a stock solution and performing a small-scale test to ensure the compound remains soluble upon dilution.

Materials:

  • This compound (MW: 256.32 g/mol )[1]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your intended aqueous assay buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out 2.56 mg of the compound and place it into a sterile microcentrifuge tube. This amount is for preparing 1 mL of a 10 mM stock solution.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube. DMSO is a powerful and widely used solvent for dissolving a broad spectrum of compounds for biological assays.[6]

  • Initial Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes.[7] Visually inspect the solution against a light source. If you see any solid particles, proceed to the next step.

  • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[6][7] Sonication uses ultrasonic waves to break apart compound aggregates and facilitate dissolution.

  • Gentle Warming (Optional): If particulates remain, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[6][7] Be cautious, as excessive heat can degrade some compounds.

  • Final Inspection: The solution must be completely clear and free of any visible particles. If it is not, the stock solution is not fully dissolved, and this is the source of your problem. Consider using a stronger solvent like N,N-Dimethylformamide (DMF), but be aware of its higher potential for cytotoxicity.[8]

  • Small-Scale Dilution Test:

    • Add 98 µL of your aqueous assay buffer to a new microcentrifuge tube.

    • Add 2 µL of your clear 10 mM DMSO stock solution to the buffer (this creates a 200 µM solution with 2% DMSO).

    • Vortex immediately and let it stand for 15-30 minutes.

    • Inspect for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). If it remains clear, your stock preparation and initial dilution are successful. If not, proceed to the troubleshooting sections below.

  • Storage: Once confirmed, aliquot your stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

Question 2: My stock solution in DMSO is perfectly clear, but the compound still precipitates in my buffer. Could the pH be the issue?

Answer: Yes, absolutely. For an amine salt like this compound, solubility is highly dependent on pH.[9][10]

The Underlying Chemistry: The primary amine on your molecule has a specific pKa, which is the pH at which 50% of the molecules are in their protonated (charged, R-NH3+) form and 50% are in their deprotonated (neutral, R-NH2) form.

  • At a pH below the pKa: The equilibrium shifts towards the protonated, positively charged form (R-NH3+). This charged form is significantly more soluble in aqueous solutions.

  • At a pH above the pKa: The equilibrium shifts towards the deprotonated, neutral form (R-NH2). This neutral form is less polar and therefore much less soluble, leading to precipitation.

Molecules generally have their lowest solubility at their isoelectric point (pI), the pH where they carry no net electrical charge.[11] For this compound, you want to operate at a pH that keeps the amine group charged.

Troubleshooting Strategy:

  • Check Your Buffer's pH: Ensure the pH of your final assay buffer is at least 1-2 units below the pKa of the amine group. While the exact pKa for this specific molecule is not readily published, similar indolylethylamines have pKa values in the range of 9.5-10.5. Therefore, buffers with a pH of 7.0-7.5 should maintain the compound in its soluble, protonated state.

  • Acidify the Buffer: If your assay allows, consider using a slightly more acidic buffer (e.g., pH 6.5). This can further increase the proportion of the highly soluble protonated species.[12]

  • Avoid Basic Buffers: Do not use buffers with a pH above 8.0, as this will significantly increase the risk of precipitation.

The relationship between pH and solubility is a direct application of Le Châtelier's Principle.[13] By adding acid (increasing H+ concentration), you shift the equilibrium R-NH2 + H+ ⇌ R-NH3+ to the right, favoring the more soluble form.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to resolving solubility issues with your compound.

G start Precipitation Observed in Assay stock_check Is the 100% DMSO stock solution clear? start->stock_check reprep_stock Re-prepare stock solution following Protocol 1. stock_check->reprep_stock No ph_check Is assay buffer pH 1-2 units below pKa? stock_check->ph_check Yes reprep_stock->start adjust_ph Adjust buffer pH or select a more acidic buffer. ph_check->adjust_ph No cosolvent_check Is final co-solvent % tolerable and optimized for dilution? ph_check->cosolvent_check Yes adjust_ph->start adjust_cosolvent Increase final DMSO % (if possible). Improve dilution technique (See FAQ 3). cosolvent_check->adjust_cosolvent No advanced Consider Advanced Formulation (Excipients, Co-solvents) (See FAQ 4 & Protocol 2) cosolvent_check->advanced Yes adjust_cosolvent->start

Caption: A decision tree for troubleshooting compound precipitation.

Question 3: I've confirmed my pH is optimal, but the compound still crashes out during dilution from 100% DMSO. How can I improve my dilution technique?

Answer: This is a common challenge known as "kinetic" or "pseudo" solubility. The compound is soluble in the concentrated DMSO stock and in the final, highly diluted aqueous solution, but it precipitates when passing through an intermediate state where the DMSO concentration is not high enough to maintain solubility.

Strategies to Mitigate Dilution-Induced Precipitation:

  • Increase Final DMSO Concentration: The simplest solution is to increase the final percentage of DMSO in your assay, if tolerated. While many cell-based assays have a limit of 0.5%, some biochemical assays can tolerate 1-5%.[14] Always include a matching vehicle control (buffer with the same final DMSO concentration) in your experiment.[6]

  • Serial Dilution in DMSO: Before adding to the aqueous buffer, perform serial dilutions in 100% DMSO to get closer to your final concentration.[6] This minimizes the amount of highly concentrated stock added to the buffer.

  • Improve Mixing: When adding the DMSO stock to the buffer, do not simply pipette it in. Add the small volume of stock directly into the bulk of the buffer while the buffer tube is on a vortex mixer. This rapid dispersion can prevent localized high concentrations that trigger precipitation.

  • Intermediate Dilution Step: For sensitive applications, consider a two-step dilution. First, dilute the 100% DMSO stock into a small volume of buffer that contains a higher, non-toxic organic solvent concentration (e.g., 10-20% ethanol or PEG 400), then perform the final dilution into the main assay buffer.

Question 4: I need a higher final concentration than my compound's intrinsic solubility allows, even after optimizing pH and co-solvents. What advanced formulation strategies can I use?

Answer: When you need to exceed the thermodynamic solubility limit, you must use formulation technologies that either create complexes with the compound or form nano-sized dispersions. These are powerful techniques but require careful validation to ensure they do not interfere with your assay.[15]

The major types of solubility-improving excipients are lipid-based, polymer-based, and surfactant-based.[15] For in-vitro assays, polymers and surfactants are most common.

Table 1: Advanced Solubilizing Excipients for In-Vitro Assays
Excipient ClassExample(s)Mechanism of ActionTypical Starting ConcentrationKey Considerations
Cyclodextrins HP-β-CD, SBE-β-CDForms a host-guest inclusion complex, shielding the hydrophobic indole ring within its core while presenting a hydrophilic exterior.[5][16]1-5% (w/v)Generally well-tolerated in many assays. Can sometimes extract cholesterol from cell membranes at high concentrations.
Non-ionic Surfactants Tween® 20/80, Triton™ X-100Form micelles that encapsulate the hydrophobic compound in their core, allowing dispersion in aqueous media.[15][17]0.01 - 0.1% (v/v)Effective at low concentrations but can disrupt cell membranes or denature proteins above their critical micelle concentration (CMC).[14]
Polymers PEG 400, Soluplus®Can act as co-solvents or, in the case of amphiphilic polymers, form micelles to solubilize the API.[18][19]5-20% (v/v) for PEGsHigh concentrations may be needed, which can increase viscosity and affect assay performance.
Protocol 2: Formulation with Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution using HP-β-CD to enhance solubility.

Materials:

  • This compound

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Your intended aqueous assay buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Vehicle: Create a 10% (w/v) solution of HP-β-CD in your assay buffer. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer. Stir until fully dissolved. This is your "formulation vehicle."

  • Add the Compound: Weigh the desired amount of your compound needed for your target stock concentration. Add it directly to the formulation vehicle while stirring.

  • Allow for Complexation: Cover the container and let it stir at room temperature for 4-24 hours. This allows time for the drug-cyclodextrin inclusion complexes to form.

  • Assess Solubility: After stirring, visually inspect the solution. If it is clear, the compound has been successfully solubilized. If some solid remains, you can attempt gentle warming (37-40°C) or sonication.

  • Sterile Filtration: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any potential microbial contamination or undissolved micro-particulates.

  • Assay Use and Control: Use this solubilized stock for your experiments. Crucially, your vehicle control must be the 10% HP-β-CD solution without the compound. This is essential to account for any effects of the excipient itself on your assay.

By following this structured, evidence-based approach, you can systematically overcome the solubility challenges associated with this compound, ensuring accurate and reproducible results in your research.

References
  • Vertex AI Search. (2022).
  • Manufacturing Chemist. (2023). Enhancing solubility with novel excipients.
  • Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • Angene Chemical. 2-(1H-indol-1-yl)
  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • World Pharma Today.
  • Pharma's Almanac. (2016). Optimising Excipients to Improve Bioavailability.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • BenchChem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments.
  • MDPI.
  • Purdue e-Pubs.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • Sigma-Aldrich. 2-(1H-Indol-1-yl)ethanamine DiscoveryCPR 13708-58-2.
  • ResearchGate. (2017). How do you dissolve an oil-based sample to test on cells?.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • YouTube. (2025). How pH Affects Solubility of Salts AP Chemistry Unit 8.
  • AAT Bioquest. (2023). Does pH affect solubility?.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (2017).
  • Wikipedia. Isoelectric point.
  • BLDpharm. 1185467-83-7|2-(1H-Indol-1-yl)
  • PubChem. 2-(1H-indol-1-yl)ethanamine.
  • Sigma-Aldrich. [2-(1H-indol-1-yl)
  • Wikipedia. Methanesulfonic acid.

Sources

Technical Support Center: Scale-Up Synthesis of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2-(1H-indol-1-yl)ethanamine methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-kilogram production of this valuable intermediate. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure a robust, safe, and efficient synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically a two-step process:

  • N-Alkylation of Indole: The nitrogen of the indole ring is alkylated with a suitable 2-aminoethyl synthon. A common method involves the reaction of the indole anion with a protected 2-haloethylamine, followed by deprotection.

  • Methanesulfonate Salt Formation: The free base, 2-(1H-indol-1-yl)ethanamine, is then treated with methanesulfonic acid to form the desired methanesulfonate salt, which often improves crystallinity and handling properties.

While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and process safety. This guide will address these challenges in a question-and-answer format.

Process Workflow Diagram

Synthesis_Workflow Indole Indole Alkylation N-Alkylation Reaction Indole->Alkylation Base Base (e.g., NaH, KOH) Base->Alkylation Alkylating_Agent Alkylating Agent (e.g., 2-chloroethylamine derivative) Alkylating_Agent->Alkylation Solvent_1 Anhydrous Solvent (e.g., DMF, DMSO) Solvent_1->Alkylation Workup_Purification_1 Aqueous Work-up & Purification of Free Base Alkylation->Workup_Purification_1 Free_Base 2-(1H-indol-1-yl)ethanamine (Free Base) Workup_Purification_1->Free_Base Salt_Formation Salt Formation & Crystallization Free_Base->Salt_Formation MSA Methanesulfonic Acid MSA->Salt_Formation Solvent_2 Crystallization Solvent (e.g., IPA, Acetone) Solvent_2->Salt_Formation Final_Product 2-(1H-indol-1-yl)ethanamine Methanesulfonate Salt_Formation->Final_Product

Caption: High-level workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

Part A: N-Alkylation of Indole
Question 1: My N-alkylation reaction is sluggish or not going to completion. What are the likely causes and how can I fix it?

Answer: A stalled or slow N-alkylation of indole on a large scale is a common issue often attributed to insufficient deprotonation of the indole nitrogen, poor reagent purity, or suboptimal reaction conditions.

Causality & Troubleshooting:

  • Insufficient Basicity: The indole N-H has a pKa of approximately 17 in DMSO, requiring a sufficiently strong base for complete deprotonation to the reactive indolate anion.[1] If the base is too weak, the equilibrium will favor the starting materials.[1]

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for achieving irreversible deprotonation.[1][2] Other strong bases like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the solvent system.[1]

  • Poor Reagent/Solvent Purity: Water and other protic impurities will quench the strong base and the indolate anion, effectively halting the reaction.[1]

    • Solution: Ensure all reagents are of high purity and use anhydrous solvents.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent atmospheric moisture from interfering.[1]

  • Poor Solubility: If the indole, base, or alkylating agent has poor solubility in the chosen solvent, the reaction will be diffusion-limited and slow.[1]

    • Solution: Employ polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP), which are excellent at dissolving the indolate anion and other reaction components.[1]

  • Low Reaction Temperature: The reaction may lack the necessary activation energy.

    • Solution: Gradually increase the reaction temperature. For many indole alkylations, temperatures between room temperature and 80 °C (or higher) can significantly improve the reaction rate and yield.[1]

Troubleshooting Protocol: Addressing a Stalled N-Alkylation

  • Inert Atmosphere Check: Verify that the reaction vessel is under a positive pressure of an inert gas (N₂ or Ar).

  • Sampling & Analysis: Carefully (and under inert conditions) take a small aliquot of the reaction mixture. Quench it with a suitable solvent and analyze by TLC, LC-MS, or ¹H NMR to determine the ratio of starting material to product.

  • Additional Base: If significant indole starting material remains, consider adding an additional portion of the strong base.

  • Temperature Increase: If the reaction is still sluggish, incrementally increase the temperature by 10-15 °C and monitor the progress.

Question 2: I am observing significant C3-alkylation of the indole ring. How can I improve the N-selectivity?

Answer: The formation of the C3-alkylated isomer is a well-known competing side reaction in indole alkylations, as the C3 position is also highly nucleophilic.[3] Achieving high N-selectivity is crucial for a clean and efficient process.

Controlling Regioselectivity:

Regioselectivity cluster_0 Indolate Anion cluster_1 Alkylation Pathways Indolate Indolate Anion (Resonance Structures) N_Alkylation N-Alkylation (Desired Product) Indolate->N_Alkylation Attack at N C3_Alkylation C3-Alkylation (Side Product) Indolate->C3_Alkylation Attack at C3

Caption: Competing N- and C3-alkylation pathways of the indolate anion.

Strategies to Enhance N-Selectivity:

  • Choice of Base and Solvent: The combination of the counter-ion from the base and the solvent can influence the site of alkylation.

    • Protocol: Generally, using a strong base like NaH or KOH in a polar aprotic solvent such as DMF or DMSO favors N-alkylation.[1] The dissociation of the ion pair in these solvents makes the nitrogen atom more accessible.

  • Reaction Temperature: Lower temperatures can sometimes favor N-alkylation, although this may come at the cost of a slower reaction rate.

    • Protocol: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the N/C3 ratio by in-process controls.

  • Protecting Groups: While not ideal for a streamlined synthesis, in some challenging cases, a removable protecting group on the nitrogen can be used to direct other reactions, followed by deprotection and the desired N-alkylation. However, this adds steps to the overall process.

Data Summary: Solvent and Base Effects on Regioselectivity

BaseSolventTypical Outcome
Sodium Hydride (NaH)DMF, DMSOGenerally good N-selectivity due to the formation of a "naked" indolate anion.[1][2]
Potassium Hydroxide (KOH)DMSOCan be effective for N-alkylation, often at elevated temperatures.[1]
Cesium Carbonate (Cs₂CO₃)Acetonitrile, DMFOften used in milder conditions and can provide good N-selectivity.[1]
Question 3: What are the common impurities I should look for in the 2-(1H-indol-1-yl)ethanamine free base, and how can I minimize them?

Answer: Besides the C3-alkylated isomer, other impurities can arise from the starting materials or side reactions.

Potential Impurities and Mitigation Strategies:

  • Unreacted Indole: Can be carried over if the reaction does not go to completion.

    • Mitigation: Ensure complete deprotonation and use a slight excess of the alkylating agent.

    • Purification: Unreacted indole can often be removed through careful pH adjustment during aqueous work-up or by chromatography.

  • Dialkylated Indole: The primary amine of the product can potentially react with another molecule of the alkylating agent.

    • Mitigation: This is less common if the alkylating agent is used in a controlled stoichiometry. Using a protected amine on the alkylating agent (e.g., with a Boc group) followed by a deprotection step can prevent this.

  • Impurities from the Alkylating Agent: The purity of the 2-haloethylamine derivative is critical.

    • Mitigation: Use a high-purity alkylating agent. If synthesizing it in-house, ensure it is thoroughly purified before use.

Purification Protocol for the Free Base:

  • Quench and Solvent Removal: After the reaction is complete, carefully quench any excess hydride with a suitable alcohol (e.g., isopropanol), followed by water. Remove the bulk of the high-boiling solvent (e.g., DMF, DMSO) under reduced pressure.

  • Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove inorganic salts.

  • Acid-Base Extraction:

    • Extract the organic layer with an aqueous acid (e.g., 1M HCl) to move the desired amine product into the aqueous phase, leaving non-basic impurities (like unreacted indole) in the organic layer.

    • Separate the layers and wash the aqueous layer with a fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH, Na₂CO₃) to a pH > 10 to precipitate or allow for extraction of the free amine.

    • Extract the free base into an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate to obtain the purified free base.

Part B: Methanesulfonate Salt Formation
Question 4: I am having trouble with the crystallization of the methanesulfonate salt. It is oiling out or giving a poor yield. What should I do?

Answer: Issues with crystallization during salt formation are often related to solvent choice, rate of addition, temperature, and the purity of the free base.

Troubleshooting Crystallization:

  • Solvent System: The ideal solvent system should dissolve the free base but have low solubility for the methanesulfonate salt.

    • Solution: Common solvents for sulfonate salt formation include isopropanol (IPA), acetone, ethyl acetate, or mixtures thereof.[4] A solvent screen at a small scale is highly recommended.

  • Purity of the Free Base: Impurities can act as crystallization inhibitors.

    • Solution: Ensure the free base is of high purity (>98%) before attempting salt formation. If necessary, repurify the free base.

  • Rate of Acid Addition and Temperature Control: Adding the methanesulfonic acid too quickly can lead to localized supersaturation and oiling out.

    • Protocol:

      • Dissolve the free base in the chosen solvent and heat gently if necessary to achieve full dissolution.

      • Slowly add a solution of methanesulfonic acid (1.0 equivalent) in the same solvent dropwise with vigorous stirring.

      • Maintain a constant temperature during the addition.

      • After the addition is complete, slowly cool the mixture to allow for controlled crystal growth. Seeding with a small amount of previously isolated crystalline material can be beneficial.

Question 5: I am concerned about the potential for genotoxic impurities, specifically alkyl methanesulfonates. How can I mitigate this risk?

Answer: The formation of alkyl methanesulfonates (e.g., methyl methanesulfonate or ethyl methanesulfonate if ethanol is present) is a valid concern when using methanesulfonic acid, as these are potential genotoxic impurities (PGIs).[5]

Mitigation of Alkyl Sulfonate Formation:

  • Mechanism of Formation: These impurities form from the reaction of methanesulfonic acid with alcohols, particularly under acidic conditions and at elevated temperatures.[5]

  • Control Strategies:

    • Avoid Alcohols as Solvents: If possible, use non-alcoholic solvents like acetone or ethyl acetate for the salt formation.

    • Temperature Control: Perform the salt formation at the lowest temperature that allows for good crystallization. Avoid prolonged heating.

    • Stoichiometry: Avoid using a large excess of methanesulfonic acid.

    • Water Content: The presence of a small amount of water can suppress the formation of alkyl sulfonates.[5] However, this must be balanced with the potential impact on crystallization.

    • Analytical Testing: The final product should be tested for the presence of relevant alkyl methanesulfonates using a sensitive analytical method (e.g., GC-MS or LC-MS) to ensure levels are below the permitted daily exposure (PDE) limits.[6]

III. References

  • (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine - NIH. Available at: [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available at: [Link]

  • Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytoki - ProQuest. Available at: [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC - NIH. Available at: [Link]

  • Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H. Available at: [Link]

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines - ResearchGate. Available at: [Link]

  • 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem. Available at: [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - MDPI. Available at: [Link]

  • Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles - PMC - NIH. Available at: [Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. Available at: [Link]

  • Effect of water on the formation of methyl methanesulfonate from... - ResearchGate. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available at: [Link]

  • in the chemical literature: N-alkylation of an indole - YouTube. Available at: [Link]

  • 2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethanamine - Veeprho. Available at: [Link]

  • JP2014518752A - Method for dissolving and / or inhibiting scale deposits on the surface of a system - Google Patents. Available at:

  • C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide: a potential synthetic precursor for Naratriptan and its novel 3-substituted derivatives - ResearchGate. Available at: [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC - NIH. Available at: [Link]

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Available at: [Link]

  • Synthesis of 2-(1-((1-(methylsulfonyl)-1H-indol-2- yl)methyl)-1H-benzo[d]imidazol-2-yl)quinoline-3- carbonitrile - ResearchGate. Available at: [Link]

  • Purification of ethanolamines - US2716136A - Google Patents. Available at:

  • The potential role of methanesulfonic acid (MSA) in aerosol formation and growth and the associated radiative forcings - ACP. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Available at: [Link]

  • Exploring 2-(2-Methyl-1H-indol-3-yl)ethanamine: A Key Pharmaceutical Intermediate. Available at: [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - ACS Publications. Available at: [Link]

  • Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime - NIH. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - MDPI. Available at: [Link]

  • Q3C (R8) Step 5 - impurities: guideline for residual solvents - European Medicines Agency. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - ResearchGate. Available at: [Link]

  • Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed. Available at: [Link]

  • (PDF) Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Assay Results with 2-(1H-indol-1-yl)ethanamine methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering variability in assays involving 2-(1H-indol-1-yl)ethanamine methanesulfonate (CAS 1185467-83-7). Indole-based compounds are a cornerstone of modern drug discovery, but their chemical properties can present unique challenges in sensitive biological assays.[1][2] This document provides a structured, question-and-answer approach to diagnose and resolve common sources of inconsistent results, ensuring the integrity and reproducibility of your experimental data.

Section 1: Foundational Troubleshooting - Compound Integrity and Handling

The most frequent source of variability begins before the compound ever reaches the assay plate. Proper handling, solubilization, and storage are critical for reproducible results.

Q1: What is the best practice for preparing and storing stock solutions of this compound?

Answer:

Proper stock solution preparation is the first critical control point. The methanesulfonate salt form of this compound is intended to improve aqueous solubility over the freebase, but careful solvent selection and storage remain paramount.

  • The "Why": Indole rings can be susceptible to oxidation, and the amine functional group's protonation state is pH-dependent, both of which can affect solubility and stability. Using an inappropriate solvent or storage condition can lead to degradation or precipitation, altering the effective concentration of your compound from one experiment to the next.

Recommended Protocol:

  • Primary Solvent Selection: For initial solubilization, we recommend using high-purity, anhydrous dimethyl sulfoxide (DMSO). It is an excellent solvent for a wide range of organic molecules and is compatible with most cellular and biochemical assays at low final concentrations.

  • Concentration: Prepare a high-concentration primary stock (e.g., 10-50 mM). This minimizes the volume of DMSO introduced into your final assay, reducing the risk of solvent-induced artifacts.

  • Solubilization Technique: To ensure complete dissolution, vortex the solution thoroughly. If necessary, brief sonication in a water bath can be used, but avoid excessive heating which can accelerate degradation.

  • Storage:

    • Aliquoting: Dispense the primary stock into single-use aliquots in low-protein-binding tubes. This prevents repeated freeze-thaw cycles, which can compromise compound stability and introduce moisture.

    • Temperature: Store aliquots at -20°C or, for long-term storage (>1 month), at -80°C.

    • Light Sensitivity: Protect from light by using amber vials or by wrapping tubes in foil. Indole derivatives can be photosensitive.

Q2: My compound is precipitating when I dilute it into my aqueous assay buffer. What are the likely causes and solutions?

Answer:

Precipitation upon dilution is a classic solubility problem. The compound may be soluble in the high-concentration DMSO stock but crashes out when introduced to the predominantly aqueous environment of the assay buffer.

  • The "Why": This occurs when the final concentration of the compound exceeds its maximum solubility in the assay buffer. The physicochemical properties of the buffer, such as pH, ionic strength, and protein content, heavily influence this solubility limit.[3] Indole compounds in particular can be sensitive to the pH of the surrounding medium.[4]

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5%. High DMSO concentrations can be toxic to cells and can alter protein conformation.

  • Perform a Solubility Test: Before running a full assay, perform a small-scale visual solubility test. Add the highest required concentration of your compound to the assay buffer and observe for any cloudiness or precipitate after a relevant incubation period (e.g., 30-60 minutes) at the assay temperature.

  • Modify the Dilution Method: Instead of a single large dilution step, use a serial dilution method. First, create an intermediate dilution of the DMSO stock in a solvent more compatible with your aqueous buffer (e.g., pure ethanol or a co-solvent mixture) before the final dilution into the assay buffer. This can ease the transition from an organic to an aqueous environment.

  • Adjust Buffer pH: The amine group in 2-(1H-indol-1-yl)ethanamine makes its solubility pH-dependent. If your assay allows, test the compound's solubility in buffers with slightly different pH values to find an optimal range.[3][5]

Section 2: Investigating Assay-Specific Artifacts

If handling and solubility issues are ruled out, the next step is to investigate potential interference between the compound and the assay technology itself. Many indole-containing molecules are flagged as potential Pan-Assay Interference Compounds (PAINS).[6][7]

Q3: How can I determine if my results are due to non-specific inhibition caused by compound aggregation?

Answer:

Compound aggregation is a notorious mechanism for generating false-positive results in high-throughput screening.[7][8] Aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition that is not related to specific binding at a target's active site.

  • The "Why": Small molecules, particularly those with planar aromatic structures like indole, can self-assemble into colloidal aggregates in aqueous solutions.[7] These particles present a large surface area that can non-selectively adsorb proteins.

Self-Validating Protocol: Detergent Counter-Screen

A standard method to test for aggregation-based activity is to re-run the assay in the presence of a low concentration of a non-ionic detergent.[6]

  • Reagent Preparation: Prepare your assay buffer with and without 0.01% (v/v) Triton X-100.

  • Assay Execution: Run your standard dose-response experiment in parallel using both the standard buffer and the detergent-containing buffer.

  • Data Analysis & Interpretation:

    • If the compound is a specific inhibitor: The IC50 value should remain relatively unchanged in the presence of the detergent.

    • If the compound is an aggregator: The apparent potency will be significantly reduced (a large rightward shift in the IC50 curve) or completely abolished in the detergent-containing buffer. The detergent disrupts the formation of the colloidal aggregates, "rescuing" the protein's activity.

Condition Expected IC50 for Specific Inhibitor Expected IC50 for Aggregator
Standard Assay Buffer10 µM10 µM
Buffer + 0.01% Triton X-100~10 µM (No significant change)>100 µM or No Activity (Potency is lost)
Q4: Could the compound be interfering directly with my assay's detection method (e.g., fluorescence, absorbance, or luminescence)?

Answer:

Yes, this is a common artifact. Compounds can absorb light at the excitation or emission wavelengths of a fluorescence assay, or they can be intrinsically fluorescent themselves ("autofluorescence").[9][10]

  • The "Why": The indole scaffold is a fluorophore. If its natural fluorescence overlaps with the detection channel of your assay, it will create a false signal. Similarly, if the compound absorbs light used for excitation or emitted by the reporter molecule, it can "quench" the signal and appear as inhibition.

Protocol: Assay Technology Interference Check

This protocol determines if the compound interferes with the assay readout in the absence of biological activity.

  • Prepare "Target-Free" Wells: Set up your assay plate as usual, but replace the key biological component (e.g., the enzyme, receptor, or cells) with plain assay buffer.

  • Add Compound: Add the compound across its typical dose-response concentration range to these target-free wells.

  • Add Detection Reagents: Add all other assay components, including the substrate or detection reagents.

  • Read Plate: Measure the signal (fluorescence, absorbance, etc.) as you normally would.

  • Analysis: If you observe a dose-dependent change in the signal in these control wells, it indicates direct interference. This data can be used to correct your primary assay data or may necessitate changing the assay technology.

Section 3: Advanced Troubleshooting and Data Interpretation

This section addresses more complex issues that may arise even after foundational checks are complete.

Q5: My dose-response curves are shallow or have poor R-squared values. What does this suggest?

Answer:

A shallow Hill slope or a poor curve fit can indicate several underlying issues beyond simple competitive binding.

  • The "Why": This pattern can be a hallmark of a non-specific or complex mechanism of action. Potential causes include:

    • Compound Instability: The compound may be degrading over the course of the assay incubation, leading to a weaker effect at later time points.

    • Redox Activity: Some indole-containing compounds can undergo redox cycling, generating reactive oxygen species (ROS) that can damage proteins non-specifically. This often results in time-dependent, covalent, or otherwise complex inhibition kinetics that do not fit a standard 1:1 binding model.[6]

    • Promiscuous Binding: The compound may be binding to multiple sites on the target protein or interacting with other components in the assay, leading to a convoluted signal. Indole scaffolds are known to interact with a wide variety of biological targets.[11]

Investigative Strategies:

  • Time-Dependence Assay: Measure the inhibitory effect at several different pre-incubation times (e.g., 5, 30, and 90 minutes) before adding the final substrate. A true, stable inhibitor should show a consistent IC50 regardless of pre-incubation time. An unstable compound or one with a complex mechanism may show increasing potency with time.

  • Jump-Dilution Experiment: To test for reversibility, incubate the target (e.g., enzyme) with a high concentration of the compound (e.g., 10x IC50). Then, rapidly dilute the mixture 100-fold to a final compound concentration well below the IC50. If the compound is a reversible inhibitor, you should see a rapid recovery of enzyme activity. If it is an irreversible or slowly-reversible inhibitor, activity will recover slowly or not at all.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing inconsistent results with this compound.

TroubleshootingWorkflow start Inconsistent Assay Results check_solubility Q: Is compound fully soluble in stock and assay buffer? start->check_solubility check_aggregation Q: Does activity persist in the presence of 0.01% Triton X-100? check_solubility->check_aggregation Yes solubility_issue Potential Cause: Solubility/Stability Issue check_solubility->solubility_issue No check_interference Q: Does compound alter signal in target-free control wells? check_aggregation->check_interference Yes aggregation_issue Potential Cause: Compound Aggregation check_aggregation->aggregation_issue No check_kinetics Q: Are dose-response curves well-behaved (slope ≈ 1)? check_interference->check_kinetics No interference_issue Potential Cause: Assay Technology Interference check_interference->interference_issue Yes complex_mechanism Potential Cause: Complex MoA / Reactivity check_kinetics->complex_mechanism No true_activity Proceed with Confidence: Likely True Biological Activity check_kinetics->true_activity Yes

Caption: Troubleshooting Decision Tree for Assay Variability.

References

  • Lee, J. H., & Lee, J. (2010). Environmental Factors Affecting Indole Production in Escherichia coli. Journal of Microbiology and Biotechnology, 20(3), 638-642. Available at: [Link]

  • Röhrig, U. F., Majjigapu, A. R., Vogel, P., Zoete, V., & Michielin, O. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. Available at: [Link]

  • Angene Chemical. (n.d.). This compound. Retrieved December 13, 2025, from [Link]

  • Da Settimo, F., Taliani, S., Trincavelli, M. L., Montagnani, V., & Martini, C. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 25(10), 2331. Available at: [Link]

  • Shafi, S., Ganie, S. A., & Khan, I. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2341. Available at: [Link]

  • Yu, A. M. (2008). Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. The AAPS Journal, 10(2), 242–253. Available at: [Link]

  • Estime, N., Autret, J. M., Teychené, S., & Biscans, B. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Product and Process Modeling, 5(1). Available at: [Link]

  • Barba, E., & Roselló-Soto, E. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 811. Available at: [Link]

  • Vasan, K., & Sali, A. (2021). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. CPT: Pharmacometrics & Systems Pharmacology, 10(11), 1336-1346. Available at: [Link]

  • Singh, P., & Kaur, M. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 26(16), 4983. Available at: [Link]

  • Frosini, M., & Saponara, S. (2019). Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1156-1164. Available at: [Link]

  • Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research/Reviews in Genetic Toxicology, 134(2-3), 113-142. Available at: [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 274-286. Available at: [Link]

  • Moore, A. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Journal of Drug Discovery and Development. Available at: [Link]

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved December 13, 2025, from [Link]

  • Ames, J. M., & Defaye, A. B. (2001). Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking. Journal of Agricultural and Food Chemistry, 49(4), 1885-1893. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57415655, 2-(1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride. Retrieved December 13, 2025, from [Link]

  • Aldeghi, M., & Baell, J. B. (2020). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. ACS Chemical Neuroscience, 11(17), 2596-2604. Available at: [Link]

  • De, S., & Stecher, B. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 84(15), e00529-18. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71752305. Retrieved December 13, 2025, from [Link]

  • Madruga, M. S., & Mottram, D. S. (1995). The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine. Journal of the Brazilian Chemical Society, 6(4), 261-266. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 912884, 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. Retrieved December 13, 2025, from [Link]

  • Dai, Y., & Verpoorte, R. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 23(11), 2959. Available at: [Link]

Sources

Validation & Comparative

Comparative analysis of "2-(1H-indol-1-yl)ethanamine methanesulfonate" and its 3-yl isomer

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 2-(1H-indol-1-yl)ethanamine and 2-(1H-indol-3-yl)ethanamine (Tryptamine)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Positional isomerism, the differential placement of functional groups on a core scaffold, is a fundamental concept in medicinal chemistry that can dramatically alter a molecule's pharmacological profile. This guide provides a detailed comparative analysis of two such isomers: 2-(1H-indol-1-yl)ethanamine and the well-characterized neuromodulator, 2-(1H-indol-3-yl)ethanamine, commonly known as tryptamine. While sharing the same molecular formula, the shift of the ethylamine side chain from the C3 position of the indole ring to the N1 position fundamentally alters the molecule's stereoelectronic properties. This guide elucidates these differences through a detailed examination of their chemical structures, plausible synthetic pathways, and a data-driven comparison of their expected pharmacological activities. We delve into the profound impact of this isomeric change on receptor affinity and functional activity, particularly at key serotonergic and trace amine-associated receptors. Furthermore, this guide furnishes detailed, field-proven protocols for radioligand binding and functional assays, providing researchers with the necessary tools to empirically validate the hypotheses presented herein.

Introduction: The Significance of the Indolethylamine Scaffold

The indolethylamine skeleton is a privileged scaffold in neuropharmacology, forming the backbone of a multitude of endogenous neurotransmitters, hormones, and clinically significant drugs.[1] Its structural similarity to serotonin (5-hydroxytryptamine) allows for interaction with a wide array of serotonergic G-protein coupled receptors (GPCRs), which are pivotal in regulating mood, cognition, and perception.[1][2]

This guide focuses on two specific indolethylamine isomers:

  • 2-(1H-indol-3-yl)ethanamine (Tryptamine): An endogenous trace amine and the parent compound for many psychedelic substances and migraine medications.[2][3] It is a metabolite of the amino acid tryptophan and acts as an agonist at serotonin and trace amine-associated receptors (TAARs).[3]

  • 2-(1H-indol-1-yl)ethanamine methanesulfonate: The N1-substituted isomer, where the ethylamine moiety is attached to the indole nitrogen. This structural rearrangement is predicted to have profound consequences on its biological activity.

The objective of this analysis is to dissect the structural, chemical, and pharmacological differences between these two molecules, highlighting how a subtle positional shift can transform a potent neuromodulator into a likely inactive compound at the same biological targets.

Structural and Physicochemical Comparison

The defining difference between the two isomers lies in the point of attachment of the ethylamine side chain. This seemingly minor change has significant stereoelectronic consequences.

  • In Tryptamine (3-yl isomer): The ethylamine chain is at the C3 position, a region of high electron density in the indole ring. The indole nitrogen's lone pair of electrons participates in the aromaticity of the ring system. The primary amine of the side chain is a key pharmacophoric element for receptor interaction.

  • In 2-(1H-indol-1-yl)ethanamine (1-yl isomer): The ethylamine chain is attached to the indole nitrogen (N1). This substitution disrupts the planarity and aromatic character of the pyrrole portion of the indole nucleus to some extent. Crucially, it positions the basic amine in a sterically and electronically different environment compared to tryptamine.

The use of a methanesulfonate (mesylate) salt for the 1-yl isomer is a common pharmaceutical strategy to improve the solubility and stability of amine-containing compounds, making them easier to handle and formulate for experimental and clinical use.[4]

Table 1: Physicochemical Properties of Indolethylamine Isomers

Property2-(1H-indol-1-yl)ethanamine2-(1H-indol-3-yl)ethanamine (Tryptamine)
IUPAC Name 2-(1H-indol-1-yl)ethan-1-amine2-(1H-indol-3-yl)ethan-1-amine[3]
CAS Number 13708-58-261-54-1[3]
Molecular Formula C₁₀H₁₂N₂C₁₀H₁₂N₂[3]
Molar Mass 160.22 g/mol 160.22 g/mol [3]
Appearance (Data not widely available)Solid
Salt Form Discussed MethanesulfonateFreebase / Common Salts (HCl, Fumarate)

Comparative Synthesis Strategies

The synthetic routes to these isomers are fundamentally different, reflecting their distinct structural nature. Tryptamine synthesis often involves constructing the indole ring itself, while the 1-yl isomer is typically formed by modifying a pre-existing indole.

Synthesis of Tryptamine (3-yl Isomer)

A classic and versatile method is the Fischer Indole Synthesis . This involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For tryptamine, 4-aminobutyraldehyde or a protected equivalent is often used.

Synthesis of 2-(1H-indol-1-yl)ethanamine (1-yl Isomer)

The most direct route involves the N-alkylation of indole . Indole is first deprotonated with a strong base (e.g., NaH) to form the indolide anion, which then acts as a nucleophile, attacking a suitable 2-carbon electrophile with a protected amine, such as 2-bromoethylamine hydrobromide, followed by deprotection.

G cluster_0 Tryptamine (3-yl) Synthesis: Fischer Indole cluster_1 Indole-1-ethylamine (1-yl) Synthesis: N-Alkylation P1 Phenylhydrazine P4 Fischer Indolization (Ring Formation) P1->P4 P2 4-Aminobutyraldehyde (protected) P2->P4 P3 Acid Catalyst (e.g., H₂SO₄, PPA) P3->P4 P5 Deprotection P4->P5 P6 Tryptamine P5->P6 N1 Indole N3 Indolide Anion N1->N3 Deprotonation N2 Strong Base (e.g., NaH) N5 Nucleophilic Substitution (SN2) N3->N5 N4 2-Haloethylamine (protected) N4->N5 N6 Protected Intermediate N5->N6 N7 Deprotection N6->N7 N8 2-(1H-indol-1-yl)ethanamine N7->N8

Figure 1. Comparative synthetic workflows for the two isomers.

Comparative Pharmacology: A Tale of Two Isomers

The pharmacological activity of tryptamines is primarily mediated by their interaction with serotonin (5-HT) receptors and Trace Amine-Associated Receptor 1 (TAAR1).[3] Tryptamine itself serves as a valuable baseline for understanding how structural modifications affect receptor engagement.

Receptor Binding Affinity

Tryptamine (3-yl Isomer): Tryptamine is a known agonist at multiple serotonin receptors, with a notable affinity for the 5-HT₂ₐ receptor, which is central to the mechanism of classic psychedelics.[2] It is also the prototypical agonist for TAAR1.[3] Its binding affinity is well-documented across a range of receptors.

Table 2: Representative Receptor Binding Affinities (Ki, nM) for Tryptamine

ReceptorTryptamine (Ki, nM)Predicted 2-(1H-indol-1-yl)ethanamine (Ki, nM)Rationale for Prediction
5-HT₂ₐ 7.36 (EC₅₀)[3]>10,000Incorrect orientation of the protonated amine relative to the indole scaffold disrupts key interactions with the receptor binding pocket.
5-HT₁ₐ Inactive[3]Likely InactiveIf the parent compound is inactive, the structurally divergent isomer is unlikely to gain affinity.
TAAR1 Agonist (Potency varies by species)[3]>10,000The specific pharmacophore for TAAR1 agonism is not met by the N1-substituted structure.
SERT Weak>10,000The structure deviates significantly from known serotonin reuptake inhibitors.

Note: Data for tryptamine is often reported as EC₅₀ for functional activity, which is a strong correlate of binding potency.

Functional Activity & Signaling

Tryptamine's function is a direct consequence of its binding. As a full agonist at the 5-HT₂ₐ receptor, it activates the Gq/11 signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium.[6] Its activation of TAAR1 typically leads to Gs protein coupling and an increase in cyclic AMP (cAMP).

Given the prediction of negligible binding affinity, 2-(1H-indol-1-yl)ethanamine is expected to be functionally inactive at these same receptors. It would not elicit a response in functional assays that measure downstream signaling events like calcium flux or cAMP accumulation.

G Tryptamine Tryptamine Receptor 5-HT₂ₐ Receptor (GPCR) Tryptamine->Receptor Binds & Activates G_Protein Gαq Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein:Gαq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Figure 2. Tryptamine-mediated 5-HT₂ₐ receptor Gq signaling pathway.
Metabolism

Tryptamine is rapidly metabolized in the body, primarily through oxidative deamination by monoamine oxidase (MAO), converting it to indole-3-acetic acid.[3] This rapid metabolism results in a very short biological half-life and low oral bioavailability.[3] The susceptibility to MAO is a key feature of its pharmacokinetic profile.

The metabolic fate of 2-(1H-indol-1-yl)ethanamine is likely different. While it still possesses a primary amine, its position relative to the indole ring is altered. MAO enzymes have specific substrate requirements, and it is plausible that the 1-yl isomer is a poor substrate for MAO-A and MAO-B. This could potentially lead to a longer half-life if the compound were to be administered in vivo, though its expected lack of primary pharmacological activity makes this point largely academic.

Experimental Protocols for Validation

To empirically test the hypotheses presented, standardized, robust assays are required. The following protocols describe the determination of receptor binding affinity and functional G-protein activation.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

Objective: To determine the Ki of 2-(1H-indol-1-yl)ethanamine at the human 5-HT₂ₐ receptor.

Materials:

  • Cell membranes expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]ketanserin (a 5-HT₂ₐ antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

  • Non-specific binding control: Mianserin (10 µM).

  • Test compounds: Tryptamine (positive control), 2-(1H-indol-1-yl)ethanamine.

  • 96-well microplates, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), vacuum filtration manifold, scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 150 µL of diluted cell membranes (e.g., 10-20 µg protein).[8]

    • 50 µL of test compound dilution or buffer (for total binding) or Mianserin (for non-specific binding).

    • 50 µL of [³H]ketanserin at a final concentration near its Kd (e.g., 1-2 nM).[8]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.[8]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Figure 3. Workflow for a radioligand competition binding assay.
Protocol 2: cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cAMP, which is characteristic of Gs or Gi-coupled receptor activation.

Objective: To determine if the test compounds act as agonists at a Gs-coupled receptor (e.g., TAAR1) or a Gi-coupled receptor.

Materials:

  • HEK293 cells stably expressing the target receptor (e.g., human TAAR1).

  • Assay medium (e.g., HBSS or DMEM).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (a direct adenylyl cyclase activator, used for Gi-coupled assays).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[9][10]

  • Test compounds.

Procedure (Gs-coupled agonist mode):

  • Cell Plating: Seed the cells in 96- or 384-well plates and grow to near confluency.

  • Assay Preparation: Aspirate the growth medium and replace it with stimulation buffer containing a PDE inhibitor. Pre-incubate for 30 minutes.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a known agonist as a positive control.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis & Detection: Lyse the cells and measure the accumulated cAMP according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve.

    • Plot cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) for agonists.

(For a Gi-coupled assay, cells are stimulated with forskolin to induce cAMP production, and the ability of a test agonist to inhibit this production is measured).

Discussion and Future Directions

The analysis strongly indicates that the positional isomerism between 2-(1H-indol-3-yl)ethanamine (tryptamine) and 2-(1H-indol-1-yl)ethanamine results in two vastly different pharmacological entities. Tryptamine is a well-established neuromodulator and a scaffold for potent CNS-active drugs.[3][11] Its structure is finely tuned for interaction with specific GPCRs. In contrast, by moving the ethylamine side chain to the indole nitrogen, the essential pharmacophore for binding to serotonin and trace amine receptors is disrupted. The resulting molecule, 2-(1H-indol-1-yl)ethanamine, is predicted to be inactive at these classical tryptamine targets.

This comparison serves as a powerful case study for drug development professionals on the critical importance of substituent placement. It underscores that even isosteric replacements or positional shifts can lead to an "activity cliff," where a minor structural change causes a total loss of biological function.

Future work should focus on:

  • Empirical Validation: Performing the radioligand binding and functional assays detailed above to confirm the predicted lack of activity for the 1-yl isomer.

  • Broader Screening: Submitting 2-(1H-indol-1-yl)ethanamine to a broad panel of receptor screens to determine if it has gained affinity for any other, unrelated biological targets.

  • Metabolic Stability: Experimentally assessing the metabolism of the 1-yl isomer by MAO and cytochrome P450 enzymes to verify the hypothesis of altered metabolic stability.

Conclusion

The comparative analysis of 2-(1H-indol-1-yl)ethanamine and its 3-yl isomer, tryptamine, reveals a stark dichotomy in predicted pharmacological properties driven by a simple positional change. Tryptamine is a potent agonist at key neuroreceptors, while its 1-yl counterpart is almost certainly devoid of significant activity at these same sites due to profound changes in its molecular geometry and electronic profile. This guide not only provides the theoretical framework for understanding these differences but also the practical experimental protocols needed to validate these claims, offering valuable insights for researchers in neuroscience and medicinal chemistry.

References

  • Wikipedia. Tryptamine. [Link]

  • Wikipedia. α-Methyltryptamine. [Link]

  • Dean, J. G., et al. (2023). Indolethylamine N-methyltransferase deletion impacts mouse behavior without disrupting endogenous psychedelic tryptamine production. ACS Chemical Neuroscience. [Link]

  • Lopes, A., et al. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. Frontiers in Human Neuroscience. [Link]

  • Dinis-Oliveira, R. J. (2017). The hallucinogenic world of tryptamines: an updated review. Acta Medica Portuguesa. [Link]

  • Zhang, Y., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules. [Link]

  • ResearchGate. Synthesis of 2-(1-((1-(methylsulfonyl)-1H-indol-2- yl)methyl)-1H-benzo[d]imidazol-2-yl)quinoline-3- carbonitrile. [Link]

  • Kim, K., et al. (2023). Molecular insights into GPCR mechanisms for drugs of abuse. Molecular Psychiatry. [Link]

  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Molecules. [Link]

  • ResearchGate. Low-level Determination of Residual Methyl Methane Sulfonate and Ethyl Methane Sulfonate in Pharmaceuticals by Gas Chromatography with Mass Spectrometry. [Link]

  • Yu, A. M. (2008). Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. The AAPS Journal. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

  • Cameron, L. P., et al. (2024). G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. Physiological Reviews. [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • ResearchGate. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice. [Link]

  • Wang, N., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • bioRxiv. Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. [Link]

  • Popp, F. D., & Meisel, J. L. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. [Link]

  • MDPI. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures. [Link]

  • Spirit Pharmacist. Introduction to Psychedelic Tryptamines. [Link]

  • The Royal Society of Chemistry. Supporting Information for Gold-catalyzed formation of indole derivatives. [Link]

  • MDPI. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. [Link]

  • ProQuest. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytoki. [Link]

  • UNODC. Tryptamines Details. [Link]

  • ResearchGate. An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide. [Link]

  • Challis, G. L. (2018). Gut Microbiota-Produced Tryptamine Activates an Epithelial G-Protein-Coupled Receptor to Increase Colonic Secretion. Cell Host & Microbe. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • Semantic Scholar. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. [Link]

  • University of Florida. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. [Link]

  • Kumar, A., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Journal of Chromatographic Science. [Link]

  • AZoLifeSciences. (2021). GPCR Signaling Pathways. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]

  • Creative Bioarray. cAMP Assay. [Link]

  • Wang, N., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. Functional Assays. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. [Link]

Sources

A Comparative Analysis of 2-(1H-indol-1-yl)ethanamine Methanesulfonate and Related Indole Derivatives in CNS Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold in Neuropharmacology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural and synthetic compounds with significant biological activities.[1][2] Its structural resemblance to endogenous neurotransmitters, such as serotonin, has made it a focal point for the design of novel therapeutics targeting the central nervous system (CNS). This guide provides a comparative analysis of the biological activity of 2-(1H-indol-1-yl)ethanamine and its derivatives, with a particular focus on their interactions with key serotonin and dopamine receptors, which are implicated in a wide range of neurological and psychiatric disorders.[3] While specific data for the methanesulfonate salt of 2-(1H-indol-1-yl)ethanamine is not extensively available in public literature, this guide will draw upon data from structurally analogous indole derivatives to provide a scientifically grounded comparison of their potential activities.

The position of the ethylamine side chain on the indole ring, as well as substitutions on both the indole nucleus and the amine, can dramatically influence receptor affinity and functional activity.[4][5] This guide will explore these structure-activity relationships (SAR), offering insights into the rational design of novel CNS-active agents.

Comparative Analysis of Receptor Binding Affinities

The interaction of indole derivatives with serotonin (5-HT) and dopamine (D) receptors is a critical determinant of their pharmacological profile. The following sections present a comparative overview of the binding affinities (Ki, nM) of various indole ethylamine derivatives at selected serotonin and dopamine receptor subtypes. It is important to note that the data presented is compiled from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Serotonin Receptor Subtypes

Serotonin receptors are a diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate the effects of serotonin.[6] They are major targets for drugs treating depression, anxiety, and psychosis.[7]

Table 1: Comparative Binding Affinities (Ki, nM) of Indole Derivatives at Serotonin Receptors

Compound/Derivative5-HT1A5-HT2A5-HT2CReference(s)
2-(Indol-3-yl)ethylamine (Tryptamine)~200~150~50[2][6]
5-Methoxy-2-(indol-3-yl)cyclopropylamine40--[2]
5-Fluoro-2-(indol-3-yl)cyclopropylamine--1.9[2]
N,N-Dimethyl-2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine18-40--[8]
N,N-Diethyl-2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine18-40--[8]

Note: A lower Ki value indicates a higher binding affinity.

The data in Table 1 illustrates that modifications to the core tryptamine structure significantly impact serotonin receptor affinity. For instance, the introduction of a cyclopropyl ring between the ethylamine side chain and the indole-3-position, along with a 5-fluoro substitution, results in a compound with high affinity for the 5-HT2C receptor.[2] Similarly, N-alkylation and substitution at the 5-position of the indole ring can modulate affinity for the 5-HT1A receptor.[8]

Dopamine Receptor Subtypes

Dopamine receptors are crucial for motor control, motivation, and cognition.[9] They are primary targets for antipsychotic medications and treatments for Parkinson's disease.

Table 2: Comparative Binding Affinities (Ki, nM) of Indole Derivatives at Dopamine Receptors

Compound/DerivativeD2D4Reference(s)
2-[5-[[(Trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine DerivativesModerate to LowModerate to Low[8]
2-Aminomethyl-5-cyanoindoles>8600 (selectivity over D2)0.52 - 1.0[10]
1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-oneHigh Selectivity0.5[10]

Note: A lower Ki value indicates a higher binding affinity.

As shown in Table 2, certain indole derivatives can be engineered to exhibit high affinity and selectivity for specific dopamine receptor subtypes. For example, 2-aminomethyl-5-cyanoindoles demonstrate remarkable selectivity for the D4 receptor over the D2 receptor.[10] This highlights the potential for designing subtype-selective dopamine receptor ligands based on the indole scaffold.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on indole derivatives allows for the formulation of key structure-activity relationships that guide the design of new compounds with desired pharmacological profiles.

Radioligand_Binding_Assay start Start prepare Prepare Assay Plate: - Add Assay Buffer - Add Test Compound (varying concentrations) - Add Radioligand start->prepare add_membranes Add Cell Membranes (expressing target receptor) prepare->add_membranes incubate Incubate (e.g., 60 min at 25°C) add_membranes->incubate separate Separate Bound and Free Radioligand (via vacuum filtration onto glass fiber filters) incubate->separate wash Wash Filters (to remove unbound radioligand) separate->wash quantify Quantify Radioactivity (using liquid scintillation counting) wash->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of the radioligand.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Dopamine D2 Receptor Activation

This protocol describes a cell-based functional assay to determine the efficacy and potency of a test compound as an agonist or antagonist at the dopamine D2 receptor.

Objective: To measure the functional activity of a test compound at the dopamine D2 receptor.

Materials:

  • Test Compound: 2-(1H-indol-1-yl)ethanamine derivative

  • Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the human dopamine D2 receptor and a reporter system (e.g., cAMP-sensitive biosensor). [4]* Control Agonist: Dopamine or another known D2 receptor agonist.

  • Control Antagonist: Haloperidol or another known D2 receptor antagonist.

  • Cell Culture Medium and Assay Buffer.

  • Microplate Reader capable of detecting the reporter signal (e.g., fluorescence).

Functional_Assay start Start plate_cells Plate D2 Receptor-Expressing Cells in a 96-well plate start->plate_cells incubate_cells Incubate Cells (allow to adhere) plate_cells->incubate_cells add_compounds Add Test Compound (agonist or antagonist mode) and Control Ligands incubate_cells->add_compounds incubate_reaction Incubate (allow for receptor activation/inhibition) add_compounds->incubate_reaction measure_signal Measure Reporter Signal (e.g., cAMP levels via fluorescence) incubate_reaction->measure_signal analyze_data Data Analysis: - Generate dose-response curves - Determine EC50 (potency) and Emax (efficacy) measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based functional assay.

Procedure:

  • Seed the D2 receptor-expressing cells into a 96-well plate and allow them to attach overnight.

  • For agonist testing, add the test compound at various concentrations to the cells.

  • For antagonist testing, pre-incubate the cells with the test compound at various concentrations before adding a fixed concentration of a known D2 agonist.

  • Incubate the plate for a specific period to allow for receptor signaling.

  • Measure the intracellular cAMP levels or other second messenger signals using a suitable detection method. The D2 receptor is a Gi/o-coupled receptor, so its activation typically leads to a decrease in cAMP levels. [4]6. Plot the response against the log concentration of the test compound to generate dose-response curves.

  • From the dose-response curves, determine the EC50 (the concentration that produces 50% of the maximal response) for agonists and the IC50 for antagonists. The maximal effect (Emax) can also be determined to assess the efficacy of an agonist.

Conclusion

While direct comparative data for 2-(1H-indol-1-yl)ethanamine methanesulfonate is limited, the analysis of its structural analogs provides valuable insights into the potential pharmacological profile of this class of compounds. The indole scaffold offers a versatile platform for the design of potent and selective ligands for serotonin and dopamine receptors. The structure-activity relationships discussed herein underscore the importance of subtle structural modifications in fine-tuning receptor affinity and functional activity. The provided experimental protocols offer a framework for the systematic evaluation of novel indole derivatives, facilitating the discovery and development of next-generation CNS therapeutics. Further investigation into the specific pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023). PubMed Central. [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Indole-2-yl and Indole-3-yl Methanones. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 3-Cyanoindole and Other Indole Analogs. BenchChem.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences. [Link]

  • Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. (2017). Frontiers in Pharmacology. [Link]

  • Barf, T. A., et al. (1996). 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates. Journal of Medicinal Chemistry. [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). PubMed Central. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2018). PubMed Central. [Link]

  • Glennon, R. A., et al. (1998). Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. Journal of Medicinal Chemistry. [Link]

  • Receptor Binding Assay - Part 1. (2017). YouTube. [Link]

  • Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. (2024). PLOS ONE. [Link]

  • 5-HT1D Receptor Agonist Properties of Novel 2-[5-[[(Trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and Their Use as Synthetic. (1996). American Chemical Society. [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Glennon, R. A., et al. (1997). 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2016). PubMed Central. [Link]

  • Kumbhare, R. M., et al. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Medicinal Chemistry. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI Bookshelf. [Link]

  • Heinrich, T., et al. (2004). Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. (2013). PubMed Central. [Link]

  • Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. (2021). MDPI. [Link]

  • Cignarella, G., et al. (1992). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Development and Characterization of Novel Selective, Non-Basic Dopamine D 2 Receptor Antagonists for the Treatment of Schizophrenia. (2021). MDPI. [Link]

  • Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. (2001). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2-(1H-indol-1-yl)ethanamine. PubChem. [Link]

  • Meck, W. H. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior. [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). MDPI. [Link]

Sources

Validating the Bioactivity of 2-(1H-indol-1-yl)ethanamine Methanesulfonate: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the validation of a novel compound's bioactivity is a critical first step in the long journey of therapeutic discovery. This guide provides an in-depth, objective comparison of in vitro methodologies to validate the bioactivity of "2-(1H-indol-1-yl)ethanamine methanesulfonate," a molecule belonging to the promising class of indole derivatives. Drawing from established protocols and recent findings on similar chemical structures, we will explore the most probable biological targets and the corresponding experimental frameworks to rigorously assess its therapeutic potential.

The core structure, 2-(1H-indol-1-yl)ethanamine, suggests a strong likelihood of interaction with key players in neurotransmission, namely monoamine oxidase (MAO) enzymes and serotonin receptors. This guide will therefore focus on providing a comparative analysis of in vitro assays for these two primary targets. We will delve into the causality behind experimental choices and present detailed, self-validating protocols to ensure scientific integrity.

Potential Biological Targets and Comparative Compounds

The indole ethylamine scaffold is a privileged structure in neuropharmacology. Its presence in endogenous molecules like serotonin and melatonin, as well as in numerous synthetic drugs, points towards a high probability of interaction with monoaminergic systems. Based on the available literature for analogous compounds, we will consider two primary hypotheses for the bioactivity of this compound:

  • Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes responsible for the degradation of monoamine neurotransmitters.[1][2][3][4] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[1][2][3]

  • Serotonin Receptor Modulation: The structural similarity to serotonin makes serotonin receptors a highly probable target. There are numerous serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A), and ligands can exhibit a range of effects from agonism to antagonism, each with distinct therapeutic implications.[5][6][7][8]

For a robust comparative analysis, the performance of this compound should be benchmarked against well-characterized compounds.

TargetAlternative/Reference CompoundsRationale
MAO-A ClorgylineA well-established, selective MAO-A inhibitor.[3]
MAO-B SelegilineA selective inhibitor of MAO-B.[3]
Serotonin Receptors Serotonin (5-HT)The endogenous ligand, to establish a baseline for agonist activity.[7]
SpiperoneA well-known antagonist with high affinity for 5-HT2A receptors.[7]

In Vitro Validation Workflow

A systematic approach to validating the bioactivity of our target compound involves a tiered screening process. The initial phase will focus on determining the inhibitory potential against MAO enzymes and the binding affinity for key serotonin receptor subtypes. Subsequent functional assays will then elucidate the nature of these interactions (e.g., agonist vs. antagonist activity).

G cluster_0 Primary Screening cluster_1 Functional Characterization MAO Inhibition Assay MAO Inhibition Assay Functional Assays Functional Assays MAO Inhibition Assay->Functional Assays If active Receptor Binding Assay Receptor Binding Assay Receptor Binding Assay->Functional Assays If active

Caption: A streamlined workflow for the in vitro validation of this compound.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This assay will determine if this compound can inhibit the activity of the two major MAO isoforms, MAO-A and MAO-B. A continuous spectrophotometric method offers high accuracy and is well-suited for this purpose.[2]

Principle: The assay measures the enzymatic activity of MAO-A and MAO-B by monitoring the production of a specific metabolite from a substrate. The presence of an inhibitor will lead to a decrease in the rate of product formation.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human MAO-A and MAO-B enzymes are used as the enzyme source.

    • Kynuramine is used as a substrate for MAO-A, and benzylamine is used for MAO-B.[2]

  • Assay Setup:

    • Prepare a series of dilutions of the test compound, this compound, and the reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B).

    • In a 96-well plate, add the enzyme, substrate, and the test or reference compound to the appropriate wells. Include control wells with no inhibitor.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • The formation of 4-hydroxyquinoline from kynuramine by MAO-A is measured spectrophotometrically at 316 nm.[2]

    • The formation of benzaldehyde from benzylamine by MAO-B is measured at 250 nm.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compoundExperimental ValueExperimental Value
ClorgylineKnown ValueKnown Value
SelegilineKnown ValueKnown Value
Serotonin Receptor Binding Assay

This assay will determine the affinity of this compound for specific serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. Radioligand binding assays are a classic and reliable method for this purpose.[6][7]

Principle: The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor. The amount of displacement is proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A or 5-HT2A).

  • Assay Setup:

    • In a 96-well filter plate, combine the cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled, high-affinity ligand).

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters to remove any unbound radioligand.

  • Scintillation Counting and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki (inhibition constant), which is a measure of the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.

Data Presentation:

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)
This compoundExperimental ValueExperimental Value
SerotoninKnown ValueKnown Value
SpiperoneKnown ValueKnown Value

Signaling Pathway Visualization

Should the binding assays indicate significant affinity for a G-protein coupled serotonin receptor like 5-HT2A, it is crucial to understand the potential downstream signaling effects.

G Test Compound Test Compound 5-HT2A Receptor 5-HT2A Receptor Test Compound->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates

Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.

Conclusion

This guide outlines a robust and scientifically sound framework for the initial in vitro validation of "this compound." By systematically evaluating its potential as a monoamine oxidase inhibitor and a serotonin receptor ligand, researchers can gain crucial insights into its mechanism of action and therapeutic potential. The provided protocols, when benchmarked against established reference compounds, will yield high-quality, reproducible data essential for making informed decisions in the drug discovery pipeline. Subsequent functional assays, guided by the outcomes of these initial screens, will further refine our understanding of this promising indole derivative.

References

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec (PDF). [Link]

  • Monoamine Oxidase Assays - Cell Biolabs, Inc. [Link]

  • Monoamine Oxidase Inhibitor Screening Kit (BA0188) - Assay Genie. [Link]

  • Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents - PubMed. [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. [Link]

  • Characterization of 5-HT(>1>A,B) and 5-HT(>2>A,C) serotonin receptor binding. [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PubMed. [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC - PubMed Central. [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - ResearchGate. [Link]

  • Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. [Link]

  • Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf - NIH. [Link]

  • Serotonin Receptor Subtypes and Ligands - ACNP. [Link]

  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of Novel Indolethylamines: A Case Study with 2-(1H-indol-1-yl)ethanamine methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the aphorism 'know thy compound' has never been more critical. Early, comprehensive understanding of a candidate molecule's interaction with biological targets is paramount to mitigating downstream risk and illuminating therapeutic potential. This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity of novel compounds, using the hypothetical molecule "2-(1H-indol-1-yl)ethanamine methanesulfonate" as our case study.

The indolethylamine scaffold, of which our subject compound is a derivative, is a privileged structure in neuropharmacology. It forms the backbone of the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and a multitude of synthetic ligands. Consequently, any novel indolethylamine warrants a rigorous evaluation of its binding affinity across a spectrum of related receptors to ascertain its selectivity profile. This guide will walk you through the rationale, design, and execution of such a study, focusing on the gold-standard radioligand binding assay.

The Imperative of Early-Stage Cross-Reactivity Profiling

Assessing off-target binding is not merely a checkbox exercise; it is a foundational step in drug development that informs critical decisions.[1][2][3] Unforeseen interactions can lead to adverse drug reactions (ADRs), while a broader-than-expected binding profile might suggest novel therapeutic applications.[1] By investing in a comprehensive screening panel early on, we can de-risk candidates, refine structure-activity relationships (SAR), and build a robust data package for future IND submissions.[2]

Our investigational compound, this compound, bears structural resemblance to tryptamines, which are known to interact with a variety of monoamine receptors. Therefore, our primary focus will be on the serotonin (5-HT) receptor family, but a comprehensive assessment necessitates a wider net.

Designing the Cross-Reactivity Study: A Multi-Tiered Approach

A logical and cost-effective strategy involves a tiered screening approach. We begin with a broad panel of targets and then proceed to more focused studies on primary hits. For our compound, a logical screening cascade would be:

  • Primary Screening: A broad panel of receptors, transporters, and ion channels with known clinical relevance for safety pharmacology.[1][4]

  • Secondary Screening: Focused dose-response assays on any "hits" from the primary screen to determine binding affinity (Kᵢ).

  • Functional Assays: Cellular assays to determine whether the binding interaction results in agonism, antagonism, or inverse agonism at the identified off-targets.

This guide will focus on the methodology for the secondary screening phase, where we quantify the binding affinity.

Experimental Design: Radioligand Competition Binding Assay

The competitive radioligand binding assay remains the benchmark for quantifying ligand-receptor interactions due to its sensitivity and reproducibility.[5] The principle is straightforward: we measure the ability of our unlabeled test compound (the "competitor") to displace a radiolabeled ligand of known high affinity and specificity from its receptor.

Logical Workflow for Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Membrane Preparation (e.g., from cells expressing the target receptor) incubation Incubation: Membranes + Radioligand + Test Compound (varying conc.) prep_membranes->incubation prep_ligands Prepare Radioligand (e.g., [3H]5-CT) and Test Compound Solutions prep_ligands->incubation filtration Rapid Filtration to separate bound from free radioligand incubation->filtration scintillation Scintillation Counting to quantify bound radioactivity filtration->scintillation ic50 Generate Competition Curve (Bound Radioactivity vs. [Test Compound]) scintillation->ic50 ki Calculate IC50 (Concentration of test compound that inhibits 50% of binding) ic50->ki cheng_prusoff Calculate Ki from IC50 using Cheng-Prusoff equation ki->cheng_prusoff

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol: Competition Binding Assay for 5-HT₇ Receptor

This protocol provides a specific example for assessing the binding of this compound at the human serotonin 7 (5-HT₇) receptor, a common target for indole-like structures.[6][7]

1. Materials & Reagents:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT₇ receptor.

  • Radioligand: [³H]5-Carboxamidotryptamine ([³H]5-CT), a high-affinity 5-HT₇ agonist.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT₇ antagonist, such as SB-269970.[7]

  • Filtration: 96-well glass fiber filters (e.g., GF/C), presoaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

2. Membrane Preparation:

  • Frozen cell pellets are thawed and homogenized in ice-cold lysis buffer.

  • The homogenate is centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in assay buffer.

  • Protein concentration is determined using a standard method (e.g., BCA assay).[8]

3. Assay Procedure (96-well plate format): [8]

  • To each well, add the following in order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of various concentrations of the test compound (typically a 10-point dilution series).

    • 50 µL of [³H]5-CT at a final concentration close to its Kₑ (e.g., 0.2 nM).[6]

    • 100 µL of the membrane preparation (containing 10-20 µg of protein).

  • The final assay volume is 250 µL.

  • Incubate the plate for 60 minutes at 30°C with gentle agitation.[8]

4. Filtration and Counting:

  • The incubation is terminated by rapid vacuum filtration through the 96-well filter plate.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal competition curve.

  • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]

Comparative Data Analysis

To put the cross-reactivity profile into context, it is essential to compare the binding affinities of our test compound with a known reference compound. For our study, we will compare this compound with Serotonin (5-HT).

Table 1: Comparative Binding Affinity (Kᵢ, nM) Profile

TargetClassRadioligandThis compound (Kᵢ, nM)Serotonin (5-HT) (Kᵢ, nM)
5-HT₁ₐ GPCR[³H]8-OH-DPAT152
5-HT₁ₑ GPCR[³H]5-HT81
5-HT₂ₐ GPCR[³H]Ketanserin12050
5-HT₂ₑ GPCR[³H]LSD25080
5-HT₇ GPCR[³H]5-CT53
Dopamine D₂ GPCR[³H]Spiperone>10,000>10,000
Adrenergic α₁ GPCR[³H]Prazosin2,5005,000
Adrenergic α₂ GPCR[³H]Rauwolscine1,8003,000
Histamine H₁ GPCR[³H]Pyrilamine>10,000>10,000
hERG Ion Channel[³H]Astemizole8,500>10,000

This is a hypothetical dataset for illustrative purposes.

Interpretation of Results:

The hypothetical data in Table 1 suggests that this compound is a potent ligand for several serotonin receptors, particularly 5-HT₁ₑ, 5-HT₇, and 5-HT₁ₐ. Its affinity for 5-HT₂ subfamily receptors is significantly lower, and it shows poor affinity for the other tested monoamine receptors and the hERG channel. This profile indicates a degree of selectivity for certain 5-HT receptor subtypes. The high affinity for multiple 5-HT receptors underscores the importance of subsequent functional assays to determine the compound's activity (agonist vs. antagonist) at each of these targets.

Potential Signaling Consequences

Binding to a G-protein coupled receptor (GPCR) like the 5-HT₇ receptor initiates a cascade of intracellular events. Understanding this is crucial for predicting the physiological effects of the compound.

G compound 2-(1H-indol-1-yl)ethanamine methanesulfonate receptor 5-HT7 Receptor compound->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Increases pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Potential Gs-coupled signaling pathway for a 5-HT₇ receptor agonist.

Conclusion and Future Directions

This guide has outlined a robust and scientifically rigorous approach to characterizing the cross-reactivity of a novel indolethylamine. By employing systematic, high-quality binding assays, researchers can build a comprehensive selectivity profile that is essential for informed decision-making in the drug discovery pipeline. The hypothetical data for this compound reveals a compound with high affinity for specific serotonin receptors, a finding that would necessitate further investigation through functional assays to elucidate its pharmacological activity and therapeutic potential. This methodical approach, grounded in established principles of pharmacology, is the cornerstone of successful drug development.

References

  • Current Protocols in Pharmacology. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • bioRxiv. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • bioRxiv. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. [Link]

  • PubMed Central (PMC). (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • Creative Biolabs. Off-Target Profiling. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Eurofins Discovery. Specialized Pre-IND and Specialty In Vitro Profiling Panels. [Link]

Sources

A Comparative Guide to the Efficacy of 2-(1H-indol-1-yl)ethanamine Methanesulfonate Against Known Inhibitors of Serotonin Receptors and Monoamine Oxidase

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

To researchers, scientists, and drug development professionals, the exploration of novel chemical entities with the potential to modulate key biological targets is a cornerstone of therapeutic innovation. The compound 2-(1H-indol-1-yl)ethanamine methanesulfonate, a tryptamine analog, presents an intriguing structural motif. While direct experimental data on its pharmacological profile remains to be fully elucidated, its core structure—an indole ring coupled to an ethanamine side chain at the 1-position—suggests potential interactions with well-established neurological targets. This guide provides a comprehensive, albeit speculative, comparative analysis of the potential efficacy of this compound against known inhibitors of two primary, plausible biological targets: serotonin (5-HT) receptors and monoamine oxidase (MAO).

The rationale for selecting these targets is grounded in established structure-activity relationships (SAR) for indole-containing compounds. Tryptamine and its derivatives are famously associated with the serotonergic system, while a diverse array of indole structures have demonstrated potent inhibition of monoamine oxidase.[1][2][3][4][5] This guide will, therefore, be structured around these two potential mechanisms of action, offering a theoretical framework for researchers to initiate their own investigations. We will present known inhibitors for each target class, summarize their pharmacological data, and provide detailed experimental protocols to facilitate the empirical validation of the hypotheses put forth herein.

Hypothesized Target I: Serotonin (5-HT) Receptors

The structural similarity of 2-(1H-indol-1-yl)ethanamine to serotonin (5-hydroxytryptamine) makes the 5-HT receptors a primary family of interest. The ethanamine side chain is a common feature of ligands for these receptors. However, the substitution at the 1-position of the indole ring is less conventional for potent agonists compared to the more common 3-position substitution seen in classic psychedelics and other tryptamine derivatives.[6][7][8][9][10] This structural variance may confer a unique binding profile, potentially leading to antagonistic activity.

Comparative Analysis with Known 5-HT Receptor Antagonists

To provide a framework for comparison, we will consider a selection of well-characterized 5-HT receptor antagonists, with a focus on the 5-HT2A subtype, a key target for many psychoactive compounds and therapeutic agents.[11][12][13][14][15]

InhibitorTarget(s)Mechanism of ActionReported Affinity (Ki) / Potency (IC50)
Ketanserin 5-HT2A, α1-adrenergicAntagonist5-HT2A: ~1-3 nM
Risperidone 5-HT2A, D2, othersAntagonist5-HT2A: ~0.1-0.5 nM
Pimavanserin 5-HT2AInverse Agonist5-HT2A: ~0.087 nM
Cyproheptadine 5-HT2A, H1, othersAntagonist5-HT2A: ~1-5 nM

Speculative Comparison with this compound:

The 1-position substitution on the indole nucleus of 2-(1H-indol-1-yl)ethanamine may hinder the optimal orientation for agonistic activity at the 5-HT2A receptor, a conformation often facilitated by a 3-substituted side chain. This could potentially position the molecule to act as an antagonist. Its affinity relative to established antagonists like ketanserin or risperidone would be dependent on how the 1-substituted side chain interacts with the receptor's binding pocket. It is plausible that the compound could exhibit modest to moderate affinity, and its selectivity profile across different 5-HT receptor subtypes would require empirical determination.

Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • [3H]-Ketanserin (radioligand)

  • Test compound (this compound)

  • Non-specific binding control (e.g., Mianserin)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-h5-HT2A cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Ketanserin, and varying concentrations of the test compound.

  • For non-specific binding, use a high concentration of a known antagonist like Mianserin.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value.

Expected Outcome: This assay will provide a quantitative measure of the affinity of this compound for the 5-HT2A receptor, allowing for a direct comparison with the known inhibitors listed in the table above.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Cell Membranes (HEK293-h5-HT2A) reagents Add Reagents to Plate: - Binding Buffer - [3H]-Ketanserin - Test Compound / Control prep->reagents incubation Add Membranes & Incubate reagents->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50, Ki) scintillation->analysis

Caption: Workflow for 5-HT2A Radioligand Binding Assay.

Hypothesized Target II: Monoamine Oxidase (MAO)

The indole nucleus is a common scaffold in many known monoamine oxidase inhibitors (MAOIs).[2][3] MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenethylamine.[16] Inhibition of MAO can be either reversible or irreversible.

Comparative Analysis with Known MAO Inhibitors

We will compare the potential activity of this compound with a selection of well-established MAOIs, including both selective and non-selective, as well as reversible and irreversible inhibitors.[16][17][18][19]

InhibitorTarget(s)Mechanism of ActionReported Potency (IC50 / Ki)
Phenelzine MAO-A and MAO-BIrreversible, Non-selectivePotent, in the nanomolar range
Tranylcypromine MAO-A and MAO-BIrreversible, Non-selectivePotent, in the nanomolar range
Moclobemide MAO-AReversible, SelectiveMAO-A: ~200-500 nM
Selegiline MAO-B (at low doses)Irreversible, SelectiveMAO-B: ~5-10 nM
Rasagiline MAO-BIrreversible, SelectiveMAO-B: ~1-5 nM

Speculative Comparison with this compound:

The structure of 2-(1H-indol-1-yl)ethanamine does not immediately suggest a mechanism for irreversible inhibition, which often involves reactive groups that form covalent bonds with the enzyme.[17] Therefore, if it is an MAOI, it is more likely to be a reversible inhibitor. The selectivity for MAO-A versus MAO-B would depend on the specific interactions of the 1-substituted indole ring with the active site of each isoform. The ethanamine side chain is similar to the endogenous substrates, which could facilitate binding. Its potency would need to be empirically determined and could range from weak to moderate, depending on the favorability of its binding conformation.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a compound against MAO-A and MAO-B.

Objective: To determine the IC50 values of this compound for human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

  • Test compound (this compound)

  • Known inhibitors for controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection reagent (e.g., for measuring hydrogen peroxide or a fluorescent product)

  • Microplate reader (fluorometric or colorimetric)

Procedure:

  • In a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and varying concentrations of the test compound.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate.

  • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a stop solution).

  • Add the detection reagent and measure the signal (fluorescence or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expected Outcome: This assay will provide the IC50 values for the inhibition of both MAO-A and MAO-B, allowing for a quantitative comparison with the known inhibitors and an assessment of its selectivity.

G cluster_pathway Monoamine Oxidase Catalytic Pathway Monoamine Monoamine (e.g., Serotonin, Dopamine) MAO MAO Enzyme (MAO-A or MAO-B) Monoamine->MAO Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide MAO->H2O2 Inhibitor MAO Inhibitor Inhibitor->MAO Blocks Catalysis

Caption: Simplified Monoamine Oxidase (MAO) Inhibition Pathway.

Conclusion and Future Directions

While the precise pharmacological profile of this compound awaits empirical validation, its structural characteristics provide a strong basis for hypothesizing its interaction with either serotonin receptors or monoamine oxidase. This guide has presented a comparative framework against known inhibitors of these two major target classes, offering a starting point for further investigation. The provided experimental protocols are robust and widely accepted methods for assessing the activity of novel compounds at these targets.

For researchers in drug discovery and development, the next logical steps would be to perform the described in vitro assays to determine the binding affinities and inhibitory potencies of this compound. Should significant activity be observed at either target, further studies, including functional assays, selectivity profiling against a broader range of receptors and enzymes, and eventually in vivo models, would be warranted to fully characterize its pharmacological effects and therapeutic potential. The unique 1-position substitution on the indole ring may yet reveal novel structure-activity relationships, contributing valuable knowledge to the field of medicinal chemistry.

References

  • Monoamine oxidase inhibitor. (2023). In Wikipedia. [Link]

  • Stahl, S. M. (2012, October 8). Irreversible Monoamine Oxidase Inhibitors Revisited. Psychiatric Times. [Link]

  • Roth, B. L. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology, 199, 115028. [Link]

  • Serotonin receptor antagonist. (2023). In Wikipedia. [Link]

  • Serotonin 5-HT2A receptor antagonist. (2023). In Wikipedia. [Link]

  • Bonnet, U., & Scherbaum, N. (2017). Moclobemide: therapeutic use and clinical studies. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 16(7), 767-778. [Link]

  • Liebowitz, M. R., Quitkin, F. M., Stewart, J. W., McGrath, P. J., Harrison, W., Rabkin, J. G., ... & Markowitz, J. S. (1988). Studies of selective and reversible monoamine oxidase inhibitors. Journal of clinical psychiatry, 49, 3-7. [Link]

  • Isbister, G. K., & Buckley, N. A. (2020). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. StatPearls Publishing. [Link]

  • List of MAO inhibitors + Uses & Side Effects. (2024, November 22). Drugs.com. [Link]

  • Finberg, J. P. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340. [Link]

  • Carradori, S., & Petzer, J. P. (2015). New Frontiers in Selective Human MAO-B Inhibitors. Journal of Medicinal Chemistry, 58(15), 5959-5975. [Link]

  • Sheehan, D. V., & Raj, A. B. (1993). Reversible and irreversible monoamine oxidase inhibitors in other psychiatric disorders. Acta psychiatrica Scandinavica. Supplementum, 377, 58-64. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Initial reversible inhibition by mechanism-based inhibitors of MAO. Frontiers in pharmacology, 9, 41. [Link]

  • 5-HT2A receptor. (2023). In Wikipedia. [Link]

  • Gumpper, R. H., & Roth, B. L. (2022). “Selective” serotonin 5-HT 2A receptor antagonists. Biochemical pharmacology, 199, 115028. [Link]

  • Youdim, M. B., & Finberg, J. P. (1982). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Modern problems of pharmacopsychiatry, 19, 63-74. [Link]

  • Gáspár, A., Baki, A., & Cseh, S. (2021). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific reports, 11(1), 1-14. [Link]

  • Reversible inhibitors of monoamine oxidase A. (2019, September 17). GPnotebook. [Link]

  • Blandini, F., & Fancellu, R. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current medicinal chemistry, 26(20), 3713-3722. [Link]

  • MAO-B Inhibitors in PD. (2019, April 19). Unshakeable MD. [Link]

  • Chae, C. H., & Kim, M. G. (1996). QSAR analysis of indole analogues as monoamine oxidase inhibitors. Journal of chemical information and computer sciences, 36(4), 664-671. [Link]

  • Gáspár, A., Baki, A., & Cseh, S. (2021). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific Reports, 11(1), 7801. [Link]

  • Filimonov, S. I., Chirkova, Z. V., Kabanova, M. V., Abramov, I. G., Petzer, A., Petzer, J. P., & Trifonov, R. E. (2016). An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase. Bioorganic & medicinal chemistry letters, 26(9), 2266-2270. [Link]

  • Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., Brandt, S. D., & Geyer, M. A. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. ACS pharmacology & translational science, 3(6), 1182-1198. [Link]

  • Serotonin antagonists: Uses, common brands, and safety info. (2022, May 2). SingleCare. [Link]

  • Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., Brandt, S. D., & Geyer, M. A. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1182-1198. [Link]

  • Canal, C. E., & Murnane, K. S. (2017). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. Drug and alcohol dependence, 177, 119-127. [Link]

  • Serotonin 5-HT3 Receptor Antagonists. (2018, January 15). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • 5HT3 receptor antagonists. (n.d.). Drugs.com. [Link]

  • Kaur, M., & Singh, M. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC medicinal chemistry, 12(6), 871-895. [Link]

  • Andrews, M., Jones, C., Betageri, R., Bori, A., Chen, Y., D'Souza, M., ... & Ioannidis, S. (2017). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. Bioorganic & medicinal chemistry letters, 27(12), 2695-2701. [Link]

  • Kaur, M., & Singh, M. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 12(6), 871-895. [Link]

Sources

Comparative Benchmarking of 2-(1H-indol-1-yl)ethanamine Methanesulfonate Against Standard Serotonergic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and benchmarking of the novel compound, 2-(1H-indol-1-yl)ethanamine methanesulfonate. Given its structural analogy to endogenous tryptamines and known serotonergic agents, we hypothesize its activity at serotonin (5-hydroxytryptamine, 5-HT) receptors. This document outlines the scientific rationale and detailed experimental protocols for comparing its pharmacological profile against well-established standard compounds. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Benchmarking

The indolethylamine scaffold is a privileged structure in neuropharmacology, forming the core of the neurotransmitter serotonin and a multitude of synthetic and natural psychoactive compounds. The title compound, this compound, is a structural isomer of tryptamine, differing in the point of attachment of the ethylamine side chain to the indole ring (position 1 instead of 3). This structural nuance necessitates a thorough investigation of its pharmacological properties to determine its receptor affinity, selectivity, and functional efficacy.

The methanesulfonate salt form is typically employed to enhance the solubility and stability of the parent amine, facilitating its use in aqueous buffers for in vitro assays. Our primary objective is to elucidate the compound's profile as a potential serotonin receptor modulator. To achieve this, we will benchmark it against a panel of standard compounds with known affinities and activities at various 5-HT receptor subtypes.

Selection of Standard Compounds

The choice of standard compounds is critical for a meaningful comparison. We have selected a range of agonists that target the 5-HT1 receptor subfamily, as these are common targets for indolethylamine derivatives.

  • Serotonin (5-Hydroxytryptamine) : The endogenous ligand for all 5-HT receptors, serving as the primary reference for potency and efficacy.

  • Sumatriptan : A well-characterized 5-HT1B and 5-HT1D receptor agonist, widely used in the treatment of migraine headaches.[1][2][3] Its mechanism involves cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release.[2]

  • L-694,247 : A potent and selective 5-HT1D receptor full agonist.[4][5] It exhibits significantly higher affinity for the 5-HT1D receptor over other 5-HT1 subtypes.[5]

  • CP-94253 : A highly selective 5-HT1B receptor agonist.[6][7][8] It is a valuable tool for dissecting the specific roles of the 5-HT1B receptor.

Experimental Benchmarking Protocols

A multi-tiered approach involving receptor binding and functional assays is essential for a comprehensive pharmacological characterization.

Radioligand Binding Assays: Determining Affinity and Selectivity

Radioligand binding assays are fundamental in determining the affinity (Ki) of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing target 5-HT receptor subtype prep2 Homogenization in lysis buffer prep1->prep2 prep3 Centrifugation to pellet membranes prep2->prep3 prep4 Resuspend and determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of test compound prep4->assay1 assay2 Equilibrate at a specific temperature assay1->assay2 assay3 Separate bound from free radioligand via vacuum filtration assay2->assay3 assay4 Wash filters to reduce non-specific binding assay3->assay4 analysis1 Quantify radioactivity on filters using scintillation counting assay4->analysis1 analysis2 Plot percent displacement vs. log[compound] analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3 analysis4 Calculate Ki using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: 5-HT1D Receptor Binding Assay

  • Membrane Preparation :

    • Utilize membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human recombinant 5-HT1D receptor.

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.[9]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[9]

    • Wash the pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay :

    • The assay is performed in a 96-well plate format.

    • To each well, add the cell membranes, the radioligand (e.g., [3H]5-carboxamidotryptamine), and varying concentrations of the test compound or a standard.

    • Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to reach equilibrium.[9]

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).

  • Filtration and Detection :

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[9]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[9]

  • Data Analysis :

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol should be repeated for a panel of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, etc.) to establish a selectivity profile.

Functional Assays: Determining Efficacy

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For Gi-coupled receptors like the 5-HT1 family, a common method is to measure the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway for Gi-Coupled 5-HT1D Receptor

cluster_membrane Cell Membrane receptor 5-HT1D Receptor g_protein Gi Protein (αβγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP (decreased) ac->camp ligand Agonist (e.g., 2-(1H-indol-1-yl)ethanamine) ligand->receptor atp ATP atp->ac

Caption: Agonist-induced signaling of the 5-HT1D receptor.

Detailed Protocol: cAMP Functional Assay

  • Cell Culture and Stimulation :

    • Use a cell line stably expressing the 5-HT1 receptor subtype of interest (e.g., 5-HT1D).

    • Plate the cells in a suitable format (e.g., 96-well plate) and grow to an appropriate confluency.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound or a standard.

  • cAMP Detection :

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis :

    • Plot the measured cAMP levels against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

    • The potency (EC50) and efficacy (Emax relative to a full agonist like serotonin) will classify the compound as a full agonist, partial agonist, or antagonist.

Data Presentation and Interpretation

Quantitative data from the benchmarking assays should be summarized in a clear and concise format to facilitate comparison.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C
2-(1H-indol-1-yl)ethanamine [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Serotonin1.55.04.510.28.5
Sumatriptan2501510>10,000>10,000
L-694,247200251.2>10,000>10,000
CP-942538002.1150>10,000>10,000

Note: Data for standard compounds are representative values from the literature.

Table 2: Comparative Functional Efficacy at the 5-HT1D Receptor

CompoundPotency (EC50, nM)Efficacy (Emax, % of Serotonin)Classification
2-(1H-indol-1-yl)ethanamine [Experimental Data][Experimental Data][To be determined]
Serotonin8.0100%Full Agonist
Sumatriptan2095%Full Agonist
L-694,2473.5100%Full Agonist

Preliminary Pharmacokinetic Profiling

For drug development professionals, an early assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial.[10] A standard panel of in vitro assays can provide valuable insights.

  • Solubility : Determine the thermodynamic and kinetic solubility in phosphate-buffered saline (PBS) at various pH values.

  • Metabolic Stability : Incubate the compound with liver microsomes (human and rat) and measure its depletion over time to predict the rate of metabolic clearance.

  • Plasma Protein Binding : Use equilibrium dialysis to determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability.

  • Cell Permeability : Employ a Caco-2 cell monolayer assay to assess the potential for oral absorption.

Conclusion

This guide provides a structured and scientifically rigorous approach to the initial characterization of this compound. By systematically benchmarking its binding affinity, selectivity, and functional efficacy against well-known standards like serotonin and sumatriptan, researchers can effectively elucidate its pharmacological profile. The outlined protocols for receptor binding, functional cAMP assays, and preliminary ADME profiling constitute a self-validating system that ensures data integrity and provides a solid foundation for further investigation into the therapeutic potential of this novel compound.

References

  • Vertex AI Search. (n.d.). Sumatriptan Succinate 6mg/0.5mL: A Comprehensive Clinical Profile for Healthcare Providers - GlobalRx. Retrieved January 21, 2026.
  • Healthline. (n.d.). Sumatriptan: Side Effects, Dosage, Mechanism of Action, and More. Retrieved January 21, 2026.
  • Chem-Impex. (n.d.). 2-(2-Methyl-1H-indol-3-yl)ethylamine. Retrieved January 21, 2026.
  • Drugs.com. (2025).
  • PubMed. (n.d.). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Sumatriptan. PubChem. Retrieved January 21, 2026, from [Link]

  • Migraine Buddy. (2023). Sumatriptan: Dosage, Side Effects, and Migraine Relief. Retrieved January 21, 2026.
  • Wikipedia. (n.d.). Serotonin receptor agonist. Retrieved January 21, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Dual acting norepinephrine reuptake inhibitors and 5-HT2A receptor antagonists: Identification, synthesis and activity of novel 4-aminoethyl-3-(phenylsulfonyl)-1H-indoles. Retrieved January 21, 2026.
  • PubMed. (n.d.). 5-HT1D receptor agonists and human coronary artery reactivity in vitro: crossover comparisons of 5-HT and sumatriptan with rizatriptan and L-741519. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (2012). The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). L-694247: a potent 5-HT1D receptor agonist. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Pharmacology of serotonin: what a clinician should know. Retrieved January 21, 2026.
  • PubMed. (n.d.). A review of the genetic effects of ethyl methanesulfonate. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: A possible mechanism of action. Retrieved January 21, 2026.
  • ACS Publications. (n.d.). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Retrieved January 21, 2026.
  • MDPI. (2022). Pharmacokinetics of DA-6886, A New 5-HT4 Receptor Agonist, in Rats. Retrieved January 21, 2026, from [Link]

  • PubMed. (2020). Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1 H-indol-1-yl]- N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead Capable of Inducing Apoptosis in Cancer Cells. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). L-694,247. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved January 21, 2026.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved January 21, 2026.
  • MedChemExpress. (n.d.). L694247 | 5-HT1D Agonist. Retrieved January 21, 2026.
  • Frontiers. (2017). Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved January 21, 2026.
  • Sciforum. (2021). Optimization of Pharmacokinetic Compound Profile of Serotonin Receptor Ligands via Machine Learning. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
  • ResearchGate. (2017). Synthesis of 2-(1-((1-(methylsulfonyl)-1H-indol-2- yl)methyl)-1H-benzo[d]imidazol-2-yl)quinoline-3- carbonitrile. Retrieved January 21, 2026.
  • Google Patents. (n.d.). US20110166364A1 - Synthesis of 3--5-[2-(phenylsulfonyl)ethyl]-1h-indole. Retrieved January 21, 2026.
  • PubMed. (n.d.). 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.).
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved January 21, 2026.
  • PubMed Central. (n.d.). Characterization of 5-HT1D receptor binding sites in post-mortem human brain cortex. Retrieved January 21, 2026.
  • PubMed Central. (n.d.).
  • PubMed. (n.d.). 5-Hydroxytryptamine receptor assays. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays. Retrieved January 21, 2026.
  • PubMed. (n.d.). The 5-HT1B receptor agonist CP-94253 reduces food intake and preserves the behavioural satiety sequence. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Retrieved January 21, 2026, from [Link]

Sources

A Guide to Ensuring Reproducibility in Experiments with 2-(1H-indol-1-yl)ethanamine Methanesulfonate and Related Indoleamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indoleamines and the Reproducibility Challenge

Indoleamines, a class of compounds characterized by an indole nucleus linked to an ethylamine side chain, are of significant interest in medicinal chemistry and drug discovery. Tryptamine, a well-known member of this family, is a precursor to numerous bioactive molecules and a privileged scaffold in modern medicinal chemistry.[1] Derivatives of these compounds have shown promise as antitumor, antimicrobial, and neuroactive agents.[2][3][4][5][6]

The methanesulfonate salt of 2-(1H-indol-1-yl)ethanamine is designed to improve the solubility and bioavailability of the parent amine, a common strategy in pharmaceutical development.[7] However, the synthesis and handling of indole derivatives can be fraught with challenges that directly impact experimental reproducibility. Issues such as low yields, side product formation, and instability can lead to inconsistent results.[8][9][10] This guide aims to provide a framework for mitigating these challenges.

Synthesis and Purification: A Reproducible Protocol

The synthesis of indole derivatives often involves multi-step processes where careful control of reaction conditions is paramount. The following is a detailed protocol for a representative synthesis of an indole-ethylamine derivative, highlighting critical steps for ensuring reproducibility.

Experimental Protocol: Synthesis of a Tryptamine Derivative

This protocol outlines a common method for synthesizing tryptamine derivatives, which can be adapted for 2-(1H-indol-1-yl)ethanamine.

Step 1: Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for creating the indole ring system.[8][9]

  • Reaction: Phenylhydrazine is reacted with an appropriate aldehyde or ketone under acidic conditions.

  • Causality: The choice of acid catalyst (e.g., ZnCl2, PPA, HCl) and reaction temperature are critical and often require empirical optimization.[8] Electron-donating or withdrawing groups on the reactants can significantly affect the reaction's success and yield.[9][10]

  • Troubleshooting: Low yields can result from suboptimal reaction conditions, instability of intermediates, or the presence of interfering functional groups.[8] Side reactions like aldol condensation can also occur.[8]

Step 2: Formation of the Methanesulfonate Salt

To improve handling and solubility, the synthesized amine is converted to its methanesulfonate salt.

  • Reaction: The freebase amine is dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of methanesulfonic acid.

  • Causality: The salt formation is an acid-base reaction.[7][11] The purity of the starting amine is crucial for obtaining a pure salt.

  • Troubleshooting: The resulting salt should be collected by filtration and washed with a non-polar solvent to remove any unreacted starting materials.

Comprehensive Characterization: The Key to Self-Validation

Thorough characterization of the synthesized compound is non-negotiable for reproducibility. A combination of spectroscopic and chromatographic methods should be employed to confirm the identity and purity of the final product.

Analytical Techniques for Characterization
TechniquePurposeKey Observables
Infrared (IR) Spectroscopy To identify functional groups.N-H stretching (around 3300-3500 cm⁻¹ for the amine), and the broad N-H⁺ stretch of the amine salt.[7][12]
Nuclear Magnetic Resonance (¹H NMR) To determine the chemical structure and purity.Chemical shifts and splitting patterns of protons on the indole ring and the ethylamine side chain confirm the structure.[12]
Mass Spectrometry (MS) To confirm the molecular weight.Provides the accurate molecular mass of the compound.[12]
Thin-Layer Chromatography (TLC) To assess purity and monitor reaction progress.A single spot indicates a likely pure compound.[13]
High-Performance Liquid Chromatography (HPLC) To determine purity with high accuracy.Provides a quantitative measure of purity.

Comparison with Alternative Indole Derivatives

The choice of a specific indole derivative in research is often dictated by its intended biological target and desired physicochemical properties. Below is a comparison of 2-(1H-indol-1-yl)ethanamine with other relevant classes of indole derivatives.

Compound ClassStructural FeaturesCommon ApplicationsKey AdvantagesPotential Challenges for Reproducibility
Tryptamines (3-substituted) Ethylamine at the 3-position of the indole ring.Precursors to neurotransmitters, psychedelic drugs, and various pharmaceuticals.[1]Well-established synthetic routes.Susceptible to side reactions at other positions on the indole ring.
Indole-3-Carbinols A hydroxymethyl group at the 3-position.Investigated for anticancer properties.Can be derived from natural sources.Prone to polymerization under acidic conditions.
Indole-3-acetic acids A carboxymethyl group at the 3-position.Plant hormones, with some derivatives showing biological activity in mammals.Commercially available.Can be sensitive to decarboxylation under harsh conditions.
Bis-indole Alkaloids Two indole moieties, often linked.Marine natural products with a wide range of biological activities, including antileishmanial properties.[14]Potent biological activity.Complex synthesis and purification.

Visualizing the Workflow for Reproducibility

To ensure a consistent and reproducible experimental outcome, a logical workflow should be followed. The diagram below illustrates the key stages, from synthesis to final characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_final Final Product start Starting Materials reaction Chemical Reaction (e.g., Fischer Indole Synthesis) start->reaction workup Reaction Workup & Crude Purification reaction->workup salt Salt Formation (Methanesulfonate) workup->salt purification Final Purification (e.g., Recrystallization) salt->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry ir IR Spectroscopy chromatography Chromatography (TLC/HPLC) final_product Pure, Characterized 2-(1H-indol-1-yl)ethanamine methanesulfonate

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(1H-indol-1-yl)ethanamine Methanesulfonate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 2-(1H-indol-1-yl)ethanamine methanesulfonate, a lesser-studied indole derivative. Due to the limited publicly available data on this specific N1-substituted indole, this document establishes a comparative framework using its well-characterized structural isomer, tryptamine (2-(1H-indol-3-yl)ethanamine), and its extensive family of derivatives. By juxtaposing the known SAR of tryptamines with the structural nuances of 2-(1H-indol-1-yl)ethanamine, we aim to provide a predictive foundation for researchers and a roadmap for future investigations into this compound class.

Introduction: The Significance of the Indole Nucleus and Positional Isomerism

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Tryptamine and its derivatives, characterized by an ethylamine side chain at the C3 position of the indole ring, are well-known for their interactions with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.[3][4][5]

The compound of interest, 2-(1H-indol-1-yl)ethanamine, presents a critical structural deviation: the ethylamine moiety is attached to the N1 position of the indole ring. This seemingly subtle shift in substitution is anticipated to have profound implications for the molecule's conformational flexibility, electronic properties, and ultimately, its interaction with biological targets. The methanesulfonate salt form is often employed to enhance the solubility and stability of a parent compound, though it is important to consider the potential for the formation of genotoxic impurities during synthesis.

This guide will dissect the known SAR of C3-substituted tryptamines to extrapolate potential SAR for N1-substituted analogs, propose key structural modifications for investigation, and provide detailed experimental protocols to validate these hypotheses.

Comparative Structure-Activity Relationship Analysis: N1 vs. C3 Substitution

The biological activity of tryptamine derivatives is heavily influenced by substitutions on both the indole ring and the ethylamine side chain.[6][7] By examining these trends, we can formulate hypotheses about the SAR of 2-(1H-indol-1-yl)ethanamine.

The Role of the Ethylamine Side Chain

In tryptamine derivatives, modifications to the terminal amine of the ethylamine side chain are a key determinant of activity and selectivity. N,N-dialkylation, for instance, is a common feature of many potent 5-HT2A receptor agonists. It is reasonable to hypothesize that similar modifications to the primary amine of 2-(1H-indol-1-yl)ethanamine would also modulate its biological profile.

The Impact of Indole Ring Substitution

Substitutions at various positions on the indole ring of tryptamine have been extensively studied. For example, hydroxylation or methoxylation at the 4- or 5-position can significantly enhance affinity and efficacy at certain 5-HT receptor subtypes.[4][6] The electronic and steric effects of substituents on the benzene portion of the indole ring in 2-(1H-indol-1-yl)ethanamine are likely to have a similar, though not identical, influence on its activity.

Hypothetical SAR Comparison

The following table presents a comparative summary of the known SAR for tryptamine (C3-substituted) derivatives and the postulated SAR for 2-(1H-indol-1-yl)ethanamine (N1-substituted) analogs.

Structural Modification Known Effect in Tryptamine (C3-substituted) Derivatives Postulated Effect in 2-(1H-indol-1-yl)ethanamine (N1-substituted) Analogs
N,N-dialkylation of the ethylamine Generally increases potency at 5-HT2A receptors.[6]Likely to modulate receptor affinity and selectivity. The optimal alkyl group size may differ from C3-isomers.
Substitution at the 4-position Hydroxy or methoxy groups can increase potency at 5-HT2A/2C receptors.[6]Substitution at this position is expected to influence electronic properties and potential hydrogen bonding interactions.
Substitution at the 5-position Methoxy or other electron-donating groups often enhance affinity for 5-HT receptors.[4]Similar to C3-isomers, this position is a prime candidate for modulation of activity.
Substitution at the 2-position Methylation can alter selectivity and metabolic stability.Introduction of a substituent at this position could sterically influence the conformation of the N1-side chain.

Experimental Validation: A Proposed Workflow

To investigate the SAR of 2-(1H-indol-1-yl)ethanamine and its derivatives, a systematic approach involving synthesis and biological evaluation is necessary.

Synthetic Strategy

The synthesis of 2-(1H-indol-1-yl)ethanamine analogs can be achieved through N-alkylation of a substituted indole with a protected 2-haloethanamine, followed by deprotection.

Workflow for SAR Investigation

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start Substituted Indole step1 N-alkylation with protected 2-haloethanamine start->step1 step2 Deprotection step1->step2 product Target Analog Library step2->product assay1 Primary Screening: Receptor Binding Assays (e.g., 5-HT Receptor Panel) product->assay1 assay2 Functional Assays (e.g., Calcium Mobilization) assay1->assay2 assay3 In vivo Models (e.g., Head-twitch Response) assay2->assay3 analysis SAR Analysis and Lead Optimization assay3->analysis

Caption: Proposed workflow for the structure-activity relationship investigation of 2-(1H-indol-1-yl)ethanamine analogs.

Biological Evaluation: Receptor Binding Assays

A crucial first step in characterizing the synthesized analogs is to determine their binding affinity for a panel of relevant biological targets, such as the serotonin receptors. A competitive radioligand binding assay is a standard method for this purpose.[8][9]

Detailed Protocol: Competitive Radioligand Binding Assay for the 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., an analog of 2-(1H-indol-1-yl)ethanamine) for the human 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin.

  • Non-specific binding control: Mianserin.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the radioligand and non-specific binding control in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer.

      • Cell membranes (typically 10-20 µg of protein per well).

      • Test compound at various concentrations.

      • For total binding wells, add assay buffer instead of the test compound.

      • For non-specific binding wells, add a saturating concentration of mianserin.

  • Incubation:

    • Initiate the binding reaction by adding the radioligand ([3H]Ketanserin) to all wells at a concentration near its Kd.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Signaling Pathways

Should 2-(1H-indol-1-yl)ethanamine or its analogs exhibit activity at GPCRs like the 5-HT receptors, they would likely modulate intracellular signaling cascades. The following diagram illustrates a generic GPCR signaling pathway.[10][11][12]

Generic GPCR Signaling Pathway

GPCR_Signaling ligand Ligand (e.g., 2-(1H-indol-1-yl)ethanamine analog) receptor GPCR (e.g., 5-HT Receptor) ligand->receptor Binding g_protein Heterotrimeric G-protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP, IP3, DAG) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream Signal Transduction

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Conclusion and Future Directions

While direct experimental data on the structure-activity relationship of this compound remains elusive, a comparative analysis with its extensively studied C3-substituted isomer, tryptamine, provides a valuable framework for initiating research in this area. The positional isomerism is predicted to significantly alter the pharmacological profile, and a systematic investigation of substitutions on both the indole nucleus and the ethylamine side chain is warranted.

The experimental protocols and workflows outlined in this guide offer a clear path forward for researchers to synthesize novel analogs, characterize their binding affinities at relevant biological targets, and elucidate their functional activities. Such studies will not only illuminate the SAR of this intriguing compound class but also have the potential to uncover novel chemical entities with unique therapeutic applications.

References

  • Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... - ResearchGate. Available at: [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science. Available at: [Link]

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues | ACS Pharmacology & Translational Science. Available at: [Link]

  • Schematic representation of the GPCR signaling pathway. Protein... - ResearchGate. Available at: [Link]

  • GPCR Signaling Pathway - GeeksforGeeks. Available at: [Link]

  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PubMed Central. Available at: [Link]

  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PubMed. Available at: [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. Available at: [Link]

  • 8.4: G-protein Coupled Receptors (GPCRs) - Biology LibreTexts. Available at: [Link]

  • GPCR Pathway - Creative Diagnostics. Available at: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. Available at: [Link]

  • different biological activities of N-substituted derivatives of... - ResearchGate. Available at: [Link]

  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC. Available at: [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - ResearchGate. Available at: [Link]

  • Receptor Binding Assay Conditions a | Download Table - ResearchGate. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Available at: [Link]

  • A brief review of the biological potential of indole derivatives - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis of Some N-Substituted Indole Derivatives and Their Biological Activities. | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of thiourea derivatives of 2-(1H-indol-3-yl)ethanamine. - ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC - PubMed Central. Available at: [Link]

  • 2-(1H-indol-1-yl)ethanamine | C10H12N2 | CID 258690 - PubChem. Available at: [Link]

Sources

In Vivo Validation of 2-(1H-indol-1-yl)ethanamine Methanesulfonate: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound 2-(1H-indol-1-yl)ethanamine methanesulfonate. As a researcher in drug development, you understand that robust preclinical data is the bedrock of a successful therapeutic program. This document moves beyond a simple recitation of protocols; it delves into the strategic thinking and experimental design necessary to rigorously evaluate a new chemical entity, ensuring both scientific integrity and a clear path toward clinical translation.

The core of our approach is a comparative analysis. We will assess this compound not in isolation, but alongside a well-characterized reference compound and a negative control. This strategy provides essential context for interpreting the experimental findings and establishing a clear performance benchmark.

Understanding the Target: The Serotonergic System

The chemical structure of this compound, featuring an indole ethylamine backbone, strongly suggests an interaction with the serotonergic system. Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a vast array of physiological and behavioral processes, including mood, anxiety, cognition, and sleep.[1][2] Dysregulation of the serotonergic system is implicated in numerous psychiatric disorders, making it a key target for therapeutic intervention.[3][4]

Our initial hypothesis is that this compound acts as a modulator of serotonin receptors. The specific receptor subtype(s) and the nature of the interaction (e.g., agonist, antagonist, allosteric modulator) are key questions to be answered through the following in vivo studies.

The Comparator Compounds: Establishing a Robust Framework for Analysis

To effectively evaluate the in vivo profile of this compound, we will employ a three-arm study design:

  • Test Compound: this compound

  • Positive Control: A well-characterized serotonin receptor modulator. For this guide, we will use 8-OH-DPAT , a potent and selective 5-HT1A receptor agonist. This will allow us to compare the effects of our test compound to a known mechanism of action.

  • Negative Control: Vehicle (the solvent used to dissolve the compounds). This group accounts for any effects of the administration procedure itself.

This comparative approach is fundamental to a self-validating experimental system.[5]

Experimental Design: A Step-by-Step Guide to In Vivo Validation

The following protocols are designed to provide a comprehensive assessment of the in vivo effects of this compound. The choice of animal model, behavioral assays, and molecular analyses are all driven by our central hypothesis of serotonergic modulation.

Animal Model Selection and Justification

For initial behavioral screening, the adult male C57BL/6 mouse is an appropriate choice. This strain is widely used in neuroscience research, exhibits robust and reproducible behavioral phenotypes, and has a well-characterized response to serotonergic agents. It is crucial to provide a rationale for the selection of species, strain, gender, and age of the animals in any in vivo study.[6]

Dosing and Administration
  • Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic drug delivery in preclinical studies.

  • Dose Selection: A dose-response study is essential to determine the optimal concentration range for observing pharmacological effects while minimizing potential toxicity. A suggested starting range for a novel compound could be 1, 5, and 10 mg/kg.

  • Vehicle: The choice of vehicle will depend on the solubility of the test compound. A common vehicle is a solution of 0.9% saline with a small amount of a solubilizing agent like Tween 80.

Behavioral Assays for Assessing Serotonergic Activity

The following behavioral tests are sensitive to modulation of the serotonergic system and can provide insights into the potential therapeutic applications of this compound.

  • Rationale: The OFT is used to assess locomotor activity and anxiety-like behavior. Serotonergic compounds can have diverse effects on locomotion, and anxiolytic effects are often observed as increased exploration of the center of the arena.

  • Protocol:

    • Acclimate mice to the testing room for at least 60 minutes prior to testing.

    • Administer the test compound, positive control, or vehicle via IP injection.

    • After a 30-minute pretreatment period, place the mouse in the center of a 40 cm x 40 cm open field arena.

    • Record activity for 10 minutes using an automated tracking system.

    • Key parameters to analyze include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Rationale: The EPM is a widely used test for anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

  • Protocol:

    • Acclimate mice to the testing room for at least 60 minutes prior to testing.

    • Administer the test compound, positive control, or vehicle via IP injection.

    • After a 30-minute pretreatment period, place the mouse in the center of the elevated plus maze, facing an open arm.

    • Record activity for 5 minutes.

    • Key parameters to analyze include the percentage of time spent in the open arms and the number of entries into the open arms.

  • Rationale: The FST is a common screening tool for antidepressant-like activity. Compounds with antidepressant properties typically reduce the amount of time the animal spends immobile.[3]

  • Protocol:

    • On day 1 (pre-test), place each mouse in a cylinder of water (25°C) for 15 minutes.

    • On day 2 (test), administer the test compound, positive control, or vehicle via IP injection.

    • After a 30-minute pretreatment period, place the mouse back in the water cylinder for 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test.

Molecular and Neurochemical Analyses

Following behavioral testing, ex vivo tissue analysis can provide crucial information about the compound's mechanism of action.

  • Neurotransmitter Levels: High-performance liquid chromatography (HPLC) can be used to measure levels of serotonin and its metabolites (e.g., 5-HIAA) in different brain regions. This can indicate whether the compound alters serotonin synthesis, release, or metabolism.

  • Receptor Binding Assays: Radioligand binding assays can be performed on brain homogenates to determine the affinity of this compound for various serotonin receptor subtypes.

Data Presentation and Interpretation

Tabular Summary of Expected Behavioral Data
Treatment GroupDose (mg/kg)Open Field Test (Center Time, sec)Elevated Plus Maze (% Time in Open Arms)Forced Swim Test (Immobility, sec)
Vehicle-15 ± 220 ± 3150 ± 10
This compound118 ± 325 ± 4135 ± 12
525 ± 435 ± 5100 ± 8
1028 ± 540 ± 685 ± 7
8-OH-DPAT130 ± 4 45 ± 570 ± 6**

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Visualizing Workflows and Pathways

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution cluster_post_study Post-Study Analysis compound_synthesis Compound Synthesis & Characterization animal_acclimation Animal Acclimation & Habituation compound_synthesis->animal_acclimation dosing Dosing: Test Compound, Positive & Negative Controls animal_acclimation->dosing behavioral_assays Behavioral Assays (OFT, EPM, FST) dosing->behavioral_assays tissue_collection Tissue Collection behavioral_assays->tissue_collection neurochemical_analysis Neurochemical Analysis (HPLC) tissue_collection->neurochemical_analysis receptor_binding Receptor Binding Assays tissue_collection->receptor_binding data_analysis Statistical Analysis & Interpretation neurochemical_analysis->data_analysis receptor_binding->data_analysis

hypothesized_pathway compound 2-(1H-indol-1-yl)ethanamine methanesulfonate receptor Serotonin Receptor (e.g., 5-HT1A) compound->receptor Binds to g_protein G-protein signaling cascade receptor->g_protein Activates downstream Downstream Cellular Effects g_protein->downstream Modulates behavioral Behavioral Outcomes (e.g., anxiolysis, antidepressant effect) downstream->behavioral Leads to

comparison_logic test_compound 2-(1H-indol-1-yl)ethanamine methanesulfonate outcome Behavioral & Neurochemical Outcomes test_compound->outcome positive_control Positive Control (8-OH-DPAT) positive_control->outcome negative_control Negative Control (Vehicle) negative_control->outcome

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound approach to the in vivo validation of this compound. By employing a comparative study design and a multi-faceted assessment strategy, researchers can generate a comprehensive data package that elucidates the compound's mechanism of action, therapeutic potential, and overall preclinical profile.

Positive findings from these initial studies would warrant further investigation, including:

  • Pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

  • Toxicology studies to assess the compound's safety profile.

  • Evaluation in disease models that are relevant to the observed behavioral effects (e.g., chronic stress models for depression).

Adherence to these principles of robust in vivo research will not only enhance the quality and reproducibility of preclinical data but also increase the likelihood of successful clinical translation.

References

  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. [Link]

  • Daws, L. C., et al. (2013). 5-HT1B receptor modulation of the serotonin transporter in vivo: Studies using KO mice. Neuropharmacology, 70, 26-33. [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]

  • Krzysztofik, D., et al. (2020). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Molecules, 25(19), 4463. [Link]

  • Leopoldo, M., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(11), 2548. [Link]

  • Di Micco, S., et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLoS ONE, 19(6), e0304633. [Link]

  • Shine, L. S., et al. (2023). Serotonin regulation of behavior via large-scale neuromodulation of serotonin receptor networks. Nature Communications, 14(1), 3786. [Link]

  • Spies, M., et al. (2022). In vivo serotonin 1A receptor distribution in treatment-resistant depression. Translational Psychiatry, 12(1), 21. [Link]

  • Bambeke, F. V., et al. (2011). Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. Bioorganic & Medicinal Chemistry, 19(10), 3204-3215. [Link]

  • Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not mere regulatory hurdles; they are fundamental to ensuring a safe laboratory environment, protecting our ecosystem, and upholding the principles of responsible scientific stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(1H-indol-1-yl)ethanamine methanesulfonate, a compound utilized in various research applications.

Hazard Profile and Risk Assessment: A Synthesis of Components

Understanding the "why" behind safety protocols begins with a thorough hazard assessment. The risk profile of this compound is best understood by deconstructing its two primary chemical moieties.

  • The Indole Moiety: Indole and its derivatives are common scaffolds in biologically active compounds and pharmaceuticals.[1] While many are safe, the core indole structure can exhibit toxicity. It is known to be an environmental hazard, with some derivatives showing toxicity to aquatic life.[2]

  • The Methanesulfonate Moiety: This component warrants the highest degree of caution. Methanesulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-documented as potent mutagens, carcinogens, and reproductive toxins.[3][4] Their toxicity stems from their ability to act as alkylating agents, potentially damaging DNA. Although this compound is a salt and not a free ester, the potential for in-situ formation or reaction necessitates treating it with the same level of precaution as a hazardous methanesulfonate compound.

Given this composite nature, this compound must be presumed to be a hazardous substance.

Table 1: Presumed Hazard Profile
Hazard ClassificationDescriptionRationale & Cited Analogs
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on the general toxicity profile of amine compounds and methanesulfonate esters.[3][5]
Serious Health Hazard Suspected mutagen, carcinogen, and reproductive toxin.Extrapolated from the known properties of methanesulfonate esters like EMS and MMS.[3][4]
Skin/Eye Irritant May cause skin and serious eye irritation.A common property of many amine salts and alkylating agents.[5][6]
Environmental Hazard Potentially toxic to aquatic life.Based on the known aquatic toxicity of indole and its derivatives.[2]

Mandatory Personal Protective Equipment (PPE)

A proactive safety culture relies on an unbreachable barrier between the researcher and the potential hazard. When handling this compound in any form (solid or solution), the following PPE is mandatory.

Table 2: Required Personal Protective Equipment
Protection TypeSpecificationCausality
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact, as the compound is presumed to be toxic and irritant upon absorption.[7]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect against accidental splashes of solutions or fine powders causing serious eye irritation.[6]
Body Protection A standard, fully-fastened laboratory coat.To protect skin and personal clothing from contamination.[7]
Respiratory Protection Use exclusively within a certified chemical fume hood.To prevent inhalation of the powder, which is presumed to be acutely toxic and a long-term health hazard.[4]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by federal and local regulations for hazardous waste.[8] The process must be systematic, documented, and executed in coordination with your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Categorization

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9][10] Based on the toxicological data of its analogs, this compound waste must be categorized as Toxic Hazardous Waste .

Step 2: Segregation and Containment

Proper segregation is the cornerstone of safe waste management.

  • Designate a Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

  • Solid Waste: Collect any solid residue, contaminated weighing paper, or disposable labware (e.g., pipette tips) directly into the designated solid hazardous waste container. Do not mix with non-hazardous waste.

  • Aqueous Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not dispose of it down the drain. While some methanesulfonate solutions can be neutralized and disposed of via sanitary sewer under specific conditions and pH ranges, the potential mutagenicity of this compound makes such a practice unsafe and non-compliant.

  • Contaminated Materials: Any items grossly contaminated, such as gloves or bench paper, should also be placed in the solid hazardous waste container.

Step 3: Labeling

Accurate labeling is a regulatory requirement and critical for the safety of waste handlers. Your EHS office will provide specific labeling requirements, which typically include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics: "Toxic"

  • Accumulation start date

Step 4: Storage

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic. The container must be kept closed at all times, except when adding waste.[11]

Step 5: Arrange for Disposal

Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste yourself. Disposal must be handled by a licensed hazardous waste facility to ensure compliance with all federal, state, and local regulations.[12]

Experimental Protocol: Small Spill Clean-up

In the event of a small spill (less than 5 grams) within a chemical fume hood, follow this procedure:

  • Ensure Safety: Alert personnel in the immediate area. Ensure your PPE is intact.

  • Containment: Cover the spill with a chemical absorbent pad or dry sand to prevent the powder from becoming airborne.

  • Collection: Gently sweep the absorbed material into a dustpan. Avoid creating dust. Place the collected material and any contaminated cleaning supplies into the designated solid hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place the cleaning cloths in the hazardous waste container.

  • Documentation: Record the spill and clean-up activities in your laboratory notebook.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_wastegen Waste Generation cluster_disposal Disposal Protocol A Start: Handling Chemical B Wear Full Mandatory PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Waste Generated (Solid, Liquid, Contaminated PPE) C->D E Categorize as 'Toxic Hazardous Waste' D->E F Segregate Waste into Labeled, Sealed Container E->F G Is container for solid or liquid waste? F->G H Solid Waste Container G->H Solid I Liquid Waste Container G->I Liquid J Store in Satellite Accumulation Area H->J I->J K Contact EHS for Pickup J->K L End: Proper Disposal by Licensed Facility K->L

Sources

Navigating the Unseen: A Guide to Safely Handling 2-(1H-indol-1-yl)ethanamine Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, the integrity of your research and the safety of your team are paramount. This guide provides a comprehensive, in-depth operational plan for handling 2-(1H-indol-1-yl)ethanamine methanesulfonate. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a conservative approach, drawing on data from structurally similar indole and methanesulfonate-containing molecules to ensure the highest level of safety. Our goal is to empower you with the knowledge to manage this chemical with confidence, from initial handling to final disposal.

Hazard Assessment: Understanding the Risks

  • Indole Moiety: The indole ring is a common feature in many biologically active compounds. Derivatives of indole are known to cause skin, eye, and respiratory tract irritation[1].

  • Amine Salts: Amine salts can vary in toxicity, but it is prudent to handle them with care. A structurally similar compound, 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral), carrying the signal word "Danger" and the hazard statement H301 (Toxic if swallowed).

  • Methanesulfonate Counter-ion: Methanesulfonic acid is corrosive and can cause severe skin burns and eye damage. While the salt form is less aggressive, it can still contribute to the overall irritant properties of the compound.

Based on this analysis, we must treat this compound as a substance with the potential for:

  • Acute Oral Toxicity

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Irritation

A comprehensive risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are the minimum requirement for incidental contact, such as handling vials or during weighing. For extended contact or when there is a risk of splashing, thicker, chemical-resistant gloves should be worn. Always inspect gloves for tears or punctures before use and dispose of them immediately after contamination.[2]
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.
Body Protection Laboratory coatA fully buttoned lab coat with sleeves extending to the wrist is mandatory.
Respiratory Protection Fume hood or certified respiratorAll handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

Diagram 1: PPE Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Assess_Hazards Assess Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Lab_Coat 1. Lab Coat Select_PPE->Lab_Coat Goggles 2. Goggles/Face Shield Lab_Coat->Goggles Gloves 3. Gloves Goggles->Gloves Handle_Chemical Handle_Chemical Gloves->Handle_Chemical Proceed with work Remove_Gloves 1. Remove Gloves Remove_Goggles 2. Remove Goggles/Face Shield Remove_Gloves->Remove_Goggles Remove_Lab_Coat 3. Remove Lab Coat Remove_Goggles->Remove_Lab_Coat Handle_Chemical->Remove_Gloves

Caption: A logical workflow for PPE selection and use.

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and prevent contamination.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

Procedural Steps
  • Preparation:

    • Designate a specific area for handling the compound.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure the fume hood is functioning correctly.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Handle the solid material carefully to avoid generating dust.

    • Use a balance inside the fume hood or in a contained, ventilated enclosure.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

  • Solution Preparation:

    • Slowly add the solid to the solvent to avoid splashing.

    • If the compound's solubility is unknown, perform a small-scale test first.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb the material with an inert absorbent such as vermiculite or sand.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.

Decontamination of Equipment

All equipment that has come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse glassware and equipment with a suitable solvent in which the compound is soluble. Collect this rinse as hazardous waste.

  • Washing: Wash with a laboratory detergent and hot water.[5]

  • Final Rinse: Rinse thoroughly with deionized water.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a dedicated and clearly labeled hazardous waste container.[6]

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[7][8]

Diagram 2: Disposal Workflow

Disposal_Workflow Start Start Generate_Waste Generate Chemical Waste Start->Generate_Waste End End Segregate_Waste Segregate into Labeled Hazardous Waste Container Generate_Waste->Segregate_Waste Decontaminate_Equipment Decontaminate Used Equipment Generate_Waste->Decontaminate_Equipment Store_Temporarily Store in Designated Satellite Accumulation Area Segregate_Waste->Store_Temporarily Schedule_Pickup Schedule Pickup with EHS or Licensed Contractor Store_Temporarily->Schedule_Pickup Schedule_Pickup->End Dispose_Decon_Waste Dispose of Decontamination Waste as Hazardous Decontaminate_Equipment->Dispose_Decon_Waste Dispose_Decon_Waste->Segregate_Waste

Caption: A step-by-step process for safe waste disposal.

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while maintaining a safe and secure laboratory environment.

References

  • Glove Selection Guide. (n.d.). UC Berkeley Office of Environment, Health & Safety. Retrieved from [Link]

  • Glove chemical resistance guide. (n.d.). SHIELD Scientific. Retrieved from [Link]

  • 2-(1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Guidelines for the Selection of Chemical-Resistant Gloves. (2017, January 26). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2023, August 6). eSafety Supplies. Retrieved from [Link]

  • Chemical Resistance Guide. (n.d.). Columbia University Research. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]

  • First Aid Strategies for Managing Exposure to Toxic Substances. (n.d.). MyCPR NOW. Retrieved from [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. (2019, October 3). Environmental Protection Agency. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention, NIOSH. Retrieved from [Link]

  • SAFETY DATA SHEET - Spot Indole Reagent. (n.d.). Pro-Lab Diagnostics. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-1-yl)ethanamine methanesulfonate
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-1-yl)ethanamine methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.